Technical Documentation Center

5-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one
  • CAS: 138035-68-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Chloro-2H-benzo[b]oxazin-3(4H)-one: Core Properties and Synthetic Strategy

An In-depth Technical Guide to 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one: Core Properties and Synthetic Strategy Introduction: The Significance of the Benzoxazinone Scaffold The 2H-benzo[b][1][2]oxazin-3(4H)-one ring sy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one: Core Properties and Synthetic Strategy

Introduction: The Significance of the Benzoxazinone Scaffold

The 2H-benzo[b][1][2]oxazin-3(4H)-one ring system represents a privileged scaffold in medicinal chemistry and drug discovery. This heterocyclic core, characterized by its rigid, planar structure, is a key pharmacophore in a multitude of biologically active molecules.[1][3] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3] The inherent stability and synthetic accessibility of the benzoxazinone core make it an attractive starting point for the development of novel therapeutic agents. This guide provides a detailed examination of a specific analogue, 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, focusing on its fundamental physicochemical properties, a robust synthetic pathway, and methods for its analytical characterization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.

Section 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's basic properties is the foundation of its application in research and development. This section outlines the key identifiers and physicochemical characteristics of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.

Nomenclature and Structure
  • Systematic Name: 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one

  • Molecular Formula: C₈H₆ClNO₂

  • Molecular Weight: 183.59 g/mol [4]

  • CAS Number: 138035-68-4[4]

The structure consists of a benzene ring fused to a 1,4-oxazine-3-one ring, with a chlorine atom substituted at the C5 position of the bicyclic system.

Physicochemical Data Summary

The following table summarizes the known and predicted physicochemical properties of the title compound. These parameters are critical for predicting its behavior in various experimental settings, including solubility, membrane permeability, and formulation.

PropertyValueSource
Molecular Weight 183.59 g/mol [4]
Boiling Point 360.6 ± 42.0 °C (Predicted)[4]
Density 1.393 ± 0.06 g/cm³ (Predicted)[4]
Appearance Solid (Expected)Analogues
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol.General chemical principles
pKa Not experimentally determined. The N-H proton is weakly acidic.General chemical principles

Section 2: Synthesis and Mechanistic Rationale

The construction of the 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is most effectively achieved through a two-step process starting from commercially available precursors. The chosen synthetic route is reliable and scalable, making it suitable for laboratory-scale synthesis and potential industrial applications.

Overall Synthetic Scheme

The synthesis involves the initial preparation of the key intermediate, 2-amino-4-chlorophenol, followed by a cyclization reaction with chloroacetyl chloride.

Caption: Synthetic route to 5-Chloro-2H-benzo[b]oxazin-3(4H)-one.

Step-by-Step Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.

Part A: Synthesis of 2-Amino-4-chlorophenol

The precursor, 2-amino-4-chlorophenol, can be synthesized by the reduction of 4-chloro-2-nitrophenol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-nitrophenol (1 equivalent).

  • Reduction: Add a suitable solvent such as ethanol or acetic acid. For reduction, either iron powder (Fe) in the presence of an acid like hydrochloric acid (HCl), or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst, Pd/C) can be employed.

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove the catalyst or iron salts. The solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure 2-amino-4-chlorophenol.

Part B: Synthesis of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one

This step involves the cyclization of 2-amino-4-chlorophenol with chloroacetyl chloride.

  • Reaction Setup: To a solution of 2-amino-4-chlorophenol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask, add a base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Acylation and Cyclization: Cool the mixture in an ice bath. Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred suspension. The rationale for slow addition at low temperature is to control the exothermic reaction between the acyl chloride and the aminophenol.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. The reaction is typically complete within several hours. Monitor the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture and pour it into cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.

Section 3: Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. This section outlines the expected analytical and spectroscopic data.

Chromatographic and Physical Analysis
Analysis MethodExpected Results
Thin Layer Chromatography (TLC) A single spot with a specific Rf value in a defined solvent system (e.g., Ethyl Acetate/Hexane).
Melting Point (m.p.) A sharp melting point is indicative of high purity. While not experimentally determined for the 5-chloro isomer, the related 6-chloro isomer is a colorless solid.
High-Performance Liquid Chromatography (HPLC) A single sharp peak indicating the purity of the compound.
Spectroscopic Data

The following table summarizes the expected spectroscopic data for 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one. These predictions are based on the known structure and data from analogous compounds.

TechniqueExpected Characteristic Signals
¹H NMR - A singlet for the -CH₂- protons of the oxazinone ring (approx. δ 4.6-4.8 ppm).- Aromatic protons on the chlorinated benzene ring, exhibiting characteristic splitting patterns (approx. δ 6.8-7.2 ppm).- A broad singlet for the N-H proton (concentration-dependent, approx. δ 10.0-11.0 ppm).
¹³C NMR - A signal for the carbonyl carbon (-C=O) (approx. δ 165-170 ppm).- A signal for the methylene carbon (-CH₂-) (approx. δ 65-70 ppm).- Signals for the aromatic carbons, with chemical shifts influenced by the chlorine, oxygen, and nitrogen substituents.
Infrared (IR) - A sharp absorption band for the amide carbonyl (C=O) stretch (approx. 1680-1700 cm⁻¹).- A broad absorption for the N-H stretch (approx. 3100-3300 cm⁻¹).- C-O and C-N stretching bands in the fingerprint region.
Mass Spectrometry (MS) - A molecular ion peak [M]⁺ corresponding to the molecular weight (183.59).- A characteristic isotopic pattern for the [M+2]⁺ peak due to the presence of the ³⁷Cl isotope (approximately one-third the intensity of the [M]⁺ peak).
Analytical Workflow

The following diagram illustrates a standard workflow for the characterization and purity assessment of the synthesized compound.

Caption: Workflow for analytical characterization.

Section 4: Biological Significance and Future Outlook

The broader class of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives has attracted significant attention for its diverse biological activities. Studies have shown that compounds containing this scaffold can act as inhibitors of various enzymes and receptors, leading to potential therapeutic applications in oncology, infectious diseases, and neurology.[1][3]

The introduction of a chlorine atom at the 5-position can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability. These modifications can lead to enhanced potency, selectivity, and pharmacokinetic profiles. While the specific biological targets of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one have not been extensively reported, its structural similarity to other active benzoxazinones suggests it is a promising candidate for screening in various biological assays.

Future research should focus on the comprehensive biological evaluation of this compound and its derivatives. Elucidating its mechanism of action and identifying specific cellular targets will be crucial for its development as a potential therapeutic agent.

Conclusion

5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is a valuable heterocyclic compound with significant potential in drug discovery. This guide has provided a detailed overview of its fundamental properties, a reliable and well-rationalized synthetic protocol, and a comprehensive plan for its analytical characterization. The information presented herein serves as a solid foundation for researchers and scientists to synthesize, characterize, and explore the biological potential of this promising molecular scaffold.

References

Sources

Exploratory

A Technical Guide to 5-Chloro-2H-benzo[b]oxazin-3(4H)-one: Structure, Synthesis, and Therapeutic Potential

A Technical Guide to 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one: Structure, Synthesis, and Therapeutic Potential Abstract: The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged heterocyclic scaffold that confers a w...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one: Structure, Synthesis, and Therapeutic Potential

Abstract: The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged heterocyclic scaffold that confers a wide range of biological activities, making it a focal point in modern medicinal chemistry. Its rigid, planar structure is a key feature in the design of targeted therapeutics.[1] This guide provides an in-depth technical overview of a specific, yet under-documented analogue: 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one. We will dissect its molecular architecture, propose a robust and logically derived synthetic pathway based on established methodologies, provide a predictive analysis of its spectroscopic characteristics, and discuss its potential for drug discovery by analogy to the broader benzoxazinone class. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and biological evaluation of novel benzoxazinone derivatives.

The Benzoxazinone Scaffold: A Cornerstone in Drug Discovery

The 1,4-benzoxazinone heterocyclic system is a recurring motif in compounds exhibiting significant pharmacological properties. Derivatives have been developed as potent agents across multiple therapeutic areas, including oncology, infectious diseases, and neurology.[3] The scaffold's value is derived from its favorable physicochemical properties and its capacity for chemical modification at several key positions, allowing for the fine-tuning of activity and selectivity.

Notable biological activities associated with the 2H-benzo[b][1][2]oxazin-3(4H)-one core include:

  • Anticancer Activity: Inhibition of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR).[1]

  • Antimicrobial Properties: Efficacy against various bacterial and fungal strains.[4]

  • Central Nervous System (CNS) Activity: Antagonism of serotonin 5-HT6 receptors and modulation of dopamine receptors, indicating potential for treating neuropsychiatric disorders.[2][5]

  • Anti-inflammatory Effects: Activation of the Nrf2-HO-1 signaling pathway, which helps mitigate oxidative stress and inflammation.[2]

The subject of this guide, 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, represents a logical next-generation analogue. The introduction of a chloro-substituent onto the benzene ring is a common medicinal chemistry strategy to modulate a compound's lipophilicity, metabolic stability, and electronic profile, which can profoundly influence its target engagement and pharmacokinetic properties.

Molecular Structure and Physicochemical Properties

The structure of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is defined by a bicyclic system where a benzene ring is fused to a 1,4-oxazine-3-one ring. The key functionalities include a lactam (a cyclic amide), an ether linkage, and a chloro-substituent at the C5 position of the aromatic ring.

Caption: Chemical Structure of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.

Table 1: Physicochemical Properties (Predicted)

Property Value Source
Molecular Formula C₈H₆ClNO₂ -
Molecular Weight 183.59 g/mol -
CAS Number 5466-93-3 Tentative
XLogP3 1.6 Predicted
Hydrogen Bond Donor Count 1 Predicted
Hydrogen Bond Acceptor Count 2 Predicted

| Appearance | White to off-white solid | Predicted |

Proposed Synthesis and Mechanistic Rationale

Mechanism: The synthesis proceeds via two key steps:

  • N-Acylation: The amino group of 2-amino-4-chlorophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A mild base, such as sodium bicarbonate, is used to neutralize the HCl byproduct, driving the reaction forward.

  • Intramolecular Cyclization: The intermediate N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide then undergoes an intramolecular Williamson ether synthesis. The phenoxide, formed under basic conditions, acts as a nucleophile, displacing the chloride on the adjacent alkyl chain to form the six-membered oxazine ring.

G Start 2-Amino-4-chlorophenol + Chloroacetyl Chloride Step1 N-Acylation Start->Step1 Intermediate N-(5-chloro-2-hydroxyphenyl) -2-chloroacetamide Step1->Intermediate  NaHCO₃, THF, 0°C to RT Step2 Intramolecular Cyclization (S_N2) Intermediate->Step2 Product 5-Chloro-2H-benzo[b]oxazin-3(4H)-one Step2->Product  NaOH (aq), RT

Caption: Proposed synthetic workflow for 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.

Detailed Experimental Protocol (Proposed)
  • Materials: 2-amino-4-chlorophenol, Chloroacetyl chloride, Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF, anhydrous), Sodium hydroxide (NaOH), Dichloromethane (DCM), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Reaction Setup: To a stirred solution of 2-amino-4-chlorophenol (1.0 eq) and sodium bicarbonate (1.5 eq) in anhydrous THF at 0°C (ice bath), add chloroacetyl chloride (1.1 eq) dropwise over 15 minutes.

      • Scientific Rationale: The reaction is started at 0°C to control the initial exothermic acylation. NaHCO₃ is a sufficiently strong base to neutralize the generated HCl without deprotonating the phenolic hydroxyl group, which could otherwise lead to O-acylation side products.

    • Acylation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Scientific Rationale: Allowing the reaction to proceed at room temperature ensures complete consumption of the starting material.

    • Cyclization: Once the formation of the intermediate is confirmed, add a 1M aqueous solution of sodium hydroxide (2.5 eq) to the reaction mixture. Stir vigorously at room temperature for an additional 2 hours.

      • Scientific Rationale: The strong base (NaOH) is required to deprotonate the phenolic hydroxyl, forming the nucleophilic phenoxide which is necessary for the subsequent intramolecular cyclization.

    • Workup and Extraction: Quench the reaction by adding water and acidify to pH ~6 with 1M HCl. Extract the aqueous layer three times with dichloromethane (DCM).

      • Scientific Rationale: Acidification ensures the product is in its neutral form, maximizing its solubility in the organic solvent for efficient extraction.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

      • Scientific Rationale: The brine wash removes residual water, and MgSO₄ is a neutral drying agent suitable for the product. Recrystallization is an effective method for purifying solid crystalline compounds.

Spectroscopic Characterization (Predictive Analysis)

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. Based on data from the parent compound and its derivatives, the following spectral characteristics are predicted for 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.[7][8]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10.8 Singlet (broad) 1H NH The lactam proton is acidic and typically appears as a broad singlet far downfield.
~7.1-7.3 Multiplet 3H Ar-H The three aromatic protons will form a complex multiplet characteristic of a 1,2,4-trisubstituted ring.

| ~4.7 | Singlet | 2H | O-CH₂ -C=O | The methylene protons adjacent to the oxygen and carbonyl are deshielded and appear as a characteristic singlet. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~165 C =O The lactam carbonyl carbon is highly deshielded.
~145 Ar-C -O Aromatic carbon attached to the ether oxygen.
~120-130 Ar-C H, Ar-C -Cl, Ar-C -N Region for the remaining aromatic carbons. The carbon attached to chlorine will be in this range.

| ~67 | O-C H₂ | The aliphatic carbon of the methylene group. |

Infrared (IR) Spectroscopy:

  • ~3200 cm⁻¹: N-H stretching vibration of the lactam.

  • ~1680 cm⁻¹: Strong C=O stretching vibration of the lactam carbonyl.

  • ~1220 cm⁻¹: C-O-C asymmetric stretching of the ether linkage.

  • ~800-850 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS-ESI):

  • [M+H]⁺: Expected at m/z 184.01, showing a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).

  • [M-H]⁻: Expected at m/z 182.00.

Biological Activity and Therapeutic Potential

While no specific biological data for 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one has been published, the extensive research on the parent scaffold provides a strong basis for predicting its therapeutic potential.[1][2] The introduction of the C5-chloro group is expected to increase lipophilicity, which may enhance cell membrane permeability and potentially improve oral bioavailability.

Potential Therapeutic Applications:

  • Oncology: Given that many benzoxazinone derivatives target kinases like EGFR, the 5-chloro analogue is a prime candidate for screening in cancer cell proliferation assays.[1] The chloro-substituent could potentially form specific halogen bonds with amino acid residues in a target's active site, enhancing binding affinity.

  • Antimicrobial Research: The scaffold is known to possess antibacterial and antifungal properties.[4][7] The 5-chloro derivative should be evaluated against a panel of clinically relevant pathogens. Molecular docking studies on derivatives suggest the active site of dehydrosqualene synthase in Staphylococcus aureus as a potential target.[7]

  • Neuropharmacology: The core structure is a known antagonist at serotonin receptors.[5] The 5-chloro derivative warrants investigation for its potential to modulate CNS targets and could be a lead for developing novel antidepressants or antipsychotics.

G cluster_0 5-Chloro-2H-benzo[b]oxazin-3(4H)-one cluster_1 Potential Biological Targets (based on scaffold) cluster_2 Potential Therapeutic Outcomes Core Core Compound EGFR EGFR Kinase Core->EGFR Inhibition Dehydrosqualene_Synthase Bacterial Enzymes (e.g., Dehydrosqualene Synthase) Core->Dehydrosqualene_Synthase Inhibition Serotonin_Receptors Serotonin Receptors (e.g., 5-HT6) Core->Serotonin_Receptors Antagonism Anticancer Anticancer Activity EGFR->Anticancer Antimicrobial Antimicrobial Activity Dehydrosqualene_Synthase->Antimicrobial CNS CNS Modulation (e.g., Antidepressant) Serotonin_Receptors->CNS

Caption: Potential biological targets and therapeutic applications for the benzoxazinone scaffold.

Conclusion and Future Directions

5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is a promising, yet underexplored, chemical entity. It stands at the intersection of a privileged chemical scaffold and a proven medicinal chemistry strategy (halogenation). This guide has provided a comprehensive framework for its synthesis and characterization based on sound chemical principles and data from closely related analogues.

The critical next steps for the research community are clear:

  • Definitive Synthesis and Characterization: The proposed synthetic protocol must be performed, and the resulting compound fully characterized to confirm the predictive spectral data presented herein.

  • Crystal Structure Determination: Obtaining a single-crystal X-ray structure would provide invaluable, unambiguous proof of its molecular geometry.

  • Comprehensive Biological Screening: The compound should be systematically screened in a battery of assays related to oncology, microbiology, and neuropharmacology to uncover its unique biological profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of additional halogenated isomers (e.g., 6-, 7-, and 8-chloro analogues) would provide crucial insight into the role of the chlorine's position on biological activity.

By pursuing these avenues, researchers can fully elucidate the potential of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one and pave the way for its development as a novel therapeutic agent.

References

  • Hou, T., Zhang, M., Chen, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Pharmacology, 15. Available at: [Link]

  • Reddy, T. J., et al. (2016). Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one linked 1,2,3-triazole hybrids and their in-vitro anti-bacterial screening. International Research Journal of Engineering and Technology (IRJET), 3(5), 2395-0072. Available at: [Link]

  • Patel, K. D., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Saudi Chemical Society, 16(4), 433-442. Available at: [Link]

  • Chen, Y., Zhang, M., Hou, T., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology, 15. Available at: [Link]

  • IRJET. (2016). Synthesis of 2H-Benzo[B][1][2]Oxazin-3(4H)-One Linked 1,2,3-Triazole Hybrids and their In-Vitro Anti-Bacterial Screening. SlideShare. Available at: [Link]

  • Li, Y., et al. (2009). 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1619. Available at: [Link]

  • PubChem. (n.d.). 2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 2H-1,4-benzoxazin-3(4H)-one. Retrieved January 26, 2026, from [Link]

  • Nagavelli, R., et al. (2017). Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1][2]oxazin-3(4H). Bioorganic & Medicinal Chemistry Letters, 27(24), 5347-5351. Available at: [Link]

  • Zhang, X., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 1045057. Available at: [Link]

Sources

Foundational

5-Chloro-2H-benzo[b]oxazin-3(4H)-one mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one and its Derivatives Abstract The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a rigid, planar heterocyclic scaffold that has gar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one and its Derivatives

Abstract

The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a rigid, planar heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its favorable biological activity profile and low toxicity.[1] This guide focuses on the 5-chloro substituted variant and its derivatives, providing a detailed exploration of their mechanisms of action, particularly within the realm of oncology. We will synthesize findings from multiple studies to elucidate how this chemical entity exerts its cytotoxic effects through a multi-faceted approach involving DNA damage, induction of apoptosis and autophagy, and specific enzyme inhibition. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds.

Introduction: The 2H-benzo[b][1][2]oxazin-3(4H)-one Scaffold

The 2H-benzo[b][1][2]oxazin-3(4H)-one structure is recognized as a "privileged scaffold" in drug discovery. Its inherent rigidity and planarity are crucial features that facilitate interactions with biological macromolecules.[1] This scaffold has been explored for a range of therapeutic applications, including antibacterial, antifungal, and potential antidepressant effects.[1] In recent years, its derivatization has led to the development of potent agents for cancer therapy, demonstrating efficacy against various cancer cell lines, often superior to existing drugs like erlotinib.[1][3] The addition of a chloro group at the 5-position can modulate the compound's electronic properties and lipophilicity, potentially enhancing its biological activity and pharmacokinetic profile.

Core Mechanism of Action: A Multi-Pronged Assault on Cancer Cells

Derivatives of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one employ a sophisticated, multi-faceted mechanism to induce cancer cell death. This approach, targeting multiple cellular pathways simultaneously, may reduce the likelihood of drug resistance. The primary mechanisms identified are the induction of DNA damage, which subsequently triggers programmed cell death (apoptosis) and cellular recycling (autophagy), alongside the direct inhibition of key oncogenic signaling pathways.

Induction of DNA Damage

A key finding is the role of the rigid molecular structure in causing DNA damage in tumor cells.[1] The planar nature of the benzoxazinone ring, often coupled with other planar moieties like 1,2,3-triazoles in its derivatives, allows these molecules to effectively interact with the DNA structure.[3] This interaction is thought to be akin to "inserting a pair of scissors into the DNA," leading to strand breaks and genomic instability.[3]

This DNA damage is not merely theoretical; it has been experimentally verified through the significant upregulation of DNA damage markers such as histone H2AX phosphorylation (γH2AX).[1] The increase in DNA fragmentation further confirms the genotoxic effect of these compounds on cancer cells.[1]

cluster_Compound Benzoxazinone Derivative cluster_Cell Cancer Cell Compound Rigid, Planar Structure (e.g., 5-Chloro-2H-benzo[b]oxazin-3(4H)-one) DNA Nuclear DNA Compound->DNA Intercalation/ Interaction H2AX Upregulation of γH2AX Marker DNA->H2AX Triggers DNA Damage Response caption Fig. 1: DNA Damage Induction Pathway. cluster_Apoptosis Apoptosis Pathway cluster_Autophagy Autophagy Pathway DNADamage DNA Damage (γH2AX ↑) Caspase7 Caspase-7 Gene Upregulation DNADamage->Caspase7 LC3 LC3 Gene Upregulation DNADamage->LC3 Apoptosis Apoptotic Cell Death Caspase7->Apoptosis Autophagy Autophagic Cell Death LC3->Autophagy caption Fig. 2: Downstream Cell Death Pathways.

Caption: Fig. 2: Downstream Cell Death Pathways.

Targeted Enzyme Inhibition

Beyond inducing general cellular stress, specific derivatives of the 2H-benzo[b]o[1][2]xazin-3(4H)-one scaffold have been engineered to act as potent inhibitors of key enzymes that drive cancer progression.

  • EGFR Inhibition: Certain amide hybrids have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), with IC50 values as low as 0.46 μM. [1]* PI3K/mTOR Dual Inhibition: Other derivatives have been developed as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two central nodes in cancer cell growth and survival signaling. [1][3]One such compound exhibited a potent IC50 value of 0.63 nM against PI3Kα. [3] This targeted inhibition complements the broader cytotoxic effects, creating a comprehensive anti-cancer profile.

Quantitative Data Summary: Anti-Proliferative Activity

The anti-proliferative effects of various 2H-benzo[b]o[1][2]xazin-3(4H)-one derivatives have been quantified across multiple human cancer cell lines. The data highlights a particular potency against lung cancer cells (A549).

Compound TypeTarget Cell LineIC50 / GI50 ValueKey Target(s)Reference
Amide Hybrid (12g)Breast Cancer0.46 µMEGFR[1]
PI3K/mTOR Inhibitor (6)HeLa (Cervical)1.35 µMPI3K/mTOR[3]
PI3K/mTOR Inhibitor (6)A549 (Lung)1.22 µMPI3K/mTOR[3]
1,2,3-Triazole Derivative (5b)MCF-7 (Breast)17.08 µg/mLNot Specified[1]
1,2,3-Triazole Derivative (5b)HeLa (Cervical)15.38 µg/mLNot Specified[1]
Cinnamoyl Derivative (3c)A549 (Lung)3.29 µMNot Specified[1]
Quinazolinone Hybrid (3)A549 (Lung)0.32 µMNot Specified[3]

Experimental Protocols for Mechanistic Validation

To ensure scientific integrity, the claims regarding the mechanism of action are validated through standardized experimental workflows. Below are representative protocols.

General Experimental Workflow

start Synthesize & Characterize Benzoxazinone Derivative cell_viability Cell Viability Assay (e.g., CCK-8) Determine IC50 start->cell_viability apoptosis Apoptosis Analysis (Flow Cytometry Annexin V/PI) cell_viability->apoptosis gene_expression Gene Expression Analysis (RT-qPCR) Caspase-7, LC3, γH2AX apoptosis->gene_expression western_blot Protein Expression (Western Blot) Confirm protein levels gene_expression->western_blot end Elucidate Mechanism of Action western_blot->end caption Fig. 3: Workflow for Mechanistic Elucidation.

Caption: Fig. 3: Workflow for Mechanistic Elucidation.

Protocol: Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the 5-Chloro-2H-benzo[b]oxazin-3(4H)-one derivative. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Apoptosis Detection by Flow Cytometry
  • Cell Culture and Treatment: Culture cells in a 6-well plate and treat with the test compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) stain.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. The Annexin V positive/PI negative population represents early apoptotic cells, while the double-positive population represents late apoptotic/necrotic cells.

Other Potential Therapeutic Applications

While the primary focus has been on anti-cancer activity, the benzoxazinone core is versatile. Related structures, specifically 5-chloro-1,3-benzoxazol-2(3H)-one, have been investigated for antimicrobial properties. [4]This compound and its derivatives have shown activity against various Gram-positive and Gram-negative bacteria and fungi. [4]This suggests that the 5-Chloro-2H-benzo[b]oxazin-3(4H)-one scaffold may also serve as a foundation for developing novel anti-infective agents. [5]

Conclusion

The 5-Chloro-2H-benzo[b]oxazin-3(4H)-one scaffold is a cornerstone for a class of compounds with significant therapeutic potential, particularly in oncology. Their mechanism of action is a compelling example of a multi-targeted strategy, initiating with DNA damage and cascading into the activation of apoptosis and autophagy. Furthermore, the scaffold's adaptability allows for the design of potent, specific enzyme inhibitors. The promising efficacy against cancer cells, coupled with a potentially favorable toxicity profile, marks these compounds as strong candidates for further preclinical and clinical development. [1]Future research should continue to explore the precise molecular interactions and evaluate the therapeutic potential in broader cancer models. [1]

References

  • Hou, et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry. Available from: [Link]

  • Patel, D., & Shah, T. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[1][2]xazin-3(4H). National Institutes of Health (NIH). Available from: [Link]

  • Scipione, L., et al. (2020). Benzotriazole: An overview on its versatile biological behavior. Molecules. Available from: [Link]

  • Yan, L., et al. (2019). Discovery of 4-phenyl-2H-benzo[b]o[1][2]xazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Potential antimicrobial agents from triazole-functionalized 2H-benzo[b]o[1][2]xazin-3(4H). PubChem. Available from: [Link]

  • De Ryck, T., & Van der Eycken, E. V. (2018). Structure–activity relationships of 1,5-dihydro-2H-benzo[b]d[1][2]iazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. MedChemComm. Available from: [Link]

  • Hennessy, E. J., et al. (2007). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. Available from: [Link]

  • Gussio, R., et al. (2015). 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e]t[1][2][4]hiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? ACS Chemical Neuroscience. Available from: [Link]

Sources

Exploratory

Foreword: The Benzoxazinone Scaffold - A Privileged Core in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one The 2H-benzo[b]oxazin-3(4H)-one ring system represents a class of heterocyclic compounds of significant interest to the field...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one

The 2H-benzo[b]oxazin-3(4H)-one ring system represents a class of heterocyclic compounds of significant interest to the fields of drug discovery and materials science. These structures are not merely synthetic curiosities; they are found in nature, particularly in plants, where they function as key components of defense mechanisms against fungi, bacteria, and insects.[1] This innate biological relevance has inspired extensive research, establishing the benzoxazinone scaffold as a "privileged structure" capable of interacting with a diverse array of biological targets. The introduction of specific substituents, such as a chlorine atom at the 5-position, can profoundly modulate the molecule's physicochemical properties and enhance its pharmacological profile. This guide provides a detailed exploration of the multifaceted biological activities of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one and its derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Antimicrobial and Antifungal Activity

The imperative to discover novel antimicrobial agents is a cornerstone of modern medicine. Benzoxazinone derivatives have demonstrated considerable potential in this arena. The presence of the 5-chloro substituent, in particular, is suggested to enhance this activity.[2]

Spectrum of Activity

Derivatives of the chlorinated benzoxazinone core have been evaluated against a range of clinically relevant pathogens. Studies on the closely related isomer, 5-chloro-1,3-benzoxazol-2(3H)-one, reveal broad-spectrum activity. For instance, certain derivatives exhibit potent antibacterial action against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1] Their antifungal activity has also been documented, with some compounds showing efficacy against yeasts like Candida albicans.[1]

The potency of these compounds is often augmented through strategic chemical modifications. The addition of moieties such as p-aminobenzoic acid, sulfonamides, or halogenated benzyl rings can significantly increase antimicrobial efficacy, in some cases achieving activity levels comparable to established antibiotics like Ampicillin.[1]

Proposed Mechanism of Action

While the precise mechanism for the parent compound is an area of ongoing investigation, studies on functionalized derivatives offer valuable clues. A series of 2H-benzo[b][1][3]oxazin-3(4H)-ones functionalized with a 1,2,3-triazole moiety were screened for antimicrobial activity.[4] Molecular docking studies for these derivatives suggested a strong interaction with the active site of dehydrosqualene synthase (CrtM) in Staphylococcus aureus.[4] This enzyme is crucial for the biosynthesis of staphyloxanthin, a carotenoid pigment that protects the bacterium from oxidative stress and the host's immune response. Inhibition of this enzyme represents a plausible mechanism for the observed antibacterial effect.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A self-validating and standard method to quantify antimicrobial potency is the microdilution susceptibility test.

Objective: To determine the lowest concentration of the test compound that inhibits visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus ATCC 29213) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls:

    • Positive Control: Wells containing the microbial suspension without any test compound to ensure organism viability.

    • Negative Control: Wells containing broth only to check for sterility.

    • Reference Standard: A known antibiotic (e.g., Ampicillin) is tested in parallel to validate the assay.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).

Workflow Visualization

Antimicrobial_Screening_Workflow cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Visually Inspect for Turbidity D->E F Determine MIC Value E->F

Caption: Workflow for MIC determination via microdilution assay.

Section 2: Anti-inflammatory Properties

Chronic inflammation is a key pathological driver of numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease.[5] The ability to modulate inflammatory pathways is therefore a highly sought-after therapeutic attribute. The 2H-1,4-benzoxazin-3(4H)-one core is a promising scaffold for developing potent anti-inflammatory agents.[6]

Cellular Effects in Neuroinflammation

In the central nervous system, microglial cells are the primary immune responders. When over-activated by stimuli like lipopolysaccharide (LPS), they release a cascade of pro-inflammatory mediators, leading to neuronal damage.[6] Studies on 2H-1,4-benzoxazin-3(4H)-one derivatives have demonstrated significant anti-inflammatory activity in LPS-stimulated BV-2 microglial cells.[6]

Key findings include:

  • Reduction of Nitric Oxide (NO): A significant decrease in the production of NO, a key inflammatory signaling molecule.

  • Downregulation of Pro-inflammatory Cytokines: Markedly reduced transcription levels of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[6]

  • Inhibition of Inflammatory Enzymes: Downregulation of both the transcription and protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]

Mechanism of Action: Activation of the Nrf2-HO-1 Pathway

The anti-inflammatory effects of these benzoxazinone derivatives appear to be mediated through the activation of the Nrf2-HO-1 signaling pathway.[6]

  • ROS Reduction: LPS stimulation increases intracellular reactive oxygen species (ROS), leading to oxidative stress, a major trigger for inflammation. The benzoxazinone compounds were found to significantly reduce this LPS-induced ROS production.

  • Nrf2 Activation: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, it is bound by Keap1, which targets it for degradation.

  • HO-1 Upregulation: The compounds are believed to interact with Keap1, preventing the degradation of Nrf2. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes, most notably heme oxygenase-1 (HO-1).

  • Anti-inflammatory Output: HO-1 exerts potent anti-inflammatory effects, contributing to the observed reduction in cytokines and inflammatory enzymes.

Nrf2_Pathway cluster_nucleus Nucleus LPS LPS Stimulus ROS ↑ ROS (Oxidative Stress) LPS->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Inflammation ↓ Pro-inflammatory Mediators (NO, TNF-α, IL-6) ROS->Inflammation Nrf2 Nrf2 (Free) Keap1_Nrf2->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds HO1 ↑ HO-1 Expression ARE->HO1 Activates Transcription HO1->Inflammation Benzoxazinone Benzoxazinone Derivative Benzoxazinone->Keap1_Nrf2 Inhibits Degradation

Caption: Nrf2-HO-1 pathway modulation by benzoxazinone derivatives.

Section 3: Anticancer Activity

The unique, planar structure of the benzoxazinone core makes it an attractive candidate for anticancer drug design. Its ability to interact with DNA and modulate critical cell signaling pathways has been a focus of intensive research.[7]

Cytotoxic Profile

Derivatives of 2H-benzo[b][1][3]oxazin-3(4H)-one have demonstrated potent cytotoxic and growth-inhibitory effects against a variety of human cancer cell lines, including:

  • A549 (Lung Cancer) [7]

  • HeLa (Cervical Cancer) [7]

  • MCF-7 (Breast Cancer) [7]

  • HCT-116 (Colon Cancer) [7]

  • HepG2 (Liver Cancer) [8]

Notably, some derivatives have shown superior efficacy compared to established chemotherapeutic agents like erlotinib in certain cell lines.[7]

Multifaceted Mechanisms of Action

The anticancer activity of this scaffold is not attributed to a single mechanism but rather a convergence of several effects on cancer cell biology.

  • DNA Intercalation and Damage: The rigid, planar geometry of the benzoxazinone ring allows it to intercalate between the base pairs of DNA.[7][9] This physical insertion disrupts DNA replication and transcription, leading to the activation of DNA damage response pathways and ultimately triggering apoptosis (programmed cell death).[7]

  • Cell Cycle Arrest and Autophagy: Certain 6-cinnamoyl-substituted derivatives have been shown to suppress lung cancer cell growth by inducing cell cycle arrest and promoting autophagy, a cellular self-degradation process that can lead to cell death in cancer.[7]

  • Inhibition of Kinase Signaling: The PI3K/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. Specific benzoxazinone derivatives have been designed as potent dual inhibitors of PI3Kα and mTOR, demonstrating IC50 values in the nanomolar range.[7]

  • Targeting G-Quadruplex Structures: Some benzoxazinone compounds have been found to target and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene, which can inhibit its transcription and suppress tumor growth.[10]

Quantitative Data Summary
Compound ClassCancer Cell LineActivity MetricValueReference
1,4-Benzoxazinone-quinazolin-4(3H)-one hybridA549 (Lung)GI₅₀0.32 µM[7]
PI3K/mTOR Inhibitor DerivativeHeLa (Cervical)IC₅₀1.35 µM[7]
PI3K/mTOR Inhibitor DerivativeA549 (Lung)IC₅₀1.22 µM[7]
2H-1,4-benzoxazin-3(4H)-one–amide hybridBreast CancerEGFR IC₅₀0.46 µM[9]
Experimental Protocol: Cell Viability (SRB Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed in situ using trichloroacetic acid (TCA), which precipitates cellular proteins.

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds stoichiometrically to cellular proteins.

  • Wash and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Reading: The absorbance is measured on a plate reader at ~510 nm. The absorbance is directly proportional to the number of living cells.

  • Data Analysis: The percentage of cell survival is calculated relative to untreated control cells, and the IC50 value (the concentration required to inhibit cell growth by 50%) is determined.

Section 4: Other Therapeutic Applications

The versatility of the benzoxazinone scaffold extends beyond the activities detailed above. The core structure has been explored for a wide range of other pharmacological properties.[3][11]

  • Antidiabetic: Derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[3] Inhibition of these enzymes can help manage postprandial hyperglycemia.

  • Neuroprotective: Certain 1,4-benzoxazine compounds are being developed as neuroprotective agents, showing efficacy in models of brain injury and neurodegeneration.[3]

  • Antiviral and Antioxidant: The benzoxazine structure has been associated with both antiviral and antioxidant properties in various studies.[3]

  • Tyrosine Kinase Inhibition: Novel derivatives have been synthesized to act as inhibitors of tyrosine kinases like KDR and ABL, which are implicated in cancer.[11]

Conclusion and Future Perspectives

5-Chloro-2H-benzo[b]oxazin-3(4H)-one and its related analogues represent a remarkably versatile and pharmacologically significant class of compounds. Their activities span a wide therapeutic spectrum, including potent antimicrobial, anti-inflammatory, and anticancer effects. The core scaffold's planar structure and amenability to chemical modification allow for the fine-tuning of its biological profile, making it an exceptional platform for modern drug discovery.

Future research should focus on several key areas:

  • Mechanism Deconvolution: Further elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

  • Lead Optimization: Systematically exploring structure-activity relationships (SAR) to enhance potency and selectivity while minimizing off-target effects and toxicity.

  • In Vivo Validation: Progressing promising lead compounds from cellular assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of this privileged scaffold holds immense promise for the development of next-generation therapeutics to address critical unmet needs in infectious disease, oncology, and inflammatory disorders.

References

  • Patel, P., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC. [Link]

  • Mao, L., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC. [Link]

  • Saleem, M., et al. (n.d.). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. MDPI. [Link]

  • Sebbar, N. K., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][3]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central. [Link]

  • Wang, L., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][3]oxazin-3(4H). NIH. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery & Therapeutics. [Link]

  • Wang, L., et al. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers. [Link]

  • Nagarapu, L., et al. (2017). Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1][3]oxazin-3(4H)-ones. PubMed. [Link]

  • Otsuka, H., et al. (1988). Anti-inflammatory activity of benzoxazinoids from roots of Coix lachryma-jobi var. ma-yuen. PubMed. [Link]

  • Kamal, A., et al. (2011). Design, synthesis and biological evaluation of 2H-benzo[b][1][3] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. PubMed. [Link]

  • Zhou, J., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. ScienceDirect. [Link]

  • Mao, L., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. [Link]

  • Patel, P., et al. (2012). Synthesis and Screening of Antibacterial and Antifungal Activity of 5-chloro-1,3-benzoxazol-2(3 H)-One Derivatives. PubMed. [Link]

Sources

Foundational

The Emergence of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one: A Keystone Scaffold for Modern Drug Discovery

The Emergence of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one: A Keystone Scaffold for Modern Drug Discovery An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Str...

Author: BenchChem Technical Support Team. Date: February 2026

The Emergence of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one: A Keystone Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Benzoxazinone Core

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its rigid, planar structure that facilitates interactions with a variety of biological targets.[1] This core is a cornerstone in the design of novel therapeutics due to its broad spectrum of biological activities and favorable toxicological profiles.[1][3] Derivatives of this scaffold have demonstrated potent anti-inflammatory, antimicrobial, anticancer, and even neuropsychiatric activities.[4][5][6] The introduction of a chlorine atom at the 5-position, yielding 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, is a strategic modification intended to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby enhancing its potential as a drug candidate. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this specific chlorinated benzoxazinone, offering a technical resource for its utilization in drug development programs.

Rational Synthesis: A Pathway to 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one

While a singular "discovery" paper for 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is not prominently documented, its synthesis can be logically derived from established methodologies for analogous structures. A plausible and efficient synthetic route commences with the cyclization of 2-amino-4-chlorophenol, a readily available starting material.

The synthesis of a related compound, 5-chloro-1,3-benzoxazol-2(3H)-one, is achieved by reacting 2-amino-4-chlorophenol with urea.[7] This reaction proceeds via a condensation mechanism, where the amino group of the chlorophenol attacks one of the carbonyl groups of urea, followed by an intramolecular cyclization and elimination of ammonia to form the stable heterocyclic ring.[7]

A proposed, optimized protocol for the synthesis of the target compound, 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, involves a two-step process starting from 2-amino-4-chlorophenol and chloroacetyl chloride.

Experimental Protocol: Synthesis of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one

Step 1: N-acylation of 2-amino-4-chlorophenol

  • To a solution of 2-amino-4-chlorophenol (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a base, for instance, triethylamine (1.2 eq), and cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate, N-(2-hydroxy-5-chlorophenyl)-2-chloroacetamide.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, again monitoring by TLC. The heating facilitates an intramolecular Williamson ether synthesis, where the phenoxide attacks the carbon bearing the chlorine, leading to ring closure.

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-acylation cluster_step2 Step 2: Intramolecular Cyclization A 2-Amino-4-chlorophenol C N-(2-hydroxy-5-chlorophenyl)- 2-chloroacetamide A->C Triethylamine, DCM, 0°C to RT B Chloroacetyl Chloride B->C D 5-Chloro-2H-benzo[b]oxazin-3(4H)-one C->D K2CO3, DMF, 80-100°C

Caption: Synthetic pathway for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one.

Structural Characterization and Data

The unambiguous identification of the synthesized 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is crucial and is achieved through a combination of spectroscopic techniques.

Analytical Technique Expected Observations
¹H NMR Aromatic protons will appear as multiplets in the range of δ 7.0-7.5 ppm. The methylene protons of the oxazinone ring are expected around δ 4.5-5.0 ppm, and the NH proton will be a broad singlet, typically downfield.
¹³C NMR The carbonyl carbon will show a characteristic peak around δ 165-170 ppm. Aromatic carbons will resonate in the δ 110-150 ppm region, and the methylene carbon will be observed around δ 65-70 ppm.
Mass Spectrometry (MS) The molecular ion peak (M+) corresponding to the exact mass of C₈H₆ClNO₂ will be observed, along with a characteristic M+2 peak due to the chlorine isotope.
Infrared (IR) Spectroscopy A strong absorption band for the amide C=O stretch will be present around 1680-1700 cm⁻¹. An N-H stretching vibration will be visible as a broad peak in the region of 3200-3400 cm⁻¹.

These characterization techniques are standard for confirming the structure of novel benzoxazinone derivatives.[2]

Mechanistic Insights and Therapeutic Potential

The benzoxazinone core's biological activity is often attributed to its ability to act as a scaffold for presenting various pharmacophoric groups in a defined spatial orientation.[1] The rigid nature of the fused ring system is believed to facilitate intercalation into DNA or binding to enzyme active sites.[1] The introduction of the 5-chloro substituent can significantly influence the molecule's properties:

  • Electronic Effects: The electron-withdrawing nature of chlorine can modulate the reactivity of the aromatic ring and the acidity of the N-H proton, potentially enhancing interactions with biological targets.

  • Lipophilicity: The chloro group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, which can lead to an improved pharmacokinetic profile.

Derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold have shown promise in several therapeutic areas:

  • Anticancer Activity: Some benzoxazinone derivatives act as potent inhibitors of the PI3K/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[8] The rigid structure of these compounds is thought to contribute to their ability to induce DNA damage in tumor cells, leading to apoptosis.[1]

  • Antimicrobial Properties: The benzoxazinone nucleus is a key component of natural defense compounds in plants against bacteria and fungi.[7] Synthetic derivatives have been developed as potential antimicrobial agents.[2]

  • Anti-inflammatory Effects: Certain benzoxazinone derivatives have been investigated for their anti-inflammatory properties.[4][5]

Biological_Potential cluster_properties Physicochemical Properties cluster_applications Potential Therapeutic Applications Core 5-Chloro-2H-benzo[b]oxazin-3(4H)-one A Increased Lipophilicity Core->A B Modulated Electronics Core->B C Metabolic Stability Core->C D Anticancer A->D E Antimicrobial B->E F Anti-inflammatory C->F

Caption: Key properties and potential applications of the title compound.

Future Directions and Conclusion

5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one represents a valuable building block for the development of new therapeutic agents. Its synthesis is straightforward, and its structure offers multiple points for further functionalization to optimize biological activity and selectivity. Future research should focus on the synthesis of a library of derivatives with substitutions at the N-4 position and on the aromatic ring to explore the structure-activity relationships (SAR) for various biological targets. The promising biological activities of related benzoxazinones suggest that this chlorinated analog is a high-potential scaffold for drug discovery programs targeting a range of diseases.

References

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central. Available at: [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PubMed Central. Available at: [Link]

  • Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1][2]oxazin-3(4H). National Library of Medicine. Available at: [Link]

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. National Library of Medicine. Available at: [Link]

  • Discovery of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. National Library of Medicine. Available at: [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. Available at: [Link]

  • Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]. MMS. Available at: [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. Available at: [Link]

  • Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace. Available at: [Link]

  • Synthesis process of carboxyl benzotriazole. Google Patents.
  • Synthesis and Screening of some benzoxazinone derivatives. SlideShare. Available at: [Link]

  • Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at: [Link]

  • A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. MDPI. Available at: [Link]

  • Synthesis of Benzoxazinones. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 5-chloro-2-(2-hydroxy-3-tert-butyl-5-methylphenyl)-2H-benzotriazole. Molbase. Available at: [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][2]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central. Available at: [Link]

  • Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. ResearchGate. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one from 2-Aminophenol

Abstract This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 2-aminophenol, and proceeds through a strategic two-step, one-pot reaction involving acylation with chloroacetyl chloride followed by an intramolecular cyclization. This document delves into the underlying reaction mechanisms, provides a detailed experimental protocol, and outlines the necessary safety precautions and analytical techniques for the successful and safe execution of this synthesis. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.

Introduction: The Significance of the Benzoxazinone Scaffold

The 1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] Derivatives of 2H-benzo[b][3][4]oxazin-3(4H)-one have demonstrated potential as antibacterial, anticancer, anticonvulsant, and antithrombotic agents.[1] The incorporation of a chlorine atom at the 5-position of the benzoxazinone ring can significantly modulate the compound's physicochemical properties and biological activity, making 5-Chloro-2H-benzo[b]oxazin-3(4H)-one a valuable target for synthesis and further derivatization in drug discovery programs. This guide will focus on a robust and efficient synthetic route to this important molecule, starting from 2-aminophenol.

Mechanistic Insights: A Tale of Two Reactions

The synthesis of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one from 2-aminophenol is a fascinating process that involves two key transformations occurring in a single pot: N-acylation and intramolecular O-alkylation (cyclization). Understanding the mechanism of each step is crucial for optimizing reaction conditions and ensuring a high yield of the desired product.

Step 1: N-Acylation of 2-Amino-4-chlorophenol

The synthesis begins with the selective acylation of the amino group of 2-amino-4-chlorophenol with chloroacetyl chloride. The amino group is a more potent nucleophile than the hydroxyl group, leading to the preferential formation of an amide bond. This reaction is typically carried out in the presence of a mild base, such as sodium bicarbonate (NaHCO₃), which serves to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby driving the equilibrium towards product formation.

The causality behind this selectivity lies in the relative basicity and nucleophilicity of the amine and hydroxyl groups. The lone pair of electrons on the nitrogen atom is more available for attacking the electrophilic carbonyl carbon of chloroacetyl chloride compared to the lone pairs on the oxygen atom, which are partially delocalized into the aromatic ring.

Step 2: Intramolecular Cyclization

Following the N-acylation, the intermediate, N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide, undergoes an intramolecular Williamson ether synthesis-type reaction. The phenoxide ion, formed by the deprotonation of the hydroxyl group by the base (NaHCO₃ or another suitable base), acts as a nucleophile and attacks the electrophilic carbon atom bearing the chlorine atom in the chloroacetyl group. This intramolecular nucleophilic substitution results in the formation of the six-membered heterocyclic ring of the benzoxazinone. This cyclization is a classic example of an intramolecular reaction being kinetically favored over intermolecular reactions due to the proximity of the reacting functional groups.[5]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the successful formation of the product can be monitored and confirmed at various stages.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-4-chlorophenolReagentSigma-Aldrich, Acros Organics, etc.Starting material.
Chloroacetyl chlorideReagentSigma-Aldrich, Acros Organics, etc.Acylating agent. Handle with extreme care in a fume hood.
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific, VWR, etc.Base for the reaction.
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich, Acros Organics, etc.Reaction solvent.
Ethyl AcetateACS GradeFisher Scientific, VWR, etc.For extraction and chromatography.
HexaneACS GradeFisher Scientific, VWR, etc.For chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific, VWR, etc.Drying agent.
Step-by-Step Methodology

A one-pot procedure for the synthesis of the parent 2H-benzo[b][3][4]oxazin-3(4H)-one has been reported and can be adapted for the synthesis of the 5-chloro derivative.[1]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-chlorophenol (10 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Addition of Base: To the stirred solution, add sodium bicarbonate (25 mmol) in one portion.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (12 mmol) dropwise to the suspension at room temperature over a period of 15-20 minutes. Caution: The reaction is exothermic, and HCl gas is evolved. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid (unreacted NaHCO₃ and NaCl byproduct) and wash it with a small amount of THF.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 5-Chloro-2H-benzo[b]oxazin-3(4H)-one.

Diagram of the Experimental Workflow:

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Amino-4-chlorophenol in anhydrous THF B Add Sodium Bicarbonate A->B C Add Chloroacetyl Chloride (dropwise) B->C D Reflux for 12 hours C->D E Cool and Filter D->E Reaction Complete (TLC) F Concentrate Filtrate E->F G Extract with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry over Na2SO4 H->I J Evaporate Solvent I->J K Purify by Column Chromatography J->K L L K->L Pure Product

Caption: Experimental workflow for the synthesis of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one.

Characterization of the Final Product

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the oxazinone ring. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methylene protons (-O-CH₂-C=O) should appear as a singlet at approximately δ 4.6-4.7 ppm. A broad singlet corresponding to the N-H proton may be observed around δ 10.5-11.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (δ ~165 ppm), the aromatic carbons (δ 110-150 ppm), and the methylene carbon (δ ~67 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. Expect to observe a strong absorption band for the amide C=O stretching vibration around 1680-1700 cm⁻¹. The N-H stretching vibration should appear as a broad band in the region of 3200-3400 cm⁻¹. C-O and C-N stretching vibrations will be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one (C₈H₆ClNO₂), which is 183.59 g/mol . The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M peak, will confirm the presence of a chlorine atom.

Safety and Waste Disposal

Authoritative Grounding: Adherence to strict safety protocols is paramount when handling the reagents involved in this synthesis. Both 2-amino-4-chlorophenol and chloroacetyl chloride are hazardous materials.

Hazard Identification and Personal Protective Equipment (PPE)
  • 2-Amino-4-chlorophenol: This compound is harmful if swallowed and may cause skin and eye irritation.[4][6] It is also suspected of causing cancer.[7]

  • Chloroacetyl Chloride: This is a highly corrosive and toxic substance. It reacts violently with water and is a lachrymator.[3]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).

Spill and Emergency Procedures

In case of a spill, evacuate the area and ensure adequate ventilation. For small spills of 2-amino-4-chlorophenol, the powdered material should be carefully collected and placed in a sealed container for disposal.[6] For spills involving chloroacetyl chloride, neutralize with sodium bicarbonate and absorb with an inert material.

Waste Disposal
  • Organic Waste: All organic solvents and residues from the reaction and purification steps should be collected in a designated chlorinated organic waste container.

  • Aqueous Waste: The aqueous layers from the extraction process should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.

  • Solid Waste: The solid byproducts (NaCl and excess NaHCO₃) can be dissolved in water and disposed of down the drain. Contaminated solid materials, such as silica gel from chromatography, should be collected in a designated solid waste container.

It is imperative to consult your institution's specific waste disposal guidelines.[6]

Conclusion

The synthesis of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one from 2-aminophenol via a one-pot acylation and intramolecular cyclization is an efficient and reliable method for accessing this valuable heterocyclic scaffold. This guide has provided a detailed and technically sound framework for its synthesis, from the underlying mechanistic principles to a practical experimental protocol and essential safety considerations. By following the procedures outlined herein, researchers and drug development professionals can confidently synthesize this compound for further investigation and application in their respective fields.

References

  • Cameo Chemicals. (n.d.). 2-AMINO-4-CHLOROPHENOL. National Oceanic and Atmospheric Administration.
  • IRJET. (n.d.). Synthesis of 2H-benzo[b][3][4]oxazin-3(4H)-one linked 1,2,3-triazole hybrids and their in-vitro anti-bacterial screening. International Research Journal of Engineering and Technology. Retrieved from irjet.net

  • Indian Academy of Sciences. (n.d.). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides.
  • CPAChem. (2023, May 22). Safety data sheet: 2-Amino-4-chlorophenol.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-chlorophenol. PubChem.
  • National Center for Biotechnology Information. (2025, June 13). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. PubMed Central. Retrieved from ncbi.nlm.nih.gov

  • New Jersey Department of Health. (1998, August). Hazard Summary: 2-AMINO-4-CHLOROPHENOL.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • MDPI. (2023, June 29). Intramolecular Cyclization. Encyclopedia.

Sources

Foundational

Spectroscopic Characterization of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one: A Technical Guide

Spectroscopic Characterization of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one: A Technical Guide This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 5-Chloro-2H-benzo...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing similar molecular scaffolds. The benzoxazinone core is a significant pharmacophore, appearing in a range of biologically active molecules.[1] A thorough understanding of its spectroscopic properties is crucial for unambiguous identification, purity assessment, and structural elucidation of novel derivatives.

This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the spectral assignments but also the underlying scientific principles that govern the observed signals. The methodologies described herein are designed to be self-validating, providing a robust framework for the spectroscopic analysis of this and related compounds.

Molecular Structure and Numbering

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure and the conventional numbering of its atoms.

Figure 1: Molecular Structure of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the unavailability of experimental spectra in the public domain, the following ¹H and ¹³C NMR data are predicted based on established computational models and comparison with structurally similar benzoxazinone derivatives.[3][4]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.85Singlet1HNH
7.28Doublet of doublets1HH -7
7.05Doublet1HH -6
6.98Doublet1HH -8
4.65Singlet2HO-CH₂

Interpretation and Rationale:

  • NH Proton (δ 10.85): The amide proton is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and the aromatic ring. Its appearance as a broad singlet is characteristic. In a protic solvent, this peak would be exchangeable with D₂O.

  • Aromatic Protons (δ 6.98-7.28): The three aromatic protons on the benzene ring will exhibit a splitting pattern dictated by their coupling constants. The H-7 proton, being ortho to both H-6 and H-8, is predicted to appear as a doublet of doublets. H-6 and H-8 are ortho to each other and will likely appear as doublets. The presence of the electron-withdrawing chlorine atom at position 5 will influence the chemical shifts of the adjacent protons.

  • Methylene Protons (δ 4.65): The two protons of the methylene group (O-CH₂) are chemically equivalent in a non-chiral solvent and are therefore expected to appear as a singlet. Their proximity to the electronegative oxygen atom shifts their resonance downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
165.5C =O
143.8C -8a
129.5C -4a
128.2C -7
125.0C -5
117.5C -6
116.0C -8
67.0O-C H₂

Interpretation and Rationale:

  • Carbonyl Carbon (δ 165.5): The amide carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom, resulting in a chemical shift in the typical range for this functional group.

  • Aromatic Carbons (δ 116.0-143.8): The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the heteroatoms (C-8a and C-4a) and the chlorine atom (C-5) will be significantly influenced by their electronic environments.

  • Methylene Carbon (δ 67.0): The methylene carbon, being attached to an electronegative oxygen atom, appears at a characteristic downfield position for an aliphatic carbon in such an environment.

Experimental Protocol for NMR Data Acquisition

For the acquisition of high-quality NMR spectra of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like the N-H proton.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The expected IR absorption bands for 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one are based on the characteristic frequencies of its constituent functional groups.

Table 3: Expected IR Absorption Bands for 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one

Wavenumber (cm⁻¹)IntensityAssignment
3200-3100Medium, SharpN-H Stretch (Amide)
1680-1660Strong, SharpC=O Stretch (Amide)
1600-1450Medium-StrongC=C Stretch (Aromatic)
1250-1200StrongC-O Stretch (Aryl Ether)
1100-1000MediumC-N Stretch
850-750StrongC-Cl Stretch
800-700StrongC-H Bending (Aromatic)

Interpretation and Rationale:

  • N-H Stretch: The presence of a sharp absorption band in the region of 3200-3100 cm⁻¹ is a clear indicator of the N-H bond in the amide group.

  • C=O Stretch: A strong, sharp peak around 1670 cm⁻¹ is the most characteristic absorption for the carbonyl group of the cyclic amide (lactam).

  • Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

  • C-O and C-N Stretches: The C-O stretch of the aryl ether and the C-N stretch will appear in the fingerprint region and are confirmatory for the heterocyclic ring system.

  • C-Cl Stretch: A strong absorption in the lower frequency region (850-750 cm⁻¹) is expected for the C-Cl bond.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The spectrum can be obtained using either the KBr pellet method or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and record the spectrum.

    • The data is typically collected over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 183, corresponding to the molecular weight of the compound (C₈H₆ClNO₂). The presence of a chlorine atom will result in a characteristic M+2 peak at m/z = 185 with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

  • Key Fragmentation Pathways: The fragmentation of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is likely to proceed through several key pathways.

M [M]⁺˙ m/z = 183/185 F1 [M - CO]⁺˙ m/z = 155/157 M->F1 - CO F2 [M - CH₂O]⁺˙ m/z = 153/155 M->F2 - CH₂O F3 [C₆H₄ClN]⁺˙ m/z = 125/127 F1->F3 - CH₂O

Figure 2: Proposed Fragmentation Pathway for 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.

Interpretation and Rationale:

  • Loss of Carbon Monoxide: A common fragmentation pathway for cyclic amides is the loss of a neutral carbon monoxide (CO) molecule, which would lead to a fragment ion at m/z 155/157.

  • Loss of Formaldehyde: Cleavage of the heterocyclic ring could result in the loss of a neutral formaldehyde (CH₂O) molecule, giving rise to a fragment at m/z 153/155.

  • Formation of Chlorobenzonitrile Radical Cation: Subsequent fragmentation could lead to the formation of a stable chlorobenzonitrile radical cation at m/z 125/127.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system. For a pure solid, direct infusion is often sufficient.

  • Ionization Method: Electron Ionization (EI) is a common and effective method for inducing fragmentation and obtaining a characteristic fragmentation pattern.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded, typically over a mass range of m/z 50 to 300.

Conclusion

The spectroscopic characterization of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, as detailed in this guide, provides a comprehensive framework for its unambiguous identification and structural verification. While experimental data for this specific molecule is not widely published, the predicted NMR data, in conjunction with the expected IR and MS spectral features based on well-established principles and analysis of related compounds, offers a robust and scientifically sound basis for its analysis. Researchers working with this and similar benzoxazinone derivatives can utilize the information and protocols presented here to confidently characterize their compounds and advance their research and development efforts.

References

  • IRJET. (2017). Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one linked 1,2,3-triazole hybrids and their in-vitro anti-bacterial screening. International Research Journal of Engineering and Technology (IRJET). [Link]

  • Hou, et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Pharmacology. [Link]

  • IRJET-Swayam. (2017). Synthesis of 2H-Benzo[B][1][2]Oxazin-3(4H)-One Linked 1,2,3-Triazole Hybrids and their In-Vitro Anti-Bacterial Screening. SlideShare. [Link]

  • MDPI. (2021). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).[Link]

  • PubChem. 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one.[Link]

  • PubMed Central. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3h)-one derivatives.[Link]

  • PubMed. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor.[Link]

  • MDPI. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.[Link]

  • Asian Journal of Chemistry. NMR and IR Studies of Some Metal Complexes of 6-Substituted-1-Hydroxy-1,2,3-Benzotriazoles.[Link]

  • PubChem. 5-Chlorobenzotriazole.[Link]

  • NIH. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][2]oxazin-3(4H).[Link]

Sources

Exploratory

An In-Silico First Approach: De-risking and Profiling 5-Chloro-2H-benzo[b]oxazin-3(4H)-one for Drug Discovery

An In-Silico First Approach: De-risking and Profiling 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one for Drug Discovery Abstract: The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a recognized privileged structure in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Silico First Approach: De-risking and Profiling 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one for Drug Discovery

Abstract: The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] This guide focuses on a specific, under-characterized derivative, 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one (CAS: 138035-68-4) . In the absence of extensive public bioactivity data, this molecule presents an ideal case study for a hypothesis-driven, in-silico evaluation workflow. We will delineate a comprehensive computational strategy, from initial ligand preparation and target hypothesis generation to rigorous structure-based modeling and pharmacokinetic property prediction. This document serves as a technical whitepaper for drug discovery researchers, providing field-proven protocols to rapidly assess the therapeutic potential and potential liabilities of novel chemical entities before committing significant wet-lab resources.

Section 1: The Foundational Step — Ligand Characterization

Before any computational modeling can commence, a high-fidelity, three-dimensional representation of the molecule must be generated and its fundamental physicochemical properties understood. This is the bedrock upon which all subsequent predictions are built.

From Chemical Identifier to 3D Model

The starting point for our investigation is the unique chemical identifier for our molecule of interest.

  • Compound: 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one

  • CAS Number: 138035-68-4[6]

  • Canonical SMILES: O=C1COC2=CC=CC(Cl)=C2N1[6]

The SMILES (Simplified Molecular-Input Line-Entry System) string is an unambiguous 2D representation that serves as the input for 3D structure generation.

Protocol 1: Ligand Preparation for In-Silico Modeling

The causality behind this protocol is to convert the 2D SMILES string into a physically realistic, low-energy 3D conformation suitable for docking and simulation. An incorrect or high-energy initial conformation can lead to erroneous binding pose predictions.

  • 2D to 3D Conversion: Input the canonical SMILES string into a molecular modeling software (e.g., ChemDraw, MarvinSketch, or the RDKit library in Python). Generate the initial 3D coordinates.

  • Protonation State Assignment: At a physiological pH of 7.4, 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is expected to be neutral. Tools like Open Babel or Schrödinger's LigPrep can be used to verify and assign the correct protonation and tautomeric states. This step is critical as the charge distribution directly impacts electrostatic interactions with a protein target.

  • Energy Minimization: The initial 3D structure will likely have non-ideal bond lengths and angles. A geometry optimization (energy minimization) step is required.

    • Method: Employ a suitable force field, such as MMFF94 (Merck Molecular Force Field) or OPLS (Optimized Potentials for Liquid Simulations).

    • Rationale: This process relieves steric strain and finds a local energy minimum, resulting in a stable, low-energy conformer. This is the self-validating step; a properly minimized structure will have a low final energy gradient.

Physicochemical Property Profile

With a reliable 3D structure, we can calculate the key physicochemical properties that govern a molecule's behavior in biological systems. These properties are early indicators of potential "drug-likeness."

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 183.59 g/mol [6]Influences absorption and diffusion; lower values (<500 Da) are generally preferred.
LogP (o/w) 1.85A measure of lipophilicity. Values between 1 and 3 are often optimal for cell permeability.
Topological Polar Surface Area (TPSA) 38.33 Ų[6]Estimates the surface area occupied by polar atoms. Values <140 Ų are associated with better cell membrane permeability.
Hydrogen Bond Donors 1The number of N-H or O-H bonds. Fewer than 5 is a component of Lipinski's Rule of Five.
Hydrogen Bond Acceptors 2The number of N or O atoms. Fewer than 10 is a component of Lipinski's Rule of Five.
Rotatable Bonds 0A measure of molecular flexibility. Fewer than 10 is generally favorable for good oral bioavailability.
Table 1: Predicted physicochemical properties of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one. Values calculated using standard cheminformatics toolkits.

Section 2: Target Hypothesis Generation

With no explicitly confirmed biological target for this compound, our next task is to generate credible hypotheses. This exploratory phase is crucial for guiding the subsequent structure-based design efforts.

Literature-Informed Target Selection

A pragmatic approach is to leverage data from structurally related compounds. A 2017 study by Bollu et al. detailed the synthesis and molecular docking of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives functionalized with 1,2,3-triazoles as potential antimicrobial agents.[7] Their in-silico analysis identified dehydrosqualene synthase from Staphylococcus aureus (PDB ID: 2ZCS) as a promising target, revealing strong hydrogen bond interactions within its active site.[7]

Rationale for Selection:

  • Structural Analogy: The core scaffold is identical to our compound of interest.

  • Validated Target: Dehydrosqualene synthase is a key enzyme in the bacterial staphyloxanthin biosynthesis pathway, making it a valid antimicrobial target.

  • Public Data: The availability of a high-resolution crystal structure (PDB: 2ZCS) makes it immediately amenable to structure-based design.

For the remainder of this guide, we will proceed with S. aureus dehydrosqualene synthase (PDB: 2ZCS) as our primary case-study target to demonstrate the in-silico workflow.

Alternative Strategy: Reverse Docking

An unbiased, complementary approach is reverse docking (or target fishing). This method inverts the typical screening process.

Protocol 2: Conceptual Workflow for Reverse Docking

  • Prepare the Ligand: Use the minimized 3D structure from Protocol 1.

  • Select a Target Database: Utilize a platform like PharmMapper, SwissTargetPrediction, or SuperPred, which contain large libraries of pharmacologically relevant protein structures.

  • Execute Screening: The server screens the input ligand against the entire library of binding sites.

  • Analyze Results: The output is a ranked list of potential protein targets based on binding pose scores and pharmacophore feature similarity.

  • Filter and Prioritize: The resulting list must be critically evaluated based on biological plausibility. Targets associated with pathways where benzoxazinones have shown activity (e.g., inflammation, oncology, infectious disease) should be prioritized for further investigation.

G cluster_0 Target Hypothesis Generation cluster_1 Approach A: Literature-Based cluster_2 Approach B: Unbiased Screening ligand Prepared 3D Ligand (5-Chloro-2H-benzo[b]oxazin-3(4H)-one) lit Scan Literature for Analogs (e.g., Bollu et al.) ligand->lit reverse_dock Reverse Docking Server (e.g., SwissTargetPrediction) ligand->reverse_dock target_a Hypothesized Target: S. aureus Dehydrosqualene Synthase (PDB: 2ZCS) lit->target_a Identifies Plausible Target target_list Ranked List of Potential Protein Hits reverse_dock->target_list filter Biological Plausibility Filter target_list->filter target_b Prioritized Target List filter->target_b

Caption: Workflow for generating testable target hypotheses.

Section 3: Structure-Based Modeling — The Docking Cascade

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[8] The goal is to identify the most stable binding pose, which is typically the one with the lowest free energy of binding, and to understand the specific molecular interactions that stabilize this complex.

Protocol 3: Molecular Docking against S. aureus Dehydrosqualene Synthase (2ZCS)

This protocol outlines a self-validating system. The initial redocking of the native ligand confirms that the chosen parameters can accurately reproduce a known binding mode.

  • Protein Preparation:

    • Download the crystal structure (PDB ID: 2ZCS) from the Protein Data Bank.

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. The native ligand should be saved separately for validation.

    • Add hydrogen atoms, as they are typically absent in crystal structures but are vital for forming hydrogen bonds.

    • Assign correct bond orders and protonation states for amino acid residues (e.g., His, Asp, Glu) at physiological pH.

    • Perform a restrained energy minimization on the protein structure to relax any steric clashes introduced during preparation, while keeping the backbone atoms constrained to preserve the experimentally determined fold.

  • Binding Site Definition & Protocol Validation:

    • Define the Active Site: Identify the binding pocket. In 2ZCS, this is the site occupied by the co-crystallized ligand, farnesyl diphosphate. Define a docking grid or sphere that encompasses this entire volume.

    • Redocking (Self-Validation): Dock the extracted native ligand back into the defined active site using the chosen docking software (e.g., AutoDock Vina, Glide, GOLD).

    • Validate: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose of the native ligand. An RMSD value < 2.0 Å is considered a successful validation, confirming that the docking protocol is reliable for this target.

  • Ligand Docking:

    • Using the validated protocol, dock the prepared 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one structure into the 2ZCS active site.

    • Generate multiple binding poses (e.g., 10-20) to explore different potential orientations.

  • Pose Analysis and Scoring:

    • Scoring Function: Rank the generated poses using the software's scoring function (e.g., Vina score in kcal/mol, GlideScore). Lower energy scores indicate more favorable binding.

    • Visual Inspection: Critically analyze the top-ranked poses in a molecular viewer. Look for key stabilizing interactions:

      • Hydrogen Bonds: With backbone amides/carbonyls or side chains of polar/charged residues (e.g., Ser, Thr, Asp, Arg).

      • Hydrophobic Interactions: Between the aromatic rings of the ligand and nonpolar residues (e.g., Leu, Val, Phe).

      • Pi-Pi Stacking: Face-to-face or edge-to-face interactions with aromatic residues (e.g., Phe, Tyr, Trp).

    • Selection: Choose the best pose based on a combination of the best score and the most chemically sensible interactions with key active site residues.

G PDB Fetch Protein Structure (PDB: 2ZCS) PrepP Prepare Protein (Add H, Assign Charges) PDB->PrepP NativeLigand Extract Native Ligand (for validation) PDB->NativeLigand Grid Define Binding Site & Generate Docking Grid PrepP->Grid Ligand Prepared Ligand (from Protocol 1) Dock Dock Test Ligand Ligand->Dock Redock Redock Native Ligand NativeLigand->Redock Grid->Redock Grid->Dock Validate Validate Protocol (RMSD < 2.0 Å?) Redock->Validate Validate->Dock Success Analyze Analyze Poses & Scores Dock->Analyze Result Best Protein-Ligand Complex Model Analyze->Result

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Benzoxazinone Compounds

Introduction: The Versatility of the Benzoxazinone Scaffold The 1,4-benzoxazin-3-one scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Benzoxazinone Scaffold

The 1,4-benzoxazin-3-one scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] These compounds are found in nature as defense metabolites in plants like wheat and maize and have been extensively explored in synthetic chemistry to develop new therapeutic agents.[2][3] The inherent chemical properties and the ability to easily introduce diverse substituents at multiple positions make the benzoxazinone core an exceptional template for drug discovery. Researchers have successfully developed benzoxazinone derivatives with potent anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibitory activities.[4][5][6]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzoxazinone compounds. We will dissect the core scaffold, explore common synthetic strategies, and examine how specific structural modifications influence biological outcomes across different therapeutic areas. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights needed to navigate the chemical space of benzoxazinones and design novel, potent, and selective molecules.

The Benzoxazinone Core: A Blueprint for Modification

The foundational 1,4-benzoxazin-3-one structure consists of a benzene ring fused to an oxazine ring. The key to its utility in drug design lies in the three primary sites available for chemical modification: the C2 position, the N4 position, and the aromatic ring (positions C5 through C8). Understanding the role of each site is fundamental to rational drug design.

Caption: Core 1,4-benzoxazin-3-one scaffold highlighting key modification sites.

  • C2 Position (R1): Substitution at this position is crucial for modulating potency and selectivity. The nature of the substituent directly influences interactions with the target protein's binding pocket.

  • N4 Position (R2): Modifications at the nitrogen atom can alter the compound's physicochemical properties, such as solubility and metabolic stability, and can also be critical for biological activity.[7]

  • Aromatic Ring (R3): Substituents on the benzene ring can fine-tune electronic properties, influence binding affinity, and impact pharmacokinetic profiles.

Foundational Synthetic Strategies

The most prevalent and versatile method for synthesizing the 2-substituted-4H-3,1-benzoxazin-4-one core involves the reaction of anthranilic acid with a variety of substituted acid chlorides.[8] This straightforward approach allows for the introduction of diverse R1 groups at the C2 position.

Synthetic_Workflow start Starting Materials: - Anthranilic Acid - Substituted Benzoyl Chloride reaction Acylation Reaction Solvent: Chloroform Base: Triethylamine start->reaction Combine cyclization Intramolecular Cyclization Agent: Cyanuric Chloride or POCl3 reaction->cyclization Intermediate Formation product 2-Substituted-4H-3,1-benzoxazin-4-one cyclization->product Final Product

Caption: General workflow for the synthesis of 2-substituted benzoxazinones.

This synthetic pathway is favored for its reliability and the commercial availability of a wide range of starting materials. The choice of the cyclizing agent, such as phosphorus oxychloride or cyanuric chloride, is a critical experimental parameter that can influence reaction yield and purity.[9][10]

Exemplary Protocol: Synthesis of 2-phenyl-4H-benzo[d][8][11]oxazin-4-one

This protocol describes a standard procedure for synthesizing a model benzoxazinone compound.

  • Reactant Preparation: In a round-bottom flask, dissolve anthranilic acid (1 eq.) in dry chloroform. Add triethylamine (1.1 eq.) to the solution and stir at room temperature.

  • Acylation: Slowly add a solution of benzoyl chloride (1 eq.) in dry chloroform to the flask. The reaction is typically exothermic; maintain the temperature at 25-30°C.

  • Reaction Monitoring: Stir the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Cyclization: Evaporate the solvent under reduced pressure. To the crude intermediate, add phosphorus oxychloride (POCl3) (2-3 eq.) and heat the mixture at reflux for 3-5 hours.[9]

  • Isolation and Purification: After cooling, pour the reaction mixture onto crushed ice. The solid precipitate is collected by filtration, washed with cold water, and dried. Recrystallize the crude product from ethanol to obtain pure 2-phenyl-4H-benzo[d][8][11]oxazin-4-one.

Structure-Activity Relationship (SAR) Analysis by Therapeutic Target

The SAR of benzoxazinones is highly dependent on their biological target. The following sections explore key structural requirements for activity in several major therapeutic areas.

Serine Protease Inhibition

Benzoxazinones are well-established inhibitors of serine proteases like human leukocyte elastase (HLE) and chymotrypsin.[8][12] They act as competitive, alternate substrate inhibitors that acylate a serine residue in the enzyme's active site.[13][14]

  • C2 Substituent: The electronic nature of the C2 substituent is paramount. Electron-withdrawing groups enhance inhibitory potency (lower Ki values) by increasing the electrophilicity of the carbonyl carbon, which facilitates the initial acylation step.[12]

  • Aromatic Ring Substituents:

    • Position 5: Bulky substituents (e.g., methyl, ethyl) at the C5 position can sterically hinder the deacylation (hydrolysis) of the acyl-enzyme intermediate, prolonging the inhibition.[12]

    • Phenyl Substituent (on C2): For 2-phenyl derivatives, the position of substituents on the phenyl ring influences activity. Halogens like fluoro and chloro groups generally increase inhibitory potential.[8] Strong electron-donating or withdrawing groups show the best activity when placed at the ortho position, followed by meta and then para.[8]

SAR_Protease_Inhibition start Design Benzoxazinone Protease Inhibitor c2_choice Modify C2 Substituent (R1)? start->c2_choice c2_ewg Add Electron- Withdrawing Group c2_choice->c2_ewg Yes c2_edg Add Electron- Donating Group c2_choice->c2_edg No, use EDG c5_choice Modify C5 Substituent? c2_choice->c5_choice No c2_ewg->c5_choice outcome_low Lower Potency c2_edg->outcome_low c5_bulky Add Bulky Group (e.g., Methyl) c5_choice->c5_bulky Yes c5_small Use Small Group (e.g., H) c5_choice->c5_small No, use small outcome_high Higher Potency: - Faster Acylation - Slower Deacylation c5_choice->outcome_high No c5_bulky->outcome_high c5_small->outcome_low

Caption: SAR decision pathway for optimizing serine protease inhibitors.

Anticancer Activity

Benzoxazinone derivatives exhibit anticancer activity through various mechanisms, including the inhibition of topoisomerase I and the targeting of c-Myc G-quadruplex structures.[15][16]

  • Topoisomerase I Inhibition: Certain derivatives act as "topoisomerase poisons," stabilizing the covalent enzyme-DNA complex and leading to cell death.[16]

    • An -OH group at the C2 position is important for catalytic inhibition.

    • A methyl group at the N4 position and an electron-withdrawing group on the aromatic ring appear to increase the poisonous effect.[16]

  • c-Myc Targeting: Some benzoxazinones can induce and stabilize G-quadruplex structures in the c-Myc gene promoter, downregulating its expression and inhibiting cancer cell proliferation and migration.[15]

  • General Cytotoxicity: For general antiproliferative activity, nitro-substituted benzoxazinones have shown significant potential against cell lines like HeLa.[17] The presence of a nitro group, particularly at the C7 position, combined with various aryl groups at C2, can lead to potent cytotoxic and pro-apoptotic effects.[17]

Compound/SubstituentsTarget Cell LineIC50 (µM)Reference
2-(2-fluorophenyl)-benzoxazinoneα-Chymotrypsin6.5 ± 0.1[8]
2-(2-chlorophenyl)-benzoxazinoneα-Chymotrypsin8.1 ± 0.1[8]
2-(2-bromophenyl)-benzoxazinoneα-Chymotrypsin10.2 ± 0.2[8]
7-nitro-2-phenyl-benzoxazinone (3a)HeLa~30-40% inhibition[17]
7-nitro-2-(4-chlorophenyl)-benzoxazinone (3c)HeLa~44% inhibition[17]
BONC-001 (2-hydroxy)hTopo I (catalytic)8.34 mM[16]
BONC-013 (N4-methyl, C6-chloro)hTopo I (poison)0.0006 mM[16]
Anti-inflammatory and Antimicrobial Activity

The benzoxazinone scaffold is also a template for potent anti-inflammatory and antimicrobial agents.[5]

  • Anti-inflammatory: By incorporating moieties from existing nonsteroidal anti-inflammatory drugs (NSAIDs) at the C2 position, hybrid molecules with significant anti-inflammatory and analgesic activity have been created.[9] A benzoxazinone-diclofenac hybrid, for instance, showed potent inhibition of rat paw edema with reduced gastric toxicity compared to the parent drug.[9][18]

  • Antimicrobial: The 1,4-benzoxazin-3-one backbone is a promising scaffold for designing new antimicrobial compounds. While naturally occurring monomeric benzoxazinoids often lack potent activity, synthetic derivatives can be highly effective.[3] Introducing acylhydrazone moieties or specific benzyl groups on the nitrogen atom has led to compounds with strong antifungal activity against pathogenic fungi like Candida albicans and various phytopathogenic fungi.[19]

Key Experimental Protocol: Cell Viability (MTT) Assay

To assess the anticancer potential of newly synthesized benzoxazinone derivatives, a colorimetric MTT assay is a standard and reliable method to measure cell metabolic activity as an indicator of cell viability.[15]

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test benzoxazinone compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Advanced Concepts: Bioisosteric Replacement and Scaffold Hopping

For drug development professionals, moving beyond simple substituent modification is key to overcoming challenges like poor pharmacokinetics or off-target toxicity. Bioisosteric replacement—swapping functional groups with others that have similar biological properties—and scaffold hopping—replacing the core structure entirely—are powerful strategies.[20][21]

The benzoxazinone core itself can be considered a bioisostere of a phenol or catechol moiety.[1] In lead optimization, one might replace the benzoxazinone scaffold with other heterocyclic systems like benzoxazoles, quinazolinones, or benzothiazolinones to explore new chemical space, improve properties, or secure novel intellectual property.[1][5][22] This approach relies on maintaining the key pharmacophoric features (hydrogen bond donors/acceptors, aromatic interactions) that are essential for binding to the biological target.[20]

Conclusion and Future Perspectives

The 1,4-benzoxazin-3-one scaffold remains a highly valuable and versatile platform in modern drug discovery. The structure-activity relationships elucidated to date provide a clear roadmap for rational design. For serine proteases, enhancing the electrophilicity at C2 and introducing steric bulk at C5 are proven strategies. For anticancer applications, specific substitutions can be tailored to target distinct mechanisms like topoisomerase poisoning or gene regulation.

Future research will likely focus on multi-target drug design, where a single benzoxazinone derivative is optimized to interact with multiple disease-related pathways. Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to accelerate the discovery of next-generation benzoxazinone-based therapeutics with enhanced potency, selectivity, and drug-like properties.

References

  • Hassan, S., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry.
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics.
  • MDPI. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI.
  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences.
  • El-Malah, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[8][15]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central.

  • Cikla-Suzgun, P., et al. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. DARU Journal of Pharmaceutical Sciences.
  • El-Hashash, M. A., et al. (2013).
  • Macías, F. A., et al. (2006). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry.
  • Shakya, A., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry.
  • de Bruijn, W. J. C., et al. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry.
  • Cecchetti, V., et al. (2000). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Il Farmaco.
  • El-Sayed, N. N. E., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules.
  • Gholami, H.R., et al. (2019). Synthesis, characterization, and evaluation of antibacterial and antioxidant activities of novel benzoxazinones and benzoxathiinones. Journal of Heterocyclic Chemistry.
  • Kato, M., et al. (2010). Structure-activity relationship of benzoxazinones and related compounds with respect to the growth inhibition and alpha-amylase activity in cress seedlings.
  • Spencer, R. W., et al. (1986). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution.
  • Shakya, A., et al. (2024).
  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (n.d.). Wiley Online Library.
  • Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][8][11]oxazin-4-ones as potent anticancer and antioxidant agents. BMC Chemistry.

  • Sarin: A Serine Protease Inhibitor. (2010). YouTube.
  • Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization.
  • Yang, T., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry.
  • Tondi, D., et al. (2001). Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones as serine protease inhibitors. Bioorganic & Medicinal Chemistry.
  • Al-Obaidi, A. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules.
  • Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. (2010).
  • Structure activity relationship of the synthesized compounds. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one

Introduction: The Importance of Rigorous Characterization 5-Chloro-2H-benzo[b]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Rigorous Characterization

5-Chloro-2H-benzo[b]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules that exhibit a wide range of therapeutic properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2][3] Given the potential of this compound as a key intermediate or a final active pharmaceutical ingredient (API), its unambiguous identification, structural confirmation, and purity assessment are critical for regulatory approval, ensuring reproducibility in biological assays, and guaranteeing patient safety.

This application note provides a comprehensive guide detailing an integrated suite of analytical methodologies for the definitive characterization of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one. We will move beyond simple procedural lists to explain the causality behind the selection of each technique and how their data synergize to build a complete, validated profile of the molecule.

G cluster_start Initial Synthesis cluster_purity Purity & Separation cluster_structure Structural Elucidation cluster_end Final Confirmation Start Synthesized Product: 5-Chloro-2H-benzo[b]oxazin-3(4H)-one HPLC HPLC-UV (Purity Assessment) Start->HPLC GCMS GC-MS (Impurity Profile & Volatiles) Start->GCMS NMR NMR Spectroscopy (¹H, ¹³C) (Definitive Structure) Start->NMR FTIR FT-IR Spectroscopy (Functional Groups) Start->FTIR MS High-Resolution MS (Molecular Formula) Start->MS End Certified Reference Material HPLC->End GCMS->End NMR->End FTIR->End MS->End

Caption: Overall analytical workflow for the characterization of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one.

Chromatographic Methods for Purity and Separation

The first step in characterizing a newly synthesized compound is to assess its purity. Chromatographic techniques are indispensable for separating the target compound from unreacted starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the gold standard for purity analysis of non-volatile organic compounds. We employ a reversed-phase (RP-HPLC) method, where a nonpolar stationary phase (C18) is used with a polar mobile phase. This is the logical choice because 5-Chloro-2H-benzo[b]oxazin-3(4H)-one is a moderately polar molecule, allowing for excellent retention and separation from both more polar and less polar impurities. A UV detector is selected due to the presence of a chromophoric benzoxazinone ring system, which provides strong absorbance for sensitive detection.

Protocol: Purity Determination by RP-HPLC

  • Sample Preparation:

    • Accurately weigh approximately 1.0 mg of the sample.

    • Dissolve in 1.0 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved. If necessary, use an ultrasonic bath for 2-3 minutes.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis Diode Array Detector (DAD) set at 254 nm.

  • Data Analysis & Trustworthiness:

    • The purity is calculated based on the relative peak area. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    • A purity level of >98% is typically required for drug development candidates.

    • The protocol's trustworthiness is established by running a blank (solvent only) to ensure no system peaks interfere and by demonstrating a sharp, symmetrical peak for the main component.

Table 1: Typical HPLC Parameters

Parameter Value Rationale
Retention Time (t_R) Approx. 8-10 min Indicates good retention and separation from early-eluting polar impurities.
Purity (%) >98% Calculated as (Area_main / Area_total) * 100.
Tailing Factor 0.9 - 1.2 Ensures good peak shape and reliable integration.

| Theoretical Plates | >5000 | Indicates high column efficiency and separation power. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: While HPLC is primary, GC-MS is a powerful complementary technique, particularly for identifying volatile or semi-volatile impurities that might not be detected by HPLC.[4] The compound must be thermally stable and sufficiently volatile for GC analysis. Given its structure, 5-Chloro-2H-benzo[b]oxazin-3(4H)-one should be amenable to GC-MS analysis. Mass spectrometry provides molecular weight and fragmentation data, offering an orthogonal method for impurity identification.

Protocol: Impurity Profiling by GC-MS

  • Sample Preparation:

    • Prepare a 1 mg/mL solution in a volatile solvent such as Dichloromethane or Ethyl Acetate.

    • Filter through a 0.45 µm syringe filter into a GC vial.

  • Instrumentation & Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Hold at 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from 40 to 450 m/z.

  • Data Analysis & Trustworthiness:

    • The Total Ion Chromatogram (TIC) will show the separation of components.

    • The mass spectrum of the main peak should correspond to the molecular weight (M⁺˙ at m/z 183/185 due to chlorine isotopes) and expected fragmentation pattern of the target compound.

    • Spectra of minor peaks can be compared against libraries (e.g., NIST) to tentatively identify impurities.

Spectroscopic Methods for Structural Elucidation

Once purity is established, spectroscopic techniques are used to confirm that the chemical structure is indeed 5-Chloro-2H-benzo[b]oxazin-3(4H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structural determination in solution.[5] ¹H NMR provides information about the number and environment of protons, while ¹³C NMR does the same for carbon atoms. Together, they provide a complete map of the molecule's carbon-hydrogen framework.[6][7][8]

Protocol: Structural Confirmation by ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and the amide N-H proton is less likely to exchange.

  • Instrumentation:

    • Spectrometer: Bruker AVANCE 400 MHz or equivalent.

    • Experiments: Standard ¹H, ¹³C{¹H}, and optionally 2D experiments like COSY and HSQC for more complex structures.

  • Data Analysis & Trustworthiness:

    • The obtained spectra are compared against the predicted spectra based on the known structure. The chemical shifts (δ), coupling constants (J), and integrations must match the theoretical values. This self-validation confirms the structure.

Table 2: Predicted NMR Data for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one (in DMSO-d₆)

¹H NMR δ (ppm) Multiplicity Integration Assignment
Aromatic ~10.8 broad s 1H NH
Aromatic ~7.0-7.2 m 3H Ar-H
Methylene ~4.6 s 2H O-CH₂ -C=O
¹³C NMR δ (ppm) Assignment
Carbonyl ~165 C =O
Aromatic ~145 Ar-C -O
Aromatic ~120-130 Ar-C H & Ar-C -Cl
Aromatic ~115 Ar-C -N

| Methylene | ~68 | | | O-C H₂-C=O |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations. For our target compound, we expect to see characteristic absorptions for the amide C=O, the N-H bond, the C-O-C ether linkage, and the aromatic ring.[9][10][11]

Protocol: Functional Group Identification by FT-IR

  • Sample Preparation:

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This is the preferred method as it requires minimal sample preparation.

    • KBr Pellet: Alternatively, mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a thin, transparent disk.

  • Instrumentation:

    • PerkinElmer Spectrum 100 or equivalent FT-IR spectrometer.[6]

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~3200 Medium, Sharp N-H Stretch Amide N-H
~1680 Strong C=O Stretch Amide I band (Lactam)
~1600, ~1490 Medium-Strong C=C Stretch Aromatic Ring
~1230 Strong C-O-C Asymmetric Stretch Aryl Ether

| ~750 | Strong | C-Cl Stretch | Aryl Halide |

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: While GC-MS provides nominal mass, HRMS (e.g., using a TOF or Orbitrap analyzer) provides a highly accurate mass measurement (typically to four decimal places). This allows for the determination of the elemental composition of the molecule, providing definitive confirmation of the molecular formula. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) serves as an additional, powerful validation point.

Protocol: Molecular Formula Confirmation by ESI-HRMS

  • Sample Preparation:

    • Prepare a dilute solution (~10 µg/mL) of the sample in methanol or acetonitrile.

  • Instrumentation:

    • System: Waters Xevo G2-XS QTof or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis: The instrument is calibrated to provide high mass accuracy.

  • Data Analysis & Trustworthiness:

    • Theoretical Mass [M+H]⁺: C₈H₇ClNO₂⁺ = 184.0160

    • Observed Mass: The measured m/z should be within 5 ppm of the theoretical mass.

    • Isotope Pattern: A peak at m/z 186.0131 with approximately one-third the intensity of the m/z 184.0160 peak must be observed, confirming the presence of a single chlorine atom.

Integrated Data Analysis: A Holistic Approach

No single technique is sufficient for full characterization. The true power of this analytical workflow lies in the integration of all data points to build an irrefutable case for the compound's identity, structure, and purity.

G cluster_data Experimental Evidence Compound Hypothesized Structure 5-Chloro-2H-benzo[b]oxazin-3(4H)-one HPLC HPLC Purity > 98% Single Major Peak Compound->HPLC predicts MS HRMS Found: 184.0158 [M+H]⁺ (Theory: 184.0160) Cl Isotope Pattern Confirmed Compound->MS predicts FTIR FT-IR Peaks at: ~3200 cm⁻¹ (N-H) ~1680 cm⁻¹ (C=O) ~1230 cm⁻¹ (C-O-C) Compound->FTIR predicts NMR NMR ¹H: Aromatic, NH, CH₂ protons ¹³C: Carbonyl, Aromatic, CH₂ carbons (All signals match structure) Compound->NMR predicts Conclusion Conclusion: Structure and Purity Confirmed HPLC->Conclusion validates MS->Conclusion validates FTIR->Conclusion validates NMR->Conclusion validates

Caption: Integration of analytical data for structural and purity confirmation.

References

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). PMC - PubMed Central. Available at: [Link]

  • West, R. E., & Ritz, D. P. (1993). GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives. Journal of Analytical Toxicology, 17(2), 114-116. Available at: [Link]

  • Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. (2021). MDPI. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Available at: [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[12]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). PubMed Central. Available at: [Link]

  • Synthesis of 2H-benzo[b][12]oxazin-3(4H)-one linked 1,2,3-triazole hybrids and their in-vitro anti-bacterial screening. (n.d.). IRJET. Available at: [Link]

  • FTIR spectra of benzoxazine monomers. (n.d.). ResearchGate. Available at: [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI. Available at: [Link]

  • An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. (n.d.). ijstr. Available at: [Link]

  • FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. (n.d.). ResearchGate. Available at: [Link]

  • Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). (n.d.). PMC - NIH. Available at: [Link]

  • Synthesis and Characterization of Benzoxazinone Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Supporting Information for Synthesis of new tricyclic 5,6-dihydro-4H- benzo[b][4][12]triazolo[1,5-d][12]diazepine derivatives. (n.d.). Beilstein Journals. Available at: [Link]

  • Synthesis and Characterization of Benzoxazinone Derivatives. (2021). Mapana Journal of Sciences. Available at: [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). ResearchGate. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity studies of 5-(2-(5-benzoyl-1H-1,2,3-benzotriazole-1-yl)2-oxoethylamino)-2-hydroxy benzoic acid and their transition metal chelates. (2025). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel 2H-1,4-Benzoxazin-3(4H)-one Derivatives. (n.d.). Available at: [Link]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the accurate quantification of 5-Chloro-2H-benzo[...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the accurate quantification of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one. This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical and biologically active molecules. The described method is tailored for researchers, scientists, and drug development professionals, offering a reliable analytical tool for quality control, stability studies, and reaction monitoring. The protocol herein is grounded in established chromatographic principles and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and trustworthiness.

Introduction: The Analytical Imperative for Benzoxazinone Derivatives

Benzoxazinone derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1] The specific compound, 5-Chloro-2H-benzo[b]oxazin-3(4H)-one, often serves as a crucial building block in the synthesis of novel therapeutic agents. Its purity and concentration are critical parameters that can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).

Therefore, a reliable and accurate analytical method for the quantification of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one is paramount. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an ideal technique for this purpose due to its high resolution, sensitivity, and wide availability in analytical laboratories. This application note provides a comprehensive guide to a developed and validated HPLC-UV method, explaining the rationale behind the chosen experimental parameters to ensure a deep understanding and successful implementation of the protocol.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

Table 1: Physicochemical Properties of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one and Related Compounds

PropertyValue (5-Chloro-2H-benzo[b]oxazin-3(4H)-one)Rationale and Impact on HPLC Method
Chemical Structure Chemical structure of 5-Chloro-2H-benzo[b]oxazin-3(4H)-oneThe presence of the aromatic ring and the polar lactam group suggests that reversed-phase chromatography will be a suitable separation mode.
Molecular Formula C₈H₆ClNO₂Influences the molecular weight and is essential for preparing standard solutions of known concentration.
Molecular Weight 183.59 g/mol
Solubility Insoluble in water; soluble in organic solvents like methanol, acetonitrile, and chloroform.Dictates the choice of solvent for sample and standard preparation. Methanol and acetonitrile are common and compatible with reversed-phase HPLC mobile phases.
UV Absorbance Benzoxazinone derivatives typically exhibit strong UV absorbance in the range of 220-300 nm due to the benzoxazinone chromophore.[2]The optimal detection wavelength should be at a maximum absorbance (λmax) to ensure high sensitivity. A preliminary UV scan of the analyte is recommended to determine the precise λmax. Based on structurally similar compounds, a wavelength of approximately 245 nm is a good starting point.[3]

The chlorinated aromatic nature of the analyte suggests that a C18 (octadecylsilyl) stationary phase will provide adequate retention and selectivity through hydrophobic interactions. The mobile phase will consist of a mixture of an organic modifier (acetonitrile or methanol) and an aqueous buffer to control the retention and peak shape.

HPLC-UV Method Protocol

This section provides a detailed, step-by-step protocol for the analysis of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one.

Materials and Reagents
  • 5-Chloro-2H-benzo[b]oxazin-3(4H)-one reference standard (purity ≥ 98%)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Orthophosphoric acid, analytical grade

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

Table 2: Recommended HPLC-UV Operating Parameters

ParameterRecommended SettingRationale
HPLC System A system with a quaternary or binary pump, autosampler, column oven, and UV detector.Standard equipment for routine analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA standard length and internal diameter C18 column provides good resolution and efficiency for this type of analyte.
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0) B: AcetonitrileA buffered mobile phase is crucial for reproducible retention times and good peak shape, especially for compounds with acidic or basic functionalities. Acetonitrile is a common organic modifier providing good peak symmetry.
Gradient Elution 0-10 min: 40-70% B 10-12 min: 70-40% B 12-15 min: 40% BA gradient elution is recommended to ensure efficient elution of the analyte and any potential impurities with different polarities, leading to a shorter run time and better peak shapes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 245 nmBased on the UV absorbance of similar benzoxazinone structures.[3] It is highly recommended to perform a UV scan of the analyte to confirm the optimal wavelength for maximum sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time 15 minutesSufficient time for the elution of the analyte and re-equilibration of the column.
Preparation of Solutions

3.3.1. Mobile Phase Preparation (20 mM Potassium Phosphate Buffer, pH 3.0)

  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of deionized water.

  • Adjust the pH to 3.0 with orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter before use.

3.3.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one reference standard.

  • Dissolve the standard in a 25 mL volumetric flask with methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Store the stock solution at 2-8 °C, protected from light.

3.3.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial gradient composition) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.3.4. Sample Preparation

  • Accurately weigh the sample containing 5-Chloro-2H-benzo[b]oxazin-3(4H)-one.

  • Dissolve the sample in a suitable volume of methanol or acetonitrile to obtain a theoretical concentration within the calibration range.

  • Sonicate for 10 minutes to ensure complete extraction of the analyte.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]

Experimental Workflow Diagram

HPLC_Workflow A Prepare Mobile Phase E System Equilibration A->E B Prepare Standard Stock Solution C Prepare Working Standards B->C F Inject Standards & Sample C->F D Prepare Sample Solution D->F E->F G Data Acquisition F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification I->J

Caption: HPLC analysis workflow from solution preparation to final quantification.

Method Validation: Ensuring Trustworthiness and Reliability

To ensure the reliability and accuracy of the analytical method, a comprehensive validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]

Validation Parameters and Acceptance Criteria

Table 3: ICH Validation Parameters for the HPLC-UV Method

ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.The peak for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one should be well-resolved from any impurities or degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration for an assay.
Accuracy To determine the closeness of the test results obtained by the method to the true value.The percent recovery should be within 98-102% at three different concentration levels.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.The relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day) should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied.
System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

Table 4: System Suitability Parameters and Limits

ParameterAcceptance Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (for 6 replicate injections) ≤ 2.0%
Validation Workflow Diagram

Validation_Workflow Start Method Validation Protocol Specificity Specificity / Selectivity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for the validation of the analytical method according to ICH guidelines.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC-UV method for the quantitative analysis of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one. The detailed protocol, including the rationale for the chosen parameters and a thorough validation plan based on ICH guidelines, ensures that the method is robust, reliable, and fit for its intended purpose in a research and drug development setting. By following this guide, scientists can confidently implement this method for accurate and precise quantification of this important chemical entity.

References

  • Bunce, R. A., et al. (2007). Acid-Catalyzed Reaction of Anthranilic Acids with Ortho Esters. The Journal of Organic Chemistry, 72(13), 4786–4791.
  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Patel, K., Verriboina, S. K., & Vasantharaju, S. G. (2021). Stability Indicating Assay Method Development and Validation of Simultaneous Estimation of Chlorzoxazone, Diclofenac Sodium and Paracetamol in Bulk Drug and Tablet by RP-HPLC. Research Journal of Pharmacy and Technology, 14(9), 5024-5028.
  • Bhardwaj, S. K., et al. (2016). Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/LCMS. International Journal of Chemical & Pharmaceutical Analysis, 3(3), 1-12.
  • Shashiprabha, et al. (2018). Synthesis, Characterization and Biological Activity of Quinoline Bound Imidazoles. Mapana Journal of Sciences, 17(2), 23-30.
  • Pawliszyn, J. (2003). Sample preparation: Quo Vadis? Analytical Chemistry, 75(13), 2543–2558.
  • ICH. (2022). Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Shaikh, M. H., et al. (2016). 1,2,3-Triazole Incorporated Coumarin Derivatives as Potential Antifungal and Antioxidant Agents. Chinese Chemical Letters, 27(3), 295-301.
  • Sharma, P., & Jain, A. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Pharmaceutical Methods, 3(2), 79–84.
  • Silva, J. F., et al. (2022). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 58.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Slideshare. (2019). IRJET- Synthesis of 2H-Benzo[B][5][6]Oxazin-3(4H)-One Linked 1,2,3-Triazole Hybrids and their In-Vitro Anti-Bacterial Screening. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Maslarska, V., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 63-68.
  • Al-Otaibi, A. A. M. (2018).
  • SpectraBase. (n.d.). 1,3-Benzoxazol-2-ol - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

Sources

Method

Mastering Purity: A Guide to the Purification of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Chloro-2H-benzo[b]oxazin-3(4H)-one is a member of the benzoxazinone class of heterocyclic compounds, which are of significant interest due to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2H-benzo[b]oxazin-3(4H)-one is a member of the benzoxazinone class of heterocyclic compounds, which are of significant interest due to their diverse pharmacological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1] The synthetic route to this compound, commonly involving the cyclization of 2-amino-4-chlorophenol with chloroacetyl chloride, can lead to various impurities.[2][3] These may include unreacted starting materials, by-products from side reactions, and residual reagents. Achieving a high degree of purity is a critical, non-negotiable step in the research and development pipeline to ensure the validity of subsequent biological assays and to meet stringent regulatory standards.

This guide presents a systematic approach to the purification of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one, detailing protocols for aqueous washing, recrystallization, silica gel column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties and Impurity Profile

Understanding the physicochemical properties of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one is fundamental to designing an effective purification strategy.

Table 1: Physicochemical Properties of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one

PropertyValueSource
Molecular FormulaC₈H₆ClNO₂[4]
Molecular Weight183.59 g/mol [4]
Predicted LogP1.6709[4]
Hydrogen Bond Acceptors2[4]
Hydrogen Bond Donors1[4]
Topological Polar Surface Area (TPSA)38.33 Ų[4]

The predicted LogP value suggests that the compound is moderately lipophilic, indicating it will be soluble in a range of organic solvents but have limited solubility in water.

A typical synthesis involves the reaction of 2-amino-4-chlorophenol with chloroacetyl chloride.[2][3] Based on this, the likely impurity profile includes:

  • Unreacted 2-amino-4-chlorophenol: A polar, water-soluble starting material.

  • Chloroacetic acid: Formed from the hydrolysis of chloroacetyl chloride; it is highly polar and water-soluble.

  • Polymeric by-products: Arising from intermolecular reactions.

  • Salts: Such as triethylamine hydrochloride if a base is used in the synthesis.

Purification Workflow

A logical and efficient purification workflow is essential. The following diagram illustrates the recommended sequence of purification techniques.

PurificationWorkflow A Crude Product (Post-Synthesis) B Aqueous Wash A->B Removal of water-soluble impurities (salts, chloroacetic acid) C Recrystallization B->C Primary purification & crystal formation D Column Chromatography C->D Separation of closely related organic impurities E Preparative HPLC D->E Final polishing for highest purity F High-Purity Product (>99%) E->F

Caption: A multi-step workflow for the purification of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one.

Experimental Protocols

PART 1: Initial Purification by Aqueous Wash

Rationale: This initial step aims to remove highly polar and water-soluble impurities, such as residual salts and chloroacetic acid, from the crude reaction mixture.

Protocol:

  • Suspend the crude 5-Chloro-2H-benzo[b]oxazin-3(4H)-one in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (to neutralize and remove acidic impurities).

    • Water.

    • Brine (saturated aqueous sodium chloride solution) to aid in the separation of the layers.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude, washed product.

PART 2: Purification by Recrystallization

Rationale: Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent is critical and is based on the principle that the target compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while impurities should be either highly soluble or insoluble at all temperatures. Given the moderate polarity of the target molecule, alcohols are a good starting point.

Protocol 2.1: Solvent Screening

  • Place approximately 10-20 mg of the crude product into separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a test solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) to each tube.

  • Observe the solubility at room temperature.

  • If the compound is not soluble, heat the solvent to its boiling point and observe for dissolution.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.

  • Select the solvent that provides good crystal recovery. Ethanol is often a suitable choice for benzoxazinone derivatives.[5]

Protocol 2.2: Recrystallization from Ethanol

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a short plug of celite.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

PART 3: Purification by Column Chromatography

Rationale: For the removal of impurities with similar polarity to the target compound, silica gel column chromatography is an effective method. The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system of hexane and ethyl acetate is a common choice for compounds of moderate polarity.

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, draining the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the partially purified compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexane:ethyl acetate) to elute the target compound.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography cluster_0 Column Chromatography Setup A Solvent Reservoir (Hexane/Ethyl Acetate) B Column with Silica Gel A->B C Sample loaded on top D Elution E Fraction Collector D->E

Caption: A simplified diagram of a column chromatography setup.

PART 4: High-Purity Polishing by Preparative HPLC

Rationale: For applications requiring the highest purity, such as in late-stage drug development, preparative HPLC is the method of choice. It offers superior resolution compared to column chromatography. A reversed-phase C18 column is suitable for this moderately polar compound.

Table 2: Suggested Preparative HPLC Conditions

ParameterCondition
Column C18, 10 µm, e.g., 250 x 21.2 mm
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Acid
Gradient e.g., 30-70% B over 20 minutes
Flow Rate 15-25 mL/min
Detection UV at 254 nm or other suitable wavelength
Injection Volume Dependent on sample concentration and column loading

Protocol:

  • Method Development: Optimize the separation on an analytical HPLC system first to determine the ideal gradient conditions.

  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent like acetonitrile or methanol. Filter the sample through a 0.45 µm filter before injection.

  • Purification: Perform the preparative HPLC run using the optimized conditions.

  • Fraction Collection: Collect the peak corresponding to the pure product.

  • Product Recovery: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be freeze-dried to yield the final high-purity product.

Conclusion

The purification of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one is a critical process that directly impacts the reliability of research and the viability of drug development projects. The multi-step approach detailed in this guide, combining aqueous workup, recrystallization, and chromatographic techniques, provides a robust framework for obtaining this important compound with the high purity required for demanding applications. The specific conditions for each step should be optimized based on the observed impurity profile of the crude material.

References

  • PubChem. 5-Chlorobenzotriazole. [Link]

  • Weisz, A., Perez-Gonzalez, M., Wood, J. F., Ridge, C. D., & Ito, Y. (2021). Identification, separation by spiral high-speed counter-current chromatography, and quantification of 7-chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one, an impurity in the thioindigoid color additive D&C Red No. 30 and its lakes. Journal of Chromatography A, 1637, 461863. [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. (2019). World Journal of Pharmacy and Pharmaceutical Sciences, 8(12), 1039-1045.
  • Cambier, S., Hauchard, D., & De Vleeschouwer, M. (2013). Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry. Journal of agricultural and food chemistry, 61(49), 11926–11935.
  • Process for the preparation of 5-chloro-2-aminophenol. EP0137460A2.
  • Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry. Journal of Agricultural and Food Chemistry, 51(20), 5897-5903.
  • Nagavelli, V. R., Nukala, S. K., Narsimha, S., Battula, K. S., Tangeda, S. J., & Reddy, Y. N. (2016). Synthesis, characterization and biological evaluation of 7-substituted-4-((1-aryl-1H-1,2,3-triazol-4-yl) methyl)-2H- benzo[b][1][4]oxazin-3(4H)-ones as anticancer agents. Medicinal Chemistry Research, 25(9), 1781–1793.

  • A simple, economical and metal-free approach to the synthesis of 2-substituted benzoxazoles and 2-substituted benzothiazoles from 2-aminophenols, 2-aminothiophenols and DMF derivatives in the presence of imidazolium chloride. Molecules, 24(1), 163.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry, 84(23), 15467-15476.
  • Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. Journal of Molecular Structure, 1202, 127263.
  • Synthesis of 12H-benzo[b]phenoxazine from 2,3-dihydroxynaphthalene and 2-aminophenol. Journal of the Indian Chemical Society, 90(11), 2241-2244.
  • A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/ LCMS. International Journal of Pharmaceutical Sciences and Research, 7(1), 246-253.
  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 11, 1243578.
  • FooDB. Showing Compound 5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole (FDB021262). [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances, 13(36), 25339-25361.
  • PubChem. 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. [Link]

  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof.
  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • Solutions for Preparative HPLC.
  • Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one. CN103804310A.

Sources

Application

Application Note: High-Throughput Screening of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one for Kinase Inhibition

Application Note: High-Throughput Screening of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one for Kinase Inhibition Introduction The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one for Kinase Inhibition

Introduction

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of a chlorine atom at the 5-position, yielding 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, can significantly modulate the compound's physicochemical properties and target engagement, making it a compelling candidate for drug discovery campaigns. This application note provides a comprehensive guide for utilizing this compound in a high-throughput screening (HTS) campaign to identify novel kinase inhibitors, a class of enzymes frequently dysregulated in human diseases, particularly cancer.[3]

Given the established precedent of benzoxazinone derivatives as inhibitors of critical signaling kinases such as Epidermal Growth Factor Receptor (EGFR), this document will detail a robust, miniaturized biochemical assay suitable for HTS.[1][4] The protocols herein are designed to ensure scientific rigor, providing researchers with a validated workflow from initial screening to hit confirmation.

Potential Mechanism of Action: Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, survival, proliferation, and differentiation.[5][6] Upon ligand binding, EGFR dimerizes, leading to the activation of its intracellular kinase domain and subsequent autophosphorylation of tyrosine residues.[7] This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades such as the MAPK and Akt pathways, which ultimately drive cellular proliferation.[7]

Small molecule inhibitors, including those with a benzoxazinone core, can function by competing with ATP for the binding pocket within the EGFR kinase domain.[8][9][10] This competitive inhibition prevents the transfer of a phosphate group from ATP to the substrate, thereby blocking the autophosphorylation and subsequent downstream signaling necessary for cell proliferation.[3][11] The planar structure of the benzoxazinone ring system is well-suited to fit into the typically flat, hydrophobic ATP-binding cleft of kinases.

Diagram: Postulated EGFR Inhibition Pathway

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR_inactive EGFR (Inactive) EGF->EGFR_inactive Binds EGFR_active EGFR-P (Active Dimer) EGFR_inactive->EGFR_active Dimerizes & Autophosphorylates ATP ATP Downstream Downstream Signaling (MAPK, Akt) EGFR_active->Downstream ADP ADP ATP->ADP Proliferation Cell Proliferation Downstream->Proliferation Compound 5-Chloro-2H-benzo [b]oxazin-3(4H)-one Compound->EGFR_active Inhibits Kinase Activity HTS_Workflow start Start dispense_compound 1. Dispense Compounds & Controls (50 nL) (Test, Staurosporine, DMSO) start->dispense_compound add_enzyme 2. Add EGFR Enzyme Solution (5 µL) dispense_compound->add_enzyme incubate1 3. Pre-incubation (15 min at RT) add_enzyme->incubate1 add_substrate 4. Add Substrate/ATP Solution (5 µL) to Initiate Reaction incubate1->add_substrate incubate2 5. Kinase Reaction Incubation (60 min at 30°C) add_substrate->incubate2 add_kinase_glo 6. Add Kinase-Glo® Max Reagent (10 µL) to Stop Reaction incubate2->add_kinase_glo incubate3 7. Signal Stabilization (10 min at RT) add_kinase_glo->incubate3 read_plate 8. Read Luminescence (Plate Luminometer) incubate3->read_plate analyze 9. Data Analysis (Z', % Inhibition, IC₅₀) read_plate->analyze end_node End analyze->end_node

Caption: Step-by-step workflow for the HTS kinase inhibition assay.

Assay Procedure (384-Well Format)
  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds, positive control (Staurosporine), or negative control (DMSO) to the appropriate wells of a 384-well white plate.

  • Enzyme Addition: Add 5 µL of the EGFR Enzyme Working Solution to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of the Substrate/ATP Working Solution to all wells to start the kinase reaction. The final assay volume is 10 µL.

  • Kinase Reaction: Mix the plate and incubate for 60 minutes at 30°C. [2]6. Signal Generation: Add 10 µL of the prepared Kinase-Glo® Max Reagent to all wells. This will stop the kinase reaction and initiate the luminescent signal.

  • Signal Stabilization: Incubate the plate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

Data Analysis and Quality Control

A critical component of any HTS campaign is rigorous quality control. The Z'-factor is a statistical parameter used to evaluate the quality and reliability of an assay. [12][13]

  • Z'-Factor Calculation: The Z'-factor is calculated using the signals from the positive (Staurosporine, max inhibition) and negative (DMSO, no inhibition) controls. [14] Formula: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )

    Where SD is the standard deviation.

  • Interpretation of Z'-Factor:

    • Z' > 0.5: An excellent assay, suitable for HTS. [13][15] * 0 < Z' < 0.5: A marginal assay that may require optimization. [15] * Z' < 0: The assay is not suitable for screening. [15]

  • Percentage Inhibition Calculation: For each test compound, calculate the percent inhibition relative to the controls:

    Formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

  • Hit Identification and Confirmation: Primary hits are typically defined as compounds exhibiting inhibition greater than three standard deviations from the mean of the sample wells. These hits should be re-tested in a dose-response format to confirm activity and determine the IC₅₀ (half-maximal inhibitory concentration).

Example Data Presentation

Table 1: Assay Quality Control (Z'-Factor)

ControlMean Luminescence (RLU)Standard DeviationnZ'-Factor
Negative (DMSO)85,0004,50032\multirow{2}{*}{0.78}
Positive (Staurosporine)950,00035,00032

Table 2: Example Dose-Response Data for a Confirmed Hit

Compound Conc. (µM)% Inhibition
10098.5
3095.2
1088.1
372.4
151.5
0.328.9
0.110.3
IC₅₀ (µM) 0.98

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Z'-Factor (<0.5) - High data variability in controls.- Small signal window.- Check for dispensing errors and ensure proper mixing.- Optimize enzyme and ATP concentrations to increase the difference between positive and negative control signals.<[16]br>- Ensure reagent stability and consistent incubation times.
False Positives - Compound inhibits the luciferase reporter enzyme.- Compound autofluorescence/luminescence.- Perform a counter-screen in the absence of the kinase to identify luciferase inhibitors.<[17]br>- Pre-read plates after compound addition to check for intrinsic signal.
False Negatives - Compound insolubility at test concentration.- Insufficient pre-incubation time.- Visually inspect compound stock and assay plates for precipitation.- Test a range of pre-incubation times (e.g., 15-60 min).
Substrate Depletion - Enzyme concentration is too high or incubation time is too long.- Reduce enzyme concentration or incubation time to ensure the reaction remains in the linear range (ideally <20% substrate consumption for kinetic studies). [16]

Conclusion

5-Chloro-2H-benzo[b]o[1][2]xazin-3(4H)-one represents a promising starting point for the discovery of novel kinase inhibitors. The detailed HTS protocol provided in this application note offers a robust and validated method for screening this compound against EGFR, a high-value oncology target. By adhering to the principles of rigorous assay design, quality control, and data analysis, researchers can effectively leverage this workflow to identify and advance potent and selective kinase inhibitors for further drug development.

References

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR(T790M/L858R) Kinase Assay Kit. Retrieved from [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • NOVA. (n.d.). Luciferase Luminescence Assays. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Dar, A. C., & Shokat, K. M. (2011). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Annual Review of Biochemistry, 80, 769–795.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Auld, D. S., et al. (2010). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Probe Reports from the NIH Molecular Libraries Program.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14381–14468.
  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

  • Sino Biological. (n.d.). EGFR Signaling Pathway. Retrieved from [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-Approved Small-Molecule Kinase Inhibitors. Trends in Pharmacological Sciences, 36(7), 422–439.
  • Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology, 9(4), 255–274.
  • ResearchGate. (2021, October 21). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • HMP Education. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one as a Platelet Aggregation Inhibitor

Introduction: The Critical Role of Platelet Aggregation Inhibition Platelet aggregation, a fundamental process in hemostasis, can paradoxically contribute to pathological thrombus formation, leading to cardiovascular eve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Platelet Aggregation Inhibition

Platelet aggregation, a fundamental process in hemostasis, can paradoxically contribute to pathological thrombus formation, leading to cardiovascular events such as myocardial infarction and stroke. Consequently, the development of effective platelet aggregation inhibitors is a cornerstone of cardiovascular drug discovery. The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold has emerged as a promising pharmacophore for the design of novel antiplatelet agents.[3][4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one as a potential platelet aggregation inhibitor.

Proposed Mechanism of Action: Targeting ADP-Mediated Platelet Activation

While the precise mechanism of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is yet to be fully elucidated, studies on analogous 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have demonstrated potent inhibition of adenosine diphosphate (ADP)-induced platelet aggregation.[1] This strongly suggests a potential antagonism of the P2Y12 receptor, a key player in the amplification of platelet activation. ADP binding to the P2Y12 receptor initiates a signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, thereby promoting platelet aggregation. By potentially blocking this receptor, 5-Chloro-2H-benzo[b]oxazin-3(4H)-one may maintain higher levels of cAMP, leading to an inhibitory effect on platelet function. Another possibility, based on molecular docking studies of similar compounds, is the antagonism of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation.[4]

The following protocols are designed to investigate these proposed mechanisms.

Platelet_Aggregation_Pathway_and_Inhibition cluster_agonist Agonists cluster_receptor Platelet Receptors cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling & Response Agonist ADP P2Y12 P2Y12 Receptor Agonist->P2Y12 Binds to AC_inhibition Adenylyl Cyclase Inhibition P2Y12->AC_inhibition Inhibits GPIIbIIIa_inactive GPIIb/IIIa (Inactive) GPIIbIIIa_activation GPIIb/IIIa Activation Inhibitor 5-Chloro-2H-benzo[b]oxazin-3(4H)-one (Proposed) Inhibitor->P2Y12 Blocks (Hypothesized) GPIIbIIIa_active GPIIb/IIIa (Active) Inhibitor->GPIIbIIIa_active Blocks (Alternative Hypothesis) cAMP_decrease [cAMP]↓ AC_inhibition->cAMP_decrease Ca_mobilization Ca²⁺ Mobilization cAMP_decrease->Ca_mobilization Promotes Ca_mobilization->GPIIbIIIa_activation GPIIbIIIa_activation->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Mediates

Caption: Proposed mechanism of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one.

Experimental Protocols

Protocol 1: Evaluation of Anti-Platelet Aggregation Activity using Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function.[6] It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

Materials:

  • 5-Chloro-2H-benzo[b]oxazin-3(4H)-one

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Human whole blood (from healthy, consenting donors)

  • 3.2% Sodium Citrate anticoagulant

  • Platelet agonists: Adenosine diphosphate (ADP), Collagen, Arachidonic Acid[2]

  • Phosphate-buffered saline (PBS)

  • Light Transmission Aggregometer

  • Centrifuge

  • Pipettes and tips

  • Aggregometer cuvettes with stir bars

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[7]

    • Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.[7]

    • Carefully transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.[7]

    • Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using PPP if necessary.

  • LTA Assay:

    • Pre-warm PRP and PPP samples to 37°C.

    • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

    • Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.

    • Add 5 µL of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one at various concentrations (or DMSO as a vehicle control) and incubate for 5 minutes at 37°C with stirring.

    • Add 50 µL of the chosen platelet agonist (e.g., ADP, final concentration 5-10 µM).

    • Record the change in light transmission for at least 5 minutes to measure the aggregation response.[8]

  • Data Analysis:

    • The maximum percentage of aggregation is determined for each concentration of the test compound.

    • Calculate the IC₅₀ value (the concentration of inhibitor required to inhibit platelet aggregation by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

LTA_Workflow start Start blood_collection Collect Human Blood (3.2% Citrate) start->blood_collection prp_prep Prepare PRP and PPP (Centrifugation) blood_collection->prp_prep calibration Calibrate Aggregometer (PRP=0%, PPP=100%) prp_prep->calibration incubation Incubate PRP with Inhibitor/Vehicle (37°C) calibration->incubation agonist_addition Add Platelet Agonist (e.g., ADP) incubation->agonist_addition data_acquisition Record Light Transmission (Platelet Aggregation) agonist_addition->data_acquisition analysis Analyze Data (Calculate % Inhibition, IC₅₀) data_acquisition->analysis end End analysis->end

Caption: Workflow for LTA Protocol.

Protocol 2: Mechanistic Investigation using Flow Cytometry

Flow cytometry offers a sensitive method to analyze platelet activation markers on a single-cell level, providing deeper mechanistic insights.[5] We will focus on two key markers: P-selectin (CD62P), a marker of alpha-granule secretion, and PAC-1, which binds to the activated form of the GPIIb/IIIa receptor.

Materials:

  • 5-Chloro-2H-benzo[b]oxazin-3(4H)-one

  • DMSO (vehicle control)

  • Human whole blood (3.2% Sodium Citrate)

  • ADP

  • FITC-conjugated anti-human CD62P (P-selectin) antibody

  • FITC-conjugated PAC-1 antibody

  • Anti-CD41a antibody (platelet-specific marker)

  • Formaldehyde (for fixation)

  • PBS

  • Flow cytometer

Procedure:

  • Sample Preparation and Staining:

    • Dilute citrated whole blood 1:10 with PBS.

    • In a series of tubes, add 5 µL of the diluted blood.

    • Add 5 µL of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one at various concentrations (or DMSO) and incubate for 10 minutes at room temperature.

    • Add 5 µL of ADP (final concentration 10 µM) to stimulate platelet activation (include a resting, unstimulated control). Incubate for 5 minutes.

    • Add saturating concentrations of FITC-conjugated anti-CD62P and PAC-1 antibodies, along with a platelet-specific marker like anti-CD41a.

    • Incubate for 20 minutes in the dark at room temperature.[3]

    • Fix the samples by adding 1 mL of 1% formaldehyde in PBS.

  • Flow Cytometric Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the platelet population based on their forward and side scatter characteristics and positive staining for CD41a.

    • Analyze the percentage of platelets positive for P-selectin and PAC-1 binding, as well as the mean fluorescence intensity (MFI) for each marker.

  • Data Analysis:

    • Compare the percentage of positive cells and MFI between the vehicle control and inhibitor-treated samples.

    • A significant reduction in P-selectin expression and/or PAC-1 binding in the presence of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one would indicate its inhibitory effect on platelet activation.

Flow_Cytometry_Workflow start Start blood_prep Dilute Citrated Whole Blood start->blood_prep incubation_inhibitor Incubate with Inhibitor/Vehicle blood_prep->incubation_inhibitor stimulation Stimulate with ADP (or Resting Control) incubation_inhibitor->stimulation staining Stain with Fluorescent Antibodies (anti-CD62P, PAC-1, anti-CD41a) stimulation->staining fixation Fix with Formaldehyde staining->fixation acquisition Acquire Data on Flow Cytometer fixation->acquisition analysis Gate on Platelets and Analyze Activation Markers (% Positive, MFI) acquisition->analysis end End analysis->end

Caption: Workflow for Flow Cytometry Protocol.

Data Presentation and Interpretation

The results from the LTA and flow cytometry experiments can be summarized in the following tables for clear comparison and interpretation.

Table 1: LTA Results for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one

AgonistPositive ControlIC₅₀ (µM) [Positive Control]5-Chloro-2H-benzo[b]oxazin-3(4H)-one IC₅₀ (µM)
ADP (10 µM)Ticlopidine3.18[1]Experimental Value
Arachidonic Acid (0.5 mM)Aspirin6.07[1]Experimental Value
Collagen (2 µg/mL)AspirinLiterature ValueExperimental Value

Note: IC₅₀ values for positive controls are sourced from the literature and should be confirmed experimentally.

Table 2: Flow Cytometry Analysis of Platelet Activation Markers

Treatment% P-selectin PositiveP-selectin MFI% PAC-1 PositivePAC-1 MFI
Resting (Unstimulated)Baseline ValueBaseline ValueBaseline ValueBaseline Value
ADP + Vehicle (DMSO)Maximal ValueMaximal ValueMaximal ValueMaximal Value
ADP + 5-Chloro-2H-benzo[b]oxazin-3(4H)-one (IC₅₀)Experimental ValueExperimental ValueExperimental ValueExperimental Value
ADP + 5-Chloro-2H-benzo[b]oxazin-3(4H)-one (Max Conc.)Experimental ValueExperimental ValueExperimental ValueExperimental Value

A significant, dose-dependent decrease in platelet aggregation induced by ADP, but not by arachidonic acid or collagen, would further support the hypothesis of P2Y12 antagonism. A reduction in both P-selectin expression and PAC-1 binding would confirm that the compound inhibits key steps in platelet activation.

Conclusion

These application notes provide a robust framework for the comprehensive evaluation of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one as a novel platelet aggregation inhibitor. The combination of LTA and flow cytometry will not only quantify its inhibitory potency but also provide valuable insights into its mechanism of action, thereby guiding future drug development efforts.

References

  • [Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors.]([Link])

  • [The synthesis of 4,7-disubstituted-2H-benzo[b][1][2]-oxazin-3(4H)-ones using Smiles rearrangement and their in vitro evaluation as platelet aggregation inhibitors.]([Link])

  • [Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors.]([Link])

  • [Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][2]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells.]([Link])

Sources

Application

Application Notes and Protocols for Determining the Antimicrobial and Antifungal Efficacy of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one Derivatives

Introduction: The Therapeutic Potential of Benzoxazinone Scaffolds The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzoxazinone Scaffolds

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Among the promising heterocyclic compounds, the 1,4-benzoxazin-3-one core structure has garnered significant attention from medicinal chemists.[1][2] Derivatives of this scaffold, including 5-Chloro-2H-benzo[b]oxazin-3(4H)-one, are being explored for a wide range of pharmacological activities, including antibacterial and antifungal properties.[3][4][5]

Benzoxazinones are not entirely new to nature; they are found in certain plants as defense compounds against bacteria, fungi, and insects.[3][4][5] This inherent biological activity provides a strong rationale for their development as therapeutic agents. Synthetic modifications, such as the introduction of a chlorine atom at the 5-position, can significantly modulate the electronic and lipophilic properties of the molecule, potentially enhancing its potency and spectrum of activity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to reliably assess the antimicrobial and antifungal activity of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one derivatives. The protocols herein are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility. Beyond procedural steps, this guide explains the causality behind experimental choices, addresses common challenges such as compound solubility, and offers insights into the potential mechanisms of action.

Proposed Mechanism of Action: A Multi-Targeted Approach

While the precise molecular targets of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one derivatives are a subject of ongoing research, evidence from related benzoxazole and benzoxazinone compounds suggests a multifactorial mechanism of action. This multi-targeted approach could be a key advantage in overcoming existing resistance mechanisms.

Antibacterial Mechanism:

The structural similarity of the benzoxazinone core to quinolone antibiotics suggests that a primary bacterial target could be DNA gyrase (and Topoisomerase IV) .[6] These essential enzymes control the topology of DNA during replication and transcription. Inhibition of DNA gyrase leads to a breakdown in DNA replication and repair, ultimately causing bacterial cell death. Molecular docking studies on similar benzoxazine derivatives have shown strong binding affinity to the ATP-binding site of the E. coli DNA gyrase B subunit.[6]

Another plausible mechanism is the inhibition of cell wall synthesis .[7][8] The integrity of the bacterial cell wall, composed of peptidoglycan, is crucial for survival. Disruption of its synthesis leads to cell lysis.[9][10] While less directly evidenced for this specific subclass, it remains a key pathway for many heterocyclic antibiotics.

Antifungal Mechanism:

For antifungal activity, the most probable target is the ergosterol biosynthesis pathway .[11] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for membrane fluidity and integrity.[11] Many azole antifungal drugs, which share heterocyclic features, function by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), a critical step in ergosterol production.[12][13] Inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, disrupting membrane function and arresting fungal growth.[11][12]

The diagram below illustrates the proposed points of inhibition for benzoxazinone derivatives in both bacteria and fungi.

G cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Replication DNA Replication & Repair Gyrase->Replication Lysis_B Cell Lysis Replication->Lysis_B CellWall Peptidoglycan Synthesis Integrity Cell Wall Integrity CellWall->Integrity Integrity->Lysis_B Benzoxazinone_B 5-Chloro-2H-benzo[b]oxazin- 3(4H)-one Derivative Benzoxazinone_B->Gyrase Inhibition Benzoxazinone_B->CellWall Inhibition (Potential) Lanosterol Lanosterol Erg11 Lanosterol 14α-demethylase (Erg11/Cyp51) Lanosterol->Erg11 Ergosterol Ergosterol Erg11->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Growth Fungal Growth Arrest Membrane->Growth Benzoxazinone_F 5-Chloro-2H-benzo[b]oxazin- 3(4H)-one Derivative Benzoxazinone_F->Erg11 Inhibition

Caption: Proposed dual mechanism of action for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one derivatives.

Essential Pre-Assay Considerations: Compound Handling

A common challenge in screening novel synthetic compounds is their poor aqueous solubility. Benzoxazinone derivatives are often hydrophobic, which can lead to precipitation in aqueous culture media and result in inaccurate and irreproducible susceptibility data.

Protocol for Stock Solution Preparation:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving hydrophobic benzoxazinone derivatives. It is crucial to use a high-purity, sterile grade of DMSO.

  • High-Concentration Stock: Prepare a high-concentration primary stock solution (e.g., 10 mg/mL or ~50 mM, depending on the molecular weight) in 100% DMSO. Ensure the compound is fully dissolved; gentle warming or vortexing may be required.

  • Solvent Toxicity Control (Critical): The antimicrobial activity of the solvent itself must be evaluated. Prepare serial dilutions of DMSO in the chosen test medium (e.g., Mueller-Hinton Broth) to determine the highest concentration that does not inhibit microbial growth. This concentration typically should not exceed 1-2% (v/v) in the final assay wells.

  • Working Solutions: Prepare intermediate dilutions from the primary stock using 100% DMSO. These working solutions will be used to create the final serial dilutions in the microtiter plate, ensuring the final DMSO concentration remains below the predetermined non-inhibitory level.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Quantitative Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is adapted from the CLSI M07 guidelines.[14]

G start Start prep_stock Prepare Compound Stock (in 100% DMSO) start->prep_stock serial_dilute Serial Dilute Compound in 96-well plate with Broth (e.g., 256 to 0.5 µg/mL) prep_stock->serial_dilute controls Prepare Controls: - Growth Control (Broth + Inoculum) - Sterility Control (Broth only) - Solvent Control (Broth + Inoculum + Max DMSO) serial_dilute->controls inoculate Inoculate Wells (Final concentration ~5 x 10^5 CFU/mL) controls->inoculate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate Plate (35±2°C for 16-20h for bacteria; 35°C for 24h for yeast) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Sources

Method

Application Notes and Protocols: Investigating 5-Chloro-2H-benzo[b]oxazin-3(4H)-one in Neurodegenerative Disease Research

Application Notes and Protocols: Investigating 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one in Neurodegenerative Disease Research Introduction: The Therapeutic Potential of Benzoxazinones in Neurodegeneration Neurodegenera...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols: Investigating 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one in Neurodegenerative Disease Research

Introduction: The Therapeutic Potential of Benzoxazinones in Neurodegeneration

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A common pathological feature of these disorders is the progressive loss of neuronal structure and function, often accompanied by oxidative stress, neuroinflammation, and protein aggregation.[1] The brain's high lipid content, substantial energy requirements, and relatively weak antioxidant defenses make it particularly susceptible to oxidative damage from reactive oxygen species (ROS).[2] This has spurred the search for novel therapeutic agents with neuroprotective capabilities.

The benzoxazinone scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antioxidant, and enzymatic inhibitory properties.[3][4][5] While extensive research has been conducted on various benzoxazinone derivatives, the specific compound 5-Chloro-2H-benzo[b][6][7]oxazin-3(4H)-one remains a relatively unexplored entity in the context of neurodegenerative disease. This document provides a comprehensive guide for researchers to initiate and conduct a thorough investigation into the neuroprotective potential of this compound.

Based on structure-activity relationships of related benzoxazinone and benzoxazole derivatives, it is hypothesized that 5-Chloro-2H-benzo[b][6][7]oxazin-3(4H)-one may exert neuroprotective effects through a multi-pronged mechanism involving the mitigation of oxidative stress, inhibition of key enzymes in neurodegenerative pathways, and modulation of inflammatory responses. These application notes will outline a logical, field-proven workflow for the systematic evaluation of this compound, from initial in vitro screening to cell-based assays modeling neurodegenerative conditions.

Hypothesized Mechanism of Action and Research Workflow

We propose a multi-target hypothesis for the neuroprotective action of 5-Chloro-2H-benzo[b][6][7]oxazin-3(4H)-one, focusing on pathways implicated in the pathogenesis of Alzheimer's disease as a primary model. The core of this hypothesis is the compound's potential to simultaneously address oxidative stress, cholinergic dysfunction, and neuroinflammation.

G cluster_0 Cellular Stressors in Neurodegeneration cluster_1 Therapeutic Intervention cluster_2 Potential Cellular Targets and Pathways cluster_3 Neuroprotective Outcomes Oxidative Stress Oxidative Stress ROS ROS Scavenging Neuroinflammation Neuroinflammation NFkB NF-κB Signaling Cholinergic Deficit Cholinergic Deficit AChE Acetylcholinesterase (AChE) Compound 5-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one Compound->ROS Inhibits Compound->NFkB Inhibits Compound->AChE Inhibits Reduced Neuronal Damage Reduced Neuronal Damage ROS->Reduced Neuronal Damage NFkB->Reduced Neuronal Damage Improved Synaptic Function Improved Synaptic Function AChE->Improved Synaptic Function Decreased Apoptosis Decreased Apoptosis Reduced Neuronal Damage->Decreased Apoptosis

Figure 1: Hypothesized multi-target mechanism of 5-Chloro-2H-benzo[b][6][7]oxazin-3(4H)-one.

The proposed research workflow is designed to systematically validate this hypothesis.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Modeling cluster_2 Phase 3: Mechanistic Studies A Synthesis & Purification B Antioxidant Assays (DPPH, ABTS) A->B C AChE/BChE Inhibition Assay A->C D Cytotoxicity Assessment (MTT Assay) B->D C->D E Neuroprotection Assay (SH-SY5Y cells) D->E F Anti-inflammatory Assay (LPS-stimulated microglia) E->F G Western Blot for Apoptotic Markers E->G H Measurement of Intracellular ROS F->H

Figure 2: A systematic workflow for evaluating the neuroprotective potential.

PART 1: Synthesis and Characterization

While various methods for the synthesis of benzoxazinone derivatives exist, a common approach involves the cyclization of 2-aminophenol derivatives. For 5-Chloro-2H-benzo[b][6][7]oxazin-3(4H)-one, a plausible synthetic route starts with 2-amino-4-chlorophenol.

Protocol 1: Synthesis of 5-Chloro-2H-benzo[b][6][7]oxazin-3(4H)-one

  • Rationale: This protocol is adapted from established methods for synthesizing the benzoxazinone core.[8][9] The reaction of 2-amino-4-chlorophenol with an appropriate C2 synthon, such as chloroacetyl chloride, followed by intramolecular cyclization, is a standard and effective method.

  • Materials:

    • 2-amino-4-chlorophenol

    • Chloroacetyl chloride

    • Anhydrous acetone

    • Potassium carbonate (anhydrous)

    • Ethyl acetate

    • Hexane

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-4-chlorophenol (1 equivalent) in anhydrous acetone.

    • Add anhydrous potassium carbonate (2.5 equivalents) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirring mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove potassium carbonate.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

PART 2: In Vitro Evaluation of Biological Activity

This phase focuses on the initial screening of the compound's antioxidant and enzyme-inhibiting properties.

Protocol 2: DPPH Radical Scavenging Assay

  • Rationale: This assay provides a rapid and reliable method to evaluate the free radical scavenging activity of a compound. Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • Materials:

    • 5-Chloro-2H-benzo[b][6][7]oxazin-3(4H)-one

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound in methanol.

    • Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound and the positive control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Rationale: Inhibition of AChE, the enzyme that degrades acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[10] Ellman's method is a colorimetric assay that measures the activity of AChE.

  • Materials:

    • 5-Chloro-2H-benzo[b][6][7]oxazin-3(4H)-one

    • Acetylcholinesterase (from electric eel)

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • Donepezil (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare stock solutions of the test compound and donepezil in a suitable solvent (e.g., DMSO, then diluted in buffer).

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the substrate, ATCI.

    • Measure the absorbance at 412 nm at regular intervals for 5 minutes.

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition and the IC₅₀ value.

Assay Parameter Measured Positive Control Expected Outcome for an Active Compound
DPPH Radical ScavengingAntioxidant CapacityAscorbic AcidLow IC₅₀ value
AChE InhibitionEnzyme InhibitionDonepezilLow IC₅₀ value

PART 3: Cell-Based Assays for Neuroprotection

This section describes protocols to assess the compound's ability to protect neuronal cells from toxic insults relevant to neurodegenerative diseases. The human neuroblastoma cell line SH-SY5Y is a widely used and accepted model for this purpose.

Protocol 4: Cytotoxicity Assessment using MTT Assay

  • Rationale: Before evaluating the neuroprotective effects, it is crucial to determine the non-toxic concentration range of the compound on the neuronal cells. The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.

  • Materials:

    • SH-SY5Y cells

    • Complete cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

    • 5-Chloro-2H-benzo[b][6][7]oxazin-3(4H)-one

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Dimethyl sulfoxide (DMSO)

    • 96-well cell culture plate

    • CO₂ incubator

    • Microplate reader

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24-48 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm.

    • Express cell viability as a percentage of the untreated control.

Protocol 5: Neuroprotection against Oxidative Stress-Induced Cell Death

  • Rationale: This assay evaluates the ability of the compound to protect neuronal cells from death induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), which are commonly used to model Parkinson's disease pathology.

  • Materials:

    • SH-SY5Y cells

    • Complete cell culture medium

    • 5-Chloro-2H-benzo[b][6][7]oxazin-3(4H)-one (at non-toxic concentrations)

    • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)

    • MTT reagent

    • DMSO

    • 96-well cell culture plate

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate.

    • Pre-treat the cells with various non-toxic concentrations of the test compound for 2-4 hours.

    • Induce oxidative stress by adding a pre-determined toxic concentration of H₂O₂ or 6-OHDA.

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay as described in Protocol 4.

    • An increase in cell viability in the compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.

Cell-Based Assay Model Parameter Measured Expected Outcome for a Neuroprotective Compound
Cytotoxicity (MTT)Basal Cell HealthCell ViabilityHigh IC₅₀ (low toxicity)
Neuroprotection (MTT)Oxidative Stress (H₂O₂/6-OHDA)Increased Cell ViabilitySignificant protection against toxin-induced cell death

PART 4: Mechanistic Insights

To understand how 5-Chloro-2H-benzo[b][6][7]oxazin-3(4H)-one exerts its neuroprotective effects, further experiments can be conducted to investigate its impact on specific signaling pathways.

Protocol 6: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Rationale: This assay directly measures the compound's ability to reduce the levels of intracellular ROS generated by an oxidative insult.

  • Materials:

    • SH-SY5Y cells

    • 5-Chloro-2H-benzo[b][6][7]oxazin-3(4H)-one

    • H₂O₂ or 6-OHDA

    • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

    • Fluorescence microplate reader or flow cytometer

  • Procedure:

    • Culture and treat the cells as in the neuroprotection assay.

    • After treatment, load the cells with the DCFH-DA probe.

    • Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.

    • A reduction in fluorescence in the compound-treated groups indicates a decrease in ROS levels.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial investigation of 5-Chloro-2H-benzo[b][6][7]oxazin-3(4H)-one as a potential therapeutic agent for neurodegenerative diseases. Positive results from these in vitro and cell-based assays would warrant further investigation into more complex models, including:

  • Anti-inflammatory activity: Assessing the compound's ability to reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells.

  • Aβ aggregation inhibition: Investigating the compound's effect on the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.

  • In vivo studies: Evaluating the compound's efficacy and safety in animal models of neurodegeneration, such as transgenic mouse models of Alzheimer's disease or toxin-induced models of Parkinson's disease.

The exploration of novel chemical entities like 5-Chloro-2H-benzo[b][6][7]oxazin-3(4H)-one is essential for the development of next-generation therapies for neurodegenerative diseases. This guide provides the necessary tools and rationale to embark on this important area of research.

References

  • Ahmad, A., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Molecules, 20(5), 8834-8853. [Link]

  • Ali, H., et al. (2021). Neuroprotective Effect of Antioxidants in the Brain. Antioxidants, 10(9), 1459. [Link]

  • Anand, P., & Singh, B. (2013). A review on coumarins as acetylcholinesterase inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 21(13), 3525-3533.
  • Bollu, R., et al. (2017). Potential antimicrobial agents from triazole-functionalized 2H-Benzo[b][6][7]oxazin-3(4H)-ones. Bioorganic & Medicinal Chemistry Letters, 27(23), 5158–5162.

  • Chaudhary, P., & Kumar, A. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Applied Pharmaceutical Science, 7(2), 223-231. [Link]

  • Dogruer, D. S., et al. (2021). Design, synthesis and biological evaluation of new benzoxazolone/benzothiazolone derivatives as multi-target agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 212, 113124. [Link]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95.
  • Gleńsk, M., et al. (2016). In vitro evaluation of the antioxidant and antimicrobial activity of DIMBOA [2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one]. Natural Product Research, 30(11), 1305–1308.
  • Gupta, A., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 963503. [Link]

  • Institute for EthnoMedicine. (n.d.). Neurodegeneration. Brain Chemistry Labs. [Link]

  • Lesuisse, D., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(22), 4576-4585. [Link]

  • Macias, F. A., et al. (2019). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of the Brazilian Chemical Society, 30(8), 1599-1616. [Link]

  • Mendez-Rojas, C., et al. (2020). Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core. Archiv der Pharmazie, 353(10), e2000139. [Link]

  • Onar, O., et al. (2012). Synthesis and acetylcholinesterase (AChE) inhibitory activity of some N-substituted-5-chloro-2(3H)- benzoxazolone derivatives. Ege University Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]

  • Patel, M. B., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. International Journal of Drug Development and Research, 4(3), 263-271. [Link]

  • Unuofin, J. O., & Lebelo, S. L. (2020). Antioxidant Effects of Flavonoids in Neurodegeneration. In Flavonoids - A Treasure of Health-Promoting Bioactives. IntechOpen.
  • U.S. Patent No. 6,114,569. (2000). Efficient synthesis of A 1,4-dihydro-2H-3,1-benzoxazin-2-one.
  • Verma, A., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(15), 4930. [Link]

  • Xingwen, et al. (2013). Methyl 2-(3-chlorobenzamido)benzoate. Acta Crystallographica Section E, 69(Pt 1), o109. [Link]

Sources

Application

Application Notes &amp; Protocols: A Strategic Approach to Developing Bioassays for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one Activity

Introduction: Unveiling the Potential of a Privileged Scaffold The 2H-benzo[b][oxazin-3(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a remarkable breadth of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 2H-benzo[b][oxazin-3(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a remarkable breadth of biological activities.[1][2] Compounds built on this framework have been investigated as anticancer, anti-inflammatory, antibacterial, and antifungal agents, as well as modulators of central nervous system targets.[2] The rigid, planar structure of this scaffold is believed to facilitate interactions with various biological targets, including enzymes and receptors, and some derivatives have been shown to induce DNA damage, apoptosis, and autophagy in cancer cells.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust bioassay cascade to characterize the biological activity of a specific derivative, 5-Chloro-2H-benzo[b]oxazin-3(4H)-one . We present a tiered, mechanism-driven approach, beginning with broad phenotypic screening to identify general bioactivity, followed by a suite of targeted secondary assays to elucidate the specific mechanism of action (MoA). Each protocol is designed as a self-validating system, incorporating essential controls and adhering to the principles of rigorous bioassay development to ensure data integrity and reproducibility.[3][4]

Guiding Philosophy: The Assay Cascade for Efficient Discovery

A tiered screening approach, often called an assay cascade or funnel, is the most efficient strategy for characterizing a novel compound. This workflow prioritizes high-throughput, cost-effective assays at the initial stage to quickly identify "hit" compounds and then progressively employs more complex, lower-throughput assays to understand their specific molecular interactions. This strategy conserves resources and focuses in-depth investigation on the most promising candidates.

Our proposed workflow for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one begins with a primary screen for cellular viability. Based on the outcome, the compound can be triaged into secondary assays designed to investigate the most probable mechanisms suggested by the extensive literature on the parent scaffold, such as kinase inhibition, apoptosis induction, or DNA damage.

Caption: High-level workflow for characterizing 5-Chloro-2H-benzo[b]oxazin-3(4H)-one.

Tier 1: Primary Screening - Assessing Cellular Viability

The foundational step is to determine if the compound has a measurable effect on cell proliferation or viability. A colorimetric assay like the MTT or MTS assay is ideal for this purpose due to its robustness, scalability for high-throughput screening, and cost-effectiveness.[5][6]

Principle of Tetrazolium Reduction Assays

These assays quantify cellular metabolic activity. In viable cells, mitochondrial dehydrogenase enzymes reduce a tetrazolium salt (yellow) to a formazan product (purple/orange).[6][7] The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active (viable) cells.[6] A reduction in signal in treated cells compared to untreated controls indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used standard.[6][7]

Materials:

  • Cancer cell line(s) of interest (e.g., A549 lung carcinoma, HCT-116 colon carcinoma, as these are reported to be sensitive to this scaffold).[2][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • 96-well flat-bottom sterile culture plates.

  • 5-Chloro-2H-benzo[b]oxazin-3(4H)-one (stock solution in DMSO).

  • MTT reagent (5 mg/mL in sterile PBS).[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).[9]

  • Multi-well spectrophotometer (plate reader).

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[9] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Controls (Self-Validation):

    • Vehicle Control: Treat cells with the highest concentration of DMSO used in the compound dilutions (typically ≤0.5%). This is the 100% viability control.

    • Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine) to ensure the assay can detect cell death.

    • Media Blank: Include wells with medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well.[5] Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.[6]

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.[7]

Data Analysis and Interpretation:

Subtract the media blank absorbance from all other readings. Calculate percent viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

ParameterDescription
Cell Line A549 (Human Lung Carcinoma)
Treatment Duration 72 hours
IC₅₀ of Compound The concentration at which 50% of cell viability is inhibited.
Controls Vehicle (DMSO), Positive (Doxorubicin), Media Blank
Readout Absorbance at 570 nm

Tier 2: Secondary Assays - Elucidating the Mechanism of Action

If the primary screen reveals significant activity (e.g., an IC₅₀ < 20 µM), the next logical step is to investigate the underlying MoA. Based on the known targets of the benzoxazinone scaffold, we propose a panel of secondary assays focusing on key cancer-related pathways.[1][2]

Hypothesis 1: The Compound is a Kinase Inhibitor

Many benzoxazinone derivatives function as inhibitors of protein kinases, such as EGFR and PI3K, which are critical nodes in cell growth and survival signaling.[2]

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Compound Benzoxazinone Derivative? Compound->RTK Inhibits? Compound->PI3K Inhibits?

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target.[10][11][12]

Protocol 2: ADP-Glo™ Kinase Assay (Example: EGFR)

This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is highly sensitive and suitable for inhibitor profiling.[13]

Materials:

  • Recombinant human EGFR kinase.

  • Kinase-specific substrate (e.g., a poly(Glu,Tyr) peptide).

  • ATP.

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Test compound and a known EGFR inhibitor (e.g., Gefitinib) as a positive control.

  • 384-well low-volume white plates.

  • Luminometer.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, add 1 µL of test compound dilution (or 5% DMSO for controls).

  • Add Kinase: Add 2 µL of diluted EGFR enzyme.

  • Start Reaction: Add 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Kₘ for the enzyme to ensure sensitive detection of competitive inhibitors.

  • Kinase Reaction: Incubate at room temperature for 60 minutes.

  • Terminate & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.[13]

  • Detect ADP: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.[13]

  • Data Acquisition: Record luminescence using a plate reader.

Data Analysis:

A lower luminescent signal indicates less ADP was produced, meaning the kinase was inhibited. Calculate percent inhibition relative to DMSO controls and determine the IC₅₀ value for the compound.

ParameterDescription
Target Recombinant EGFR Kinase
IC₅₀ of Compound Concentration for 50% inhibition of kinase activity.
Positive Control Gefitinib
Readout Luminescence
Hypothesis 2: The Compound Induces Apoptosis

Cytotoxicity observed in the primary screen may be due to the induction of programmed cell death (apoptosis). A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[14]

Protocol 3: Caspase-Glo® 3/7 Assay

This is a homogeneous, luminescent "add-mix-measure" assay that quantifies caspase-3 and -7 activity.[15] The reagent contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal.[15][16]

Materials:

  • Cells seeded and treated in 96-well opaque-walled white plates as described in Protocol 1.

  • Caspase-Glo® 3/7 Assay Kit.

  • A known apoptosis inducer (e.g., Staurosporine) as a positive control.

  • Luminometer.

Step-by-Step Methodology:

  • Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Equilibrate Plate: After the desired treatment period (e.g., 24-48 hours), remove the assay plate from the incubator and allow it to equilibrate to room temperature.[14]

  • Add Reagent: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[14]

  • Mix and Incubate: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.[14]

  • Data Acquisition: Measure luminescence with a plate reader.

Data Analysis:

An increase in luminescence indicates activation of caspase-3/7. Data can be expressed as fold-change over the vehicle control.

ParameterDescription
Endpoint Caspase-3 and -7 Activity
Fold-Induction Luminescence of treated sample / Luminescence of vehicle control
Positive Control Staurosporine
Readout Luminescence
Hypothesis 3: The Compound Causes DNA Damage

The benzoxazinone scaffold has been reported to induce DNA damage.[1] A key early event in the DNA damage response is the phosphorylation of histone H2AX to form γH2AX, which accumulates at the sites of DNA double-strand breaks.[17]

Protocol 4: Immunofluorescence Staining for γH2AX Foci

This imaging-based assay visually confirms and quantifies the formation of DNA double-strand breaks within the cell nucleus.[18][19]

Materials:

  • Cells grown on sterile glass coverslips in a multi-well plate and treated with the compound.

  • Paraformaldehyde (PFA) 4% solution for fixation.

  • Permeabilization buffer (e.g., 0.1% Octoxinol 9 or Triton X-100 in PBS).[18]

  • Blocking solution (e.g., 5% Bovine Serum Albumin in PBS).

  • Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody.

  • Secondary antibody: Fluorescently-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488).

  • Nuclear counterstain (e.g., DAPI).

  • Fluorescence microscope.

Step-by-Step Methodology:

  • Fixation: After compound treatment, wash cells with PBS and fix with 4% PFA for 10 minutes at room temperature.[18]

  • Permeabilization: Wash cells three times with PBS. Permeabilize with 0.1% Octoxinol 9 for 10 minutes.[18]

  • Blocking: Wash with PBS and block with 5% BSA for 1 hour to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in blocking buffer and incubate with the cells overnight at 4°C (or 1-2 hours at room temperature).

  • Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining & Mounting: Wash cells three times with PBS. Add a drop of mounting medium containing DAPI to a microscope slide and carefully place the coverslip cell-side down.

  • Imaging: Acquire images using a fluorescence microscope. Capture the DAPI (blue) and γH2AX (e.g., green) channels.

Data Analysis:

Quantify the number of distinct γH2AX foci per nucleus. An increase in the average number of foci per cell in treated samples compared to controls indicates the induction of DNA double-strand breaks.

ParameterDescription
Endpoint Nuclear γH2AX foci formation
Quantification Average number of foci per nucleus
Positive Control Etoposide or ionizing radiation
Readout Fluorescence Microscopy

Assay Validation and Trustworthiness

Every protocol described must be validated to ensure it is fit for purpose. The principles outlined by the International Council for Harmonisation (ICH) provide a framework for this process.[3][20][21][22] Key validation characteristics include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[20] For a kinase assay, this means ensuring the signal is dependent on the specific kinase of interest.

  • Accuracy: The closeness of agreement between the value which is accepted as a conventional true value and the value found.[20][21]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).[20]

  • Linearity & Range: The ability to obtain test results which are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[20]

By consistently including positive, negative, and vehicle controls, and by characterizing these performance metrics during assay development, researchers can build a self-validating system that generates trustworthy and reliable data.

References

  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. (2020). BioProcess International. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • ICH guideline M10 on bioanalytical method validation. (2022). European Medicines Agency. [Link]

  • Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. (2017). Journal of Visualized Experiments. [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (2024). Frontiers in Chemistry. [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (2014). Journal of Chemical Information and Modeling. [Link]

  • GPCR-radioligand binding assays. (2016). Methods in Cell Biology. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... (n.d.). ResearchGate. [Link]

  • ICH M10: Bioanalytical Method Validation. (2019). International Council for Harmonisation. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][6]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025). Semantic Scholar. [Link]

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (2018). MDPI. [Link]

  • Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. (2017). JoVE. [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc.[Link]

  • Caspase 3/7 Activity. (2025). protocols.io. [Link]

  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... (n.d.). ResearchGate. [Link]

  • Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (1999). ICH Q6B. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][6]oxazin-3(4H)-one... (2025). PubMed. [Link]

  • EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • (PDF) Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][6]oxazin-3(4H)-one... (2025). ResearchGate. [Link]

  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities... (2023). RSC Medicinal Chemistry. [Link]

  • PI3k/AKT/mTOR Pathway. (2020). YouTube. [Link]

  • Principles of bioassay. (2017). Slideshare. [Link]

  • Apoptosis Marker Assays for HTS. (2021). Assay Guidance Manual - NCBI Bookshelf. [Link]gov/books/NBK572066/)

Sources

Method

Application Note: Strategic N-Alkylation of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one for Novel Derivative Synthesis

Application Note: Strategic N-Alkylation of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one for Novel Derivative Synthesis Abstract The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, w...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic N-Alkylation of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one for Novel Derivative Synthesis

Abstract

The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[2][3] Strategic modification of this scaffold is crucial for the development of new therapeutic agents. This application note provides a detailed guide for the N-alkylation of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, a key intermediate for creating diverse chemical libraries. We present the underlying chemical principles, a robust and detailed experimental protocol, and expert insights into reaction optimization and troubleshooting.

Introduction and Scientific Principle

N-alkylation is a fundamental transformation in organic synthesis, enabling the introduction of various alkyl groups onto a nitrogen atom.[1] In the context of the 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one scaffold, the nitrogen atom at the 4-position is part of a lactam (a cyclic amide). While amides are generally weak bases, the N-H proton can be abstracted by a sufficiently strong base to form a nucleophilic amide anion.[4]

The core of this protocol relies on the Williamson ether synthesis principle, adapted for N-alkylation. The reaction proceeds via a two-step, one-pot process:

  • Deprotonation: The lactam N-H proton is removed by a strong base, typically sodium hydride (NaH), to generate a highly nucleophilic sodium salt of the benzoxazinone.

  • Nucleophilic Substitution: The resulting anion attacks an alkyl halide (or other suitable electrophile) in a classic bimolecular nucleophilic substitution (SN2) reaction to form the new N-C bond.[1]

The choice of base, solvent, and alkylating agent is critical for achieving high yields and minimizing side reactions. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred as they effectively solvate the cation of the base and do not interfere with the nucleophile.[1]

General Experimental Workflow

The overall process for the N-alkylation of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is a sequential addition of reagents followed by workup and purification. The workflow is designed to ensure complete deprotonation before the introduction of the electrophile, which is key to preventing side reactions.

N_Alkylation_Workflow A Starting Material: 5-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one B Deprotonation: Add NaH in Anhydrous DMF Stir at 0 °C to RT A->B Step 1 C Alkylation: Add Alkyl Halide (R-X) Stir at RT or heat B->C Step 2 D Reaction Quench: Add Saturated NH4Cl (aq) C->D Step 3 E Workup: Extraction with Ethyl Acetate D->E Step 4 F Purification: Silica Gel Column Chromatography E->F Step 5 G Final Product: N-alkylated Derivative F->G Step 6

Figure 1: General workflow for the N-alkylation of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.

Detailed Experimental Protocol: Synthesis of 4-Benzyl-5-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one

This section provides a self-validating, step-by-step protocol for a representative N-alkylation using benzyl bromide as the electrophile.

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (mmol)Equivalents
5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one183.595.451.0
Sodium Hydride (NaH), 60% dispersion in mineral oil24.006.541.2
Benzyl Bromide (BnBr)171.046.001.1
Anhydrous N,N-Dimethylformamide (DMF)--~25 mL
Saturated Ammonium Chloride (NH₄Cl) solution--~50 mL
Ethyl Acetate (EtOAc)--~150 mL
Brine (Saturated NaCl solution)--~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)---
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 g, 5.45 mmol).

  • Solvent Addition: Add anhydrous DMF (25 mL) to the flask and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion, 0.26 g, 6.54 mmol) portion-wise over 10 minutes. Expert Note: Vigorous hydrogen gas evolution will be observed. Ensure adequate ventilation and add the NaH slowly to control the effervescence.

  • Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution should become a clear, homogeneous suspension of the sodium salt.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (0.72 mL, 6.00 mmol) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc eluent system until the starting material spot is consumed.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL). Trustworthiness Check: This step safely neutralizes any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of Hexane:EtOAc (e.g., from 9:1 to 7:3) to afford the pure N-benzylated product.

Mechanistic Rationale and Optimization

The success of this reaction hinges on understanding the underlying SN2 mechanism and potential competing pathways.

Figure 2: SN2 mechanism for N-alkylation of the benzoxazinone anion. (Note: Image placeholders would be replaced with actual chemical structures in a live environment).

Choice of Base
  • Sodium Hydride (NaH): An irreversible and strong base, ideal for complete deprotonation of the lactam N-H. Its insolubility requires careful, portion-wise addition.

  • Potassium Carbonate (K₂CO₃): A weaker, heterogeneous base that can be effective, especially with more reactive alkylating agents like allyl or benzyl halides.[5][6] Reactions may require higher temperatures and longer reaction times.

  • Potassium tert-butoxide (KOtBu): A strong, soluble base that can also be highly effective but may promote elimination side reactions (E2) with secondary or sterically hindered alkyl halides.

Troubleshooting Common Issues
  • Low Yield: May result from incomplete deprotonation (use fresh, high-quality NaH), steric hindrance from the alkylating agent, or deactivation of the electrophile. Consider using a more reactive electrophile (e.g., changing from R-Cl to R-I) or adding a catalytic amount of sodium iodide (NaI) for an in situ Finkelstein reaction.

  • O-Alkylation: While N-alkylation is generally favored for lactams, trace amounts of O-alkylation can occur, leading to the formation of an imino ether. This is more prevalent with "harder" electrophiles. Characterization by ¹³C NMR can distinguish between the amide carbonyl (~165-170 ppm) and the imino ether carbon. N-alkylation is the thermodynamically favored product.

  • No Reaction: Ensure the use of anhydrous solvent, as water will quench the NaH. Verify the activity of the alkylating agent.

Conclusion

The N-alkylation of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is a versatile and robust method for generating a library of derivatives for drug discovery and development. By carefully selecting the base and alkylating agent and adhering to anhydrous reaction conditions, researchers can efficiently synthesize novel compounds. The protocol described herein provides a reliable foundation for this critical synthetic transformation.

References

  • Title: N alkylation at sp3 Carbon Reagent Guide Source: ACS Green Chemistry Institute URL: [Link]

  • Title: Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity Source: Baghdad Science Journal URL: [Link]

  • Title: Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives Source: Scientific Reports URL: [Link]

  • Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance Source: Molecules (MDPI) URL: [Link]

  • Title: Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation Source: Molecules (MDPI) URL: [Link]

  • Title: Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives Source: The Journal of Antibiotics URL: [Link]

  • Title: N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones Source: The Journal of Organic Chemistry URL: [Link]

Sources

Application

Application Notes and Protocols for Microwave-Assisted Synthesis of Benzoxazinone Derivatives

Abstract This comprehensive guide provides detailed application notes and robust protocols for the microwave-assisted synthesis of benzoxazinone derivatives, a class of heterocyclic compounds of significant interest in p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the microwave-assisted synthesis of benzoxazinone derivatives, a class of heterocyclic compounds of significant interest in pharmaceutical and materials science. We delve into the fundamental principles of microwave-assisted organic synthesis (MAOS), contrasting it with conventional heating methods to highlight its advantages in terms of reaction speed, yield, purity, and alignment with green chemistry principles. This document offers researchers, scientists, and drug development professionals a selection of validated, step-by-step protocols for synthesizing various benzoxazinone scaffolds. Each protocol is designed for reproducibility and includes insights into reaction mechanisms, optimization strategies, and characterization of the final products.

Introduction: The Benzoxazinone Scaffold and the Advent of Microwave Synthesis

Benzoxazinone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-HIV (e.g., Efavirenz), antibacterial, antioxidant, and anti-inflammatory properties.[1][2] The efficiency of their synthesis is therefore a critical factor in the discovery and development of new therapeutic agents.

Conventional synthetic routes often require prolonged reaction times, high temperatures, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these limitations.[4] By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of reaction mixtures, which dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[3][5] This is achieved through direct coupling of microwave energy with polar molecules in the reaction medium, a mechanism fundamentally different from the slow conductive heating of conventional methods.[6][7] The key benefits of this approach include enhanced yields, improved product purity with fewer side reactions, and the feasibility of solvent-free reactions, positioning MAOS as a pillar of modern green chemistry.[5][8][9]

This guide will explore several microwave-assisted pathways to diverse benzoxazinone derivatives, providing the user with the practical knowledge to implement these advanced synthetic techniques.

The "Why": Causality Behind Microwave Enhancement

The remarkable efficiency of microwave synthesis stems from its unique heating mechanism. Unlike conventional heating which relies on conduction and convection from an external source, microwave irradiation energizes the entire volume of the sample simultaneously. This is achieved through two primary phenomena:

  • Dipolar Polarization: Polar molecules, such as reagents and solvents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation creates intense internal friction, which manifests as heat.[7]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in response to the oscillating electric field. Collisions resulting from this ionic movement generate thermal energy.[7]

This volumetric and instantaneous heating leads to a rapid increase in temperature, often to levels that are difficult to achieve safely and quickly with conventional methods. This, in turn, provides the necessary activation energy for chemical transformations to occur at an accelerated rate.

Workflow for Microwave-Assisted Synthesis

The general workflow for performing a microwave-assisted synthesis is streamlined and efficient, thanks to modern automated reactors.

Microwave Synthesis Workflow reagents 1. Prepare Reagents (Reactants, Solvent, Catalyst) vial 2. Combine in Microwave Vial reagents->vial seal 3. Seal Vial with Septum Cap vial->seal reactor 4. Place in Microwave Reactor Cavity seal->reactor program 5. Program Parameters (Temp, Time, Power) reactor->program irradiate 6. Initiate Microwave Irradiation program->irradiate cool 7. Automated Cooling (Forced Air/Gas) irradiate->cool workup 8. Product Work-up & Purification cool->workup

Caption: General workflow for a typical microwave-assisted organic synthesis experiment.

Protocol I: One-Pot, Solvent-Free Synthesis of Benzoxazine-2,4-diones

This protocol describes a highly efficient and environmentally friendly method for the synthesis of benzoxazine-2,4-diones from substituted phthalic anhydrides and trimethylsilyl azide (TMSA) under solvent-free microwave conditions.[10][11] This approach dramatically reduces reaction time compared to traditional methods (minutes vs. hours) and simplifies product isolation.[11]

Reaction Mechanism

The proposed mechanism involves the initial reaction of the phthalic anhydride with TMSA, followed by a Curtius-type rearrangement and subsequent intramolecular cyclization to yield the benzoxazine-2,4-dione. Microwave irradiation is critical in driving this reaction to completion rapidly.[10]

Mechanism_Benzoxazinedione cluster_0 Reaction Pathway Reactants Phthalic Anhydride + TMSA Intermediate Acyl Azide Intermediate Reactants->Intermediate Microwave (120 °C) Rearrangement Curtius Rearrangement (Isocyanate formation) Intermediate->Rearrangement Cyclization Intramolecular Cyclization Rearrangement->Cyclization Product Benzoxazine-2,4-dione Cyclization->Product

Caption: Proposed reaction pathway for the synthesis of benzoxazine-2,4-diones.

Experimental Protocol

Materials:

  • Substituted Phthalic Anhydride (1.0 mmol)

  • Trimethylsilyl azide (TMSA) (1.0 mmol, 1.0 equiv.)

  • 10 mL microwave reactor vessel with a magnetic stir bar

  • Microwave Synthesizer (e.g., CEM Discover SP)

  • Diethyl ether

Procedure:

  • Place the substituted phthalic anhydride (1.0 mmol) into a 10 mL microwave reactor vessel equipped with a magnetic stir bar.

  • Carefully add trimethylsilyl azide (1.0 mmol) to the vessel in a fume hood.

  • Seal the vessel with a silicon septum cap.

  • Place the vessel in the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 120°C

    • Ramp time: 2 minutes

    • Hold time: 8 minutes

    • Power: 100 W (initial)

    • Stirring: High

  • Start the microwave irradiation program.

  • After the reaction is complete, allow the vessel to cool to room temperature (this is typically done automatically by the instrument with forced air cooling).

  • Once cooled, carefully open the vessel in a fume hood.

  • The resulting solid is the crude product. Add diethyl ether (2 x 3 mL) to the solid and triturate to wash away any unreacted starting material.

  • Decant the diethyl ether and dry the solid product under vacuum. The product is often obtained in high purity without the need for column chromatography.[11]

Data and Comparison
CompoundMethodConditionsTimeYield (%)Reference
2H-3,1-benzoxazine-2,4(1H)-dioneConventionalTHF, Reflux17 h~55%[10]
2H-3,1-benzoxazine-2,4(1H)-dione Microwave Solvent-free, 120°C 8 min 61% [10]
6-Nitro-2H-3,1-benzoxazine-2,4(1H)-dioneConventionalTHF, Reflux17 h80%[10]
6-Nitro-2H-3,1-benzoxazine-2,4(1H)-dione Microwave Solvent-free, 120°C 8 min 90% [10]

Protocol II: Multicomponent Synthesis of 3,4-Dihydro-2H-benzo[b][5][10]oxazines

This protocol outlines a one-pot, three-component synthesis of biologically active 3,4-dihydro-2H-benzo[b][5][10]oxazines.[2] This method leverages the efficiency of microwave irradiation to rapidly construct the oxazine ring from simple precursors. The use of a base catalyst like cesium carbonate is crucial for this transformation.[2]

Experimental Protocol

Materials:

  • Substituted 2-Aminophenol (1.0 mmol)

  • Substituted Benzaldehyde (1.0 mmol)

  • Substituted Phenacyl Bromide (1.0 mmol)

  • Cesium Carbonate (Cs₂CO₃) (1.5 mmol)

  • Aqueous Ethanol (a few drops)

  • 10 mL microwave reactor vessel (Pyrex) with a magnetic stir bar

  • Microwave Synthesizer

Procedure:

  • In a 10 mL microwave vial, combine the 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), phenacyl bromide (1.0 mmol), and cesium carbonate (1.5 mmol).

  • Add a few drops of aqueous ethanol to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 3-5 minutes at 100°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 20% ethyl acetate in hexane.

  • Upon completion, cool the reaction vessel to room temperature.

  • Purify the crude product using silica gel column chromatography or by recrystallization from warm ethanol to obtain the pure 3,4-dihydro-2H-benzo[b][5][10]oxazine derivative.[2]

  • Characterize the structure of the synthesized compound using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Protocol III: Acid-Catalyzed Synthesis of 2-Aryl-4H-benzo[d][10][11]oxazin-4-ones

The reaction of anthranilic acids with orthoesters provides a direct route to 2-substituted benzoxazin-4-ones. Microwave irradiation can significantly accelerate this acid-catalyzed cyclization.[1]

Experimental Protocol

Materials:

  • Anthranilic Acid (1.0 mmol)

  • Triethyl Orthobenzoate (or other orthoester) (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, catalyst)

  • Ethanol (3 mL)

  • 10 mL microwave reactor vessel with a magnetic stir bar

  • Microwave Synthesizer

Procedure:

  • Combine anthranilic acid (1.0 mmol), the orthoester (1.2 mmol), and p-TsOH (0.1 mmol) in a 10 mL microwave vial containing a stir bar.

  • Add ethanol (3 mL) as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 140°C

    • Ramp time: 2 minutes

    • Hold time: 10-15 minutes

    • Power: Dynamic (adjusts to maintain temperature)

  • Start the microwave program.

  • After cooling, the product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Application Case Study: Towards the Synthesis of Efavirenz

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. Its core structure is a 1,4-dihydro-2H-3,1-benzoxazin-2-one. The key cyclization step in its synthesis involves the reaction of an amino alcohol precursor with a carbonylating agent.[12] While the original syntheses used agents like carbonyldiimidazole (CDI) under conventional heating, microwave-assisted methods can be applied to significantly shorten the reaction time for this critical ring-forming step.

A model reaction for this cyclization would involve a suitable 2-aminophenyl alcohol derivative and a phosgene equivalent under microwave irradiation. The rapid heating can promote the intramolecular cyclization to form the benzoxazinone ring efficiently.

Troubleshooting and Optimization

The success of a microwave-assisted synthesis relies on the careful optimization of reaction parameters.[5]

  • Low Yield:

    • Increase Temperature: Reaction rates are highly temperature-dependent. A stepwise increase in temperature (e.g., in 10°C increments) can improve yield.

    • Increase Time: While MAOS is fast, some reactions may require longer hold times for completion. Monitor via TLC to determine the optimal time.

    • Check Solvent: Ensure the solvent is polar enough to absorb microwave energy efficiently. For non-polar solvents, a "susceptor" (a small amount of a highly absorbing material like silicon carbide) can be added.

  • Byproduct Formation:

    • Decrease Temperature: High temperatures can sometimes lead to decomposition or side reactions.

    • Decrease Time: Over-exposure to microwave irradiation can degrade the product.

  • Reproducibility Issues:

    • Ensure the reaction volume is consistent between runs.

    • Use a dedicated microwave synthesizer with accurate temperature and pressure sensors, rather than a domestic microwave oven.[7]

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of benzoxazinone derivatives. The protocols and data presented herein demonstrate that MAOS is a powerful tool for accelerating chemical research, offering significant advantages in terms of speed, efficiency, and environmental impact.[4][13] By providing precise control over reaction conditions, microwave reactors enable chemists to rapidly explore new chemical space and optimize synthetic routes, thereby advancing the fields of drug discovery and materials science.

References

  • Sarmiento-Sánchez, J. I., Ochoa-Terán, A., Picos-Corrales, L. A., Osuna-Martínez, L. U., Montes-Ávila, J., & Bastidas-Bastidas, P. (2020). Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Green Chemistry Letters and Reviews, 13(3), 225-233. [Link]

  • Reddy, T. R., & Sravanthi, V. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(5), 1088. [Link]

  • Sarmiento-Sánchez, J. I., et al. (2020). Full article: Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Taylor & Francis Online. [Link]

  • Garg, A., & Singh, A. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[5][10] oxazine derivatives as potent anti-bacterial and antioxidant agents. ARKAT USA. [Link]

  • Yıldırım, S., & Sarac, S. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science. [Link]

  • Gautam, D. C., & Vaya, D. (2021). Microwave assisted organic synthesis (MAOS).
  • Unknown Author. (2025). Microwave-Assisted Soluble Polymer-Supported Synthesis of Benzopiperazinones.
  • Unknown Author. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. RASĀYAN Journal of Chemistry.
  • Unknown Author. (n.d.). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Journal of Applicable Chemistry.
  • Pesti, J. A., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI. [Link]

  • De, A., & Shome, A. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(24), 14250-14275. [Link]

  • Unknown Author. (2025). Microwave-assisted synthesis of some new bis-1,3-benzoxazines and their antimicrobial activity.
  • Reddy, M. S., et al. (2012). Process for preparation of efavirenz.
  • Farcas, S. I., & Tutelea, A. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • Unknown Author. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one.
  • Unknown Author. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Unknown Author. (n.d.). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. FireScholars.
  • Sharma, R. K. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Unknown Author. (n.d.). INTRODUCTION. Unknown Source.
  • Singh, M., & Kaur, P. (2016). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Unknown Author. (2025). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches.
  • Pierce, M. E., et al. (1998). Practical asymmetric synthesis of Efavirenz (DMP 266), an HIV-1 reverse transcriptase inhibitor. Semantic Scholar. [https://www.semanticscholar.org/paper/Practical-asymmetric-synthesis-of-Efavirenz-(DMP-an-Pierce-Parsons/c8d5500e5e0c5a2c42c75276c9869151528b5770]([Link]

  • Unknown Author. (2017). Conventional heating compared to microwave heating of chemical reactions. Chemistry Stack Exchange. [Link]

  • Unknown Author. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
  • Unknown Author. (n.d.). Microwave-assisted synthesis of nanomaterials: a green chemistry perspective and sustainability assessment. RSC Publishing.
  • Unknown Author. (n.d.). Beneficial effects of microwave assisted heating versus conventional heating in synthesis of cyclodextrin based nanosponges.
  • Unknown Author. (1976). Process for preparing benzoxazines.
  • Farcas, S. I., & Tutelea, A. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. National Institutes of Health. [Link]

  • Unknown Author. (n.d.). Microwave-assisted one-pot synthesis of 2,3-disubstituted 3H-quinazolin-4-ones. ElectronicsAndBooks.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one

Welcome to the technical support center for the synthesis of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and optimize your reaction conditions for high yield and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one. The primary synthetic route considered here is the cyclization of 2-amino-4-chlorophenol with chloroacetyl chloride.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize 5-Chloro-2H-benzo[b]oxazin-3(4H)-one from 2-amino-4-chlorophenol and chloroacetyl chloride, but I am observing a very low yield of the desired product. What are the potential causes and how can I improve the yield?

Answer:

Low product yield in this reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • 2-Amino-4-chlorophenol: This starting material can oxidize over time, indicated by a darkening in color. Use of oxidized starting material will lead to impurities and lower yields. It is recommended to use freshly sourced or purified 2-amino-4-chlorophenol.

    • Chloroacetyl Chloride: This reagent is highly reactive and susceptible to hydrolysis. Use a fresh bottle or a recently opened one. Ensure it is handled under anhydrous conditions.

    • Base: The choice and amount of base are critical. A weak base like sodium bicarbonate (NaHCO₃) or a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is often used to neutralize the HCl generated during the reaction.[1] Insufficient base can lead to the protonation of the starting amine, reducing its nucleophilicity. An excess of a strong base might lead to unwanted side reactions.

  • Reaction Conditions:

    • Temperature: The reaction is typically performed at room temperature or slightly elevated temperatures.[1] If the reaction is too slow, gentle heating (e.g., to 40-50 °C) can be beneficial. However, excessive heat can promote side reactions.

    • Solvent: A dry, aprotic solvent is essential. Tetrahydrofuran (THF) is a common choice.[1] Ensure the solvent is anhydrous to prevent the hydrolysis of chloroacetyl chloride.

    • Reaction Time: The reaction time can vary. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material (2-amino-4-chlorophenol) is a good indicator of reaction completion.

  • Work-up Procedure:

    • The product is typically isolated by precipitation upon pouring the reaction mixture into water.[2] If the product is not precipitating, it might be due to a low concentration or the presence of soluble impurities. Try concentrating the reaction mixture before precipitation or extracting the product with an organic solvent like ethyl acetate.

Issue 2: Formation of Multiple Products and Impurities

Question: My reaction is producing the desired product, but I am also observing several side products, making purification difficult. What are these likely impurities and how can I minimize their formation?

Answer:

The formation of multiple products is a common challenge in this synthesis. The primary side reactions to consider are:

  • N-acylation vs. O-acylation: The 2-amino-4-chlorophenol has two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). While N-acylation is generally favored, O-acylation can occur, leading to an ester intermediate that may not cyclize efficiently. To favor N-acylation, the reaction is often run under conditions where the amine is more nucleophilic.

  • Dimerization and Polymerization: Chloroacetyl chloride is a bifunctional reagent and can potentially react with both the amine and hydroxyl groups of different molecules, leading to dimers or polymeric materials. This is more likely to occur at higher concentrations or temperatures.

Strategies to Minimize Impurities:

  • Controlled Addition of Reagents: Add the chloroacetyl chloride dropwise to a solution of 2-amino-4-chlorophenol and the base. This maintains a low concentration of the acylating agent and minimizes side reactions.

  • Choice of Base: A milder base like NaHCO₃ can be effective in neutralizing the acid without promoting side reactions.[1]

  • Temperature Control: Maintain a controlled temperature throughout the addition of chloroacetyl chloride. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity.

  • Purification: If impurities are still present, column chromatography on silica gel is an effective method for purification. A solvent system of hexane and ethyl acetate is often suitable.[2]

Issue 3: Reaction Stalls and Does Not Go to Completion

Question: I am monitoring my reaction by TLC, and it appears to have stalled, with a significant amount of starting material remaining even after prolonged reaction time. What could be the reason for this?

Answer:

A stalled reaction can be frustrating. Here are the likely culprits and their solutions:

  • Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently. If the base is a solid (like NaHCO₃), vigorous stirring is necessary to ensure it can react with the generated HCl.

  • Deactivation of Starting Material: As mentioned, the starting amine can be protonated by the generated HCl if the base is not effective. This protonated form is not nucleophilic and will not react. Adding more base could help restart the reaction.

  • Moisture Contamination: If moisture has entered the reaction, it will consume the chloroacetyl chloride, leaving unreacted starting material. Unfortunately, in this case, the reaction will likely need to be repeated with stricter anhydrous conditions.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The reaction between 2-amino-4-chlorophenol and chloroacetyl chloride generates one equivalent of hydrochloric acid (HCl). The base is crucial to neutralize this acid. If left unneutralized, the HCl will protonate the amino group of the starting material, rendering it non-nucleophilic and stopping the reaction.

Q2: Can I use a different acylating agent instead of chloroacetyl chloride?

A2: Yes, other acylating agents can be used, but chloroacetyl chloride is common because the resulting N-(2-hydroxy-5-chlorophenyl)-2-chloroacetamide intermediate readily undergoes intramolecular cyclization (an Sɴ2 reaction) to form the desired benzoxazinone ring.

Q3: What analytical techniques are recommended for characterizing the final product?

A3: The structure of the synthesized 5-Chloro-2H-benzo[b]oxazin-3(4H)-one should be confirmed by a combination of spectroscopic methods, including:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl (C=O) and N-H bonds.

Q4: Is it possible to perform this reaction under microwave irradiation?

A4: Microwave-assisted organic synthesis can sometimes accelerate reactions. While specific literature for this exact molecule might be limited, related syntheses of benzoxazinones have been successfully performed using microwave irradiation, often leading to reduced reaction times and improved yields.[3] If you choose to explore this, careful optimization of power, temperature, and time will be necessary.

III. Experimental Protocols

Optimized Protocol for the Synthesis of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-chlorophenol (1.0 eq) and anhydrous THF.

  • Addition of Base: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the suspension.

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add chloroacetyl chloride (1.1 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker of ice-cold water with constant stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel if necessary.

  • Characterization: Dry the purified product under vacuum and characterize by NMR, MS, and IR spectroscopy.

IV. Visualizations

Reaction Scheme

ReactionScheme reactant1 2-Amino-4-chlorophenol reaction_point + reactant1->reaction_point reactant2 Chloroacetyl Chloride reactant2->reaction_point base Base (e.g., NaHCO3) base->reaction_point product 5-Chloro-2H-benzo[b]oxazin-3(4H)-one reaction_point->product THF, 0°C to RT TroubleshootingWorkflow start Low Yield or Stalled Reaction check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents are fresh and stoichiometry is correct check_reagents->reagents_ok Yes reagents_bad Reagents are old or stoichiometry is incorrect check_reagents->reagents_bad No check_conditions Review Reaction Conditions conditions_ok Conditions (temp, solvent, time) are appropriate check_conditions->conditions_ok Yes conditions_bad Conditions are suboptimal check_conditions->conditions_bad No check_workup Evaluate Work-up Procedure workup_ok Work-up is effective check_workup->workup_ok Yes workup_bad Product is lost during work-up check_workup->workup_bad No reagents_ok->check_conditions solution_reagents Use fresh reagents and verify stoichiometry reagents_bad->solution_reagents conditions_ok->check_workup solution_conditions Optimize temperature, ensure anhydrous solvent, monitor with TLC conditions_bad->solution_conditions success Improved Yield workup_ok->success solution_workup Modify precipitation or extraction method workup_bad->solution_workup solution_reagents->success solution_conditions->success solution_workup->success

Caption: A workflow for troubleshooting low yield.

V. Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Stoichiometry
2-Amino-4-chlorophenol1.0 eqLimiting reagent.
Chloroacetyl Chloride1.05 - 1.2 eqA slight excess ensures complete reaction of the starting amine.
Base (e.g., NaHCO₃)2.0 - 2.2 eqSufficient to neutralize the generated HCl and drive the reaction.
Reaction Conditions
Temperature0 °C to Room TemperatureBalances reaction rate and selectivity.
SolventAnhydrous THFAprotic and dissolves reactants well.
Reaction Time4 - 12 hoursShould be determined by TLC monitoring.

VI. References

  • Patel, M. V., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives. PMC. [Link]

  • Hou, J., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC. [Link]

  • Sagam, A. R., et al. (2021). Synthesis of 2H-benzo[b]o[4][5]xazin-3(4H)-one linked 1,2,3-triazole hybrids and their in-vitro anti-bacterial screening. IRJET. [Link]

  • Al-Ostoot, F. H., et al. (2022). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. PMC. [Link]

  • WO2002055508A1 - Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole - Google Patents.

Sources

Optimization

Improving yield and purity of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one

Welcome to the technical support resource for the synthesis and purification of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who uti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and purification of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable heterocyclic scaffold. As a key intermediate in the development of pharmacologically active agents, achieving high yield and purity is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

I. Overview of Synthesis Workflow

The synthesis of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one typically involves the cyclization of 2-amino-4-chlorophenol with a suitable C2-electrophile. A common and effective method is the reaction with chloroacetyl chloride in the presence of a mild base. This two-step, one-pot process involves an initial N-acylation followed by an intramolecular cyclization (Williamson ether synthesis) to form the oxazinone ring.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Reagent Preparation (2-Amino-4-chlorophenol, Chloroacetyl Chloride, Base, Dry Solvent) ReactionSetup 2. Reaction Setup (Inert Atmosphere, 0°C) Reagents->ReactionSetup Acylation 3. N-Acylation (Slow addition of Chloroacetyl Chloride) ReactionSetup->Acylation Cyclization 4. Intramolecular Cyclization (Warm to RT or Reflux) Acylation->Cyclization Quench 5. Quenching & Extraction Cyclization->Quench Purify 6. Purification (Recrystallization or Chromatography) Quench->Purify Analysis 7. Product Analysis (NMR, MS, MP) Purify->Analysis

Caption: General experimental workflow for the synthesis of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one.

II. Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and purification process in a question-and-answer format.

Issue 1: Consistently Low Reaction Yield

Question: My reaction yield for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one is consistently below 50%. What are the primary causes, and how can I optimize the reaction for a higher yield?

Answer: Low yield is a common problem that can often be traced back to several key factors related to reaction conditions, reagent quality, and potential side reactions.

Causality Analysis & Solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Mechanism Insight: The initial N-acylation is typically fast, but the subsequent intramolecular cyclization to form the ether linkage can be slower. The rate depends on the nucleophilicity of the phenoxide and the effectiveness of the base.

    • Troubleshooting Steps:

      • Reaction Time & Temperature: While N-acylation is often done at 0°C to control exothermicity, the cyclization step may require higher temperatures. After the initial acylation, try warming the reaction to room temperature or gently refluxing for several hours (e.g., 4-12 hours).[2]

      • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 2-amino-4-chlorophenol starting material. If the starting material is consumed but the product spot is faint, you may be forming a stable intermediate (the N-acylated, uncyclized phenol) or side products.

  • Suboptimal Base Selection: The choice and amount of base are critical.

    • Mechanism Insight: The base serves two purposes: to scavenge the HCl byproduct from the acylation and to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide required for the ring-closing SN2 reaction.

    • Troubleshooting Steps:

      • Base Strength: A base that is too strong can deprotonate the amide N-H, leading to undesired side reactions. A base that is too weak (like NaHCO₃) may not efficiently deprotonate the phenol for cyclization, especially at low temperatures.[2]

      • Recommended Bases: Consider using a slightly stronger but non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[2] Pyridine can also be used as both a base and a solvent, though its removal can be challenging.[3] Use at least 2.5-3.0 equivalents of the base to ensure complete reaction.

  • Side Reactions: The formation of undesired products can significantly lower the yield of the target molecule.

    • Mechanism Insight: The primary side product is often the intermolecular reaction between the N-acylated intermediate and another molecule of 2-amino-4-chlorophenol, leading to dimer or polymer formation.

    • Troubleshooting Steps:

      • Controlled Addition: Add the chloroacetyl chloride solution dropwise to the solution of 2-amino-4-chlorophenol at 0°C. This maintains a low concentration of the electrophile, favoring the intramolecular cyclization over intermolecular side reactions.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the aminophenol starting material, which can lead to colored impurities and lower yield.

  • Reagent and Solvent Quality:

    • Mechanism Insight: Water is detrimental. It can hydrolyze the chloroacetyl chloride and quench the phenoxide nucleophile, halting the reaction. The purity of the 2-amino-4-chlorophenol is also crucial.

    • Troubleshooting Steps:

      • Dry Solvents: Use anhydrous solvents (e.g., dry THF, dry acetone, or dry DMF).[2][4]

      • Reagent Purity: Ensure the 2-amino-4-chlorophenol is pure and dry. If it is old or discolored, consider recrystallizing it before use. Use freshly opened or distilled chloroacetyl chloride.

LowYieldTroubleshooting Start Low Yield Observed CheckCompletion Monitor by TLC: Is Starting Material Consumed? Start->CheckCompletion CheckBase Review Base: Is it strong enough? (e.g., K₂CO₃, Cs₂CO₃) CheckCompletion->CheckBase Yes Sol_TimeTemp Solution: Increase reaction time and/or temperature after initial acylation. CheckCompletion->Sol_TimeTemp No CheckConditions Review Conditions: Inert Atmosphere? Slow Addition? CheckBase->CheckConditions Yes Sol_Base Solution: Switch to a stronger, non-nucleophilic base. Use >2.5 equivalents. CheckBase->Sol_Base No CheckPurity Review Reagents: Are solvents anhydrous? Is starting material pure? CheckConditions->CheckPurity Yes Sol_Conditions Solution: Add electrophile dropwise at 0°C. Use N₂ or Ar atmosphere. CheckConditions->Sol_Conditions No Sol_Purity Solution: Use anhydrous solvents. Purify starting materials if necessary. CheckPurity->Sol_Purity No

Sources

Troubleshooting

Stability and degradation of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one in solution

Welcome to the technical support resource for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability and degradation in solution, grounded in established chemical principles and analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one in solution?

A1: 5-Chloro-2H-benzo[b]oxazin-3(4H)-one, a member of the benzoxazinone class, is generally stable at room temperature when stored in a closed container, protected from light. However, its stability in solution is highly dependent on the pH, solvent composition, temperature, and exposure to light. Like many benzoxazinone derivatives, it is susceptible to hydrolysis, particularly under basic or strongly acidic conditions.

Q2: How does pH affect the stability of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one?

A2: The pH of the solution is a critical factor influencing the degradation rate of benzoxazinones. Generally, these compounds exhibit greater stability in neutral to slightly acidic conditions.[1][2] For instance, studies on related compounds have shown maximal stability in the pH range of 1.0 to 4.0.[1][2] In alkaline solutions, the lactone ring of the benzoxazinone structure is prone to hydrolysis, leading to ring-opening.[3] This reaction is often base-catalyzed and can significantly accelerate the degradation of the compound.

Q3: What is the primary degradation pathway for this compound in solution?

A3: The principal degradation pathway for benzoxazinones in aqueous solution is hydrolysis of the ester linkage within the heterocyclic ring. This results in the formation of the corresponding 2-aminophenol derivative.[4] This initial degradation product can be unstable and may undergo further reactions, such as dimerization, to form aminophenoxazines.[4] The degradation process can be monitored by analytical techniques like HPLC or LC-MS to identify and quantify the parent compound and its degradation products.[2]

Q4: Is 5-Chloro-2H-benzo[b]oxazin-3(4H)-one sensitive to light?

A4: Yes, photodegradation is a known issue for many benzoxazinone-related structures.[5] Exposure to light, particularly UV radiation, can induce degradation.[5] Therefore, it is crucial to protect solutions of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one from light by using amber vials or covering the experimental setup with aluminum foil.

Troubleshooting Guide

Issue 1: Rapid loss of parent compound peak during HPLC analysis.

  • Question: I am observing a rapid decrease in the peak area of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one in my HPLC analysis, even with freshly prepared solutions. What could be the cause?

  • Answer & Troubleshooting Steps:

    • Check the pH of your mobile phase and sample diluent: The most likely culprit is a pH that promotes hydrolysis. If your mobile phase or diluent is alkaline (pH > 7), the compound is likely degrading.

      • Recommendation: Prepare your samples in a slightly acidic buffer (e.g., pH 4-5) and ensure your mobile phase is also within a neutral to acidic range. Run a quick experiment to assess the stability of your compound in the chosen diluent over your typical analytical run time.

    • Evaluate for photodegradation: If your experimental setup is exposed to ambient or UV light, this could be contributing to the degradation.

      • Recommendation: Use an HPLC autosampler with a cooled sample tray and protect your samples from light using amber vials. If the issue persists, cover the solvent lines and flow cell with UV-blocking material.

    • Consider temperature effects: Elevated temperatures can accelerate degradation.

      • Recommendation: Ensure your solutions are stored at an appropriate temperature (e.g., 2-8°C) and that the HPLC column compartment is temperature-controlled if you are running at elevated temperatures.[6]

Issue 2: Appearance of unexpected peaks in the chromatogram.

  • Question: I am seeing new, unidentified peaks appearing in my chromatograms over time. How can I identify them and prevent their formation?

  • Answer & Troubleshooting Steps:

    • Hypothesize degradation products: The new peaks are likely degradation products. Based on the known degradation pathway of benzoxazinones, the primary product is expected to be the corresponding 2-aminophenol.[4] Other peaks could be dimers or further degradation products.[4]

    • Utilize Mass Spectrometry (LC-MS): The most effective way to identify these unknown peaks is by LC-MS analysis. By determining the mass-to-charge ratio (m/z) of the new peaks, you can propose structures for the degradation products. For example, the hydrolyzed product would have a molecular weight corresponding to the addition of a water molecule to the parent compound.

    • Perform forced degradation studies: To confirm the identity of the degradation peaks, you can perform forced degradation studies under controlled conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress). By comparing the peaks formed under these stress conditions with those in your samples, you can confirm their identity and understand the degradation pathways.

Issue 3: Poor solubility and precipitation of the compound in aqueous solutions.

  • Question: I am having trouble dissolving 5-Chloro-2H-benzo[b]oxazin-3(4H)-one in my aqueous buffer, and it sometimes precipitates during my experiment. What can I do?

  • Answer & Troubleshooting Steps:

    • Use a co-solvent: Benzoxazinones can have limited aqueous solubility.[7]

      • Recommendation: Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO or acetonitrile. Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Be mindful of the final percentage of the organic solvent, as it can affect biological assays.

    • Adjust the pH: The solubility of the compound may be pH-dependent.

      • Recommendation: Experiment with slight adjustments to the pH of your buffer to see if it improves solubility without significantly impacting stability.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one in Solution

This protocol outlines a basic experiment to determine the stability of the compound in a specific buffer at a given temperature.

Materials:

  • 5-Chloro-2H-benzo[b]oxazin-3(4H)-one

  • DMSO (or other suitable organic solvent)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with UV detector

  • LC-MS system (recommended for peak identification)

  • Temperature-controlled incubator/water bath

  • Amber vials

Procedure:

  • Prepare a stock solution: Accurately weigh and dissolve 5-Chloro-2H-benzo[b]oxazin-3(4H)-one in DMSO to a concentration of 10 mM.

  • Prepare the working solution: Dilute the stock solution with the aqueous buffer to a final concentration of 100 µM in an amber vial. Ensure the final DMSO concentration is low (e.g., <1%).

  • Initial analysis (T=0): Immediately after preparation, inject an aliquot of the working solution onto the HPLC system to obtain the initial peak area of the parent compound.

  • Incubation: Place the amber vial containing the working solution in a temperature-controlled incubator set to the desired experimental temperature (e.g., 25°C or 37°C).

  • Time-point analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.

  • Data analysis: Plot the peak area of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one as a function of time to determine the degradation rate. If new peaks appear, use LC-MS to identify them.

Visualizations

Degradation Pathway

G parent 5-Chloro-2H-benzo[b]oxazin-3(4H)-one hydrolyzed 2-Amino-4-chlorophenol derivative (Hydrolysis Product) parent->hydrolyzed Hydrolysis (H₂O, H⁺ or OH⁻) dimer Aminophenoxazine Dimer hydrolyzed->dimer Dimerization

Caption: Proposed degradation pathway of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one.

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_analysis Analysis stock Prepare Stock Solution (in DMSO) working Prepare Working Solution (in Aqueous Buffer) stock->working initial Initial HPLC/LC-MS (T=0) working->initial incubation Incubate at Controlled Temperature initial->incubation timepoint Time-Point HPLC/LC-MS incubation->timepoint data Data Analysis (Degradation Rate) timepoint->data

Caption: Workflow for assessing the stability of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one.

References

  • de Boer, A. G., et al. (1978). Physico-chemical properties and stability of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate. PubMed. Available at: [Link]

  • de Oliveira, M. A. L., et al. (2018). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. CORE. Available at: [Link]

  • ResearchGate. (n.d.). Benzoxazinone degradation products discussed in this study. Available at: [Link]

  • Macías, F. A., et al. (2005). Degradation compounds of benzoxazinones evaluated. ResearchGate. Available at: [Link]

  • Macías, F. A., et al. (2004). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and Its Degradation Products, 7-Methoxy-2-benzoxazolinone (MBOA) and 2-Amino-7-methoxy-3H-phenoxazin-3-one (AMPO). Journal of Agricultural and Food Chemistry.
  • Lin, C. H., et al. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of Agricultural and Food Chemistry.
  • Schulz, M., et al. (2019). Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Microbiology.
  • FooDB. (2010). Showing Compound 5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole (FDB021262). Available at: [Link]

  • Patel, K., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC. Available at: [Link]

  • Reddy, C. R., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules.
  • Ismail, M. M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones.
  • de Oliveira, M. A. L., et al. (2018). pH effect on stability and kinetics degradation of nitazoxanide in solution. ResearchGate. Available at: [Link]

  • Yang, S. K., & Yang, M. S. (1994). Hydrolysis of 2-oxoquazepam in alkaline solution. Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Optimization

Troubleshooting Guide: Addressing Low Yields in Benzoxazinone Synthesis

Welcome to the Technical Support Center for Heterocyclic Chemistry. As Senior Application Scientists, we understand that synthesizing complex scaffolds like benzoxazinones can be challenging.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As Senior Application Scientists, we understand that synthesizing complex scaffolds like benzoxazinones can be challenging. Low yields are a common yet frustrating issue. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your benzoxazinone ring formation reactions, ensuring your research stays on track.

This section addresses specific, common problems encountered during the cyclization process.

Q1: My primary cyclization reaction is failing or giving a very low yield. What are the common causes and how can I fix this?

A1: A low yield in the final cyclization step is the most frequent challenge. The root cause often lies in one of four areas: the integrity of your starting materials, the effectiveness of the cyclization/dehydration conditions, the reaction parameters, or inherent substrate limitations. Let's break these down.

1. Integrity of Starting Materials and Reagents: The quality of your inputs dictates the quality of your output. The primary starting material, anthranilic acid (or its derivatives), is susceptible to degradation, and many reagents are moisture-sensitive.

  • Causality: Anthranilic acid can decarboxylate or oxidize over time. The key cyclization agents, such as acetic anhydride or acid chlorides, hydrolyze rapidly in the presence of moisture, rendering them ineffective. This leads to the formation of N-acylated anthranilic acid that fails to cyclize.

  • Troubleshooting Steps:

    • Verify Purity: Check the purity of your anthranilic acid derivative by melting point or NMR. If in doubt, recrystallize from an appropriate solvent (e.g., ethanol/water).

    • Use Fresh Reagents: Always use freshly opened or distilled acylating agents (e.g., acid chlorides, anhydrides). Acetic anhydride is commonly used for cyclizing N-acyl anthranilic acids.[1]

    • Ensure Anhydrous Conditions: Dry your glassware thoroughly. Conduct the reaction under an inert atmosphere (Nitrogen or Argon), especially if using moisture-sensitive catalysts or reagents.

2. Ineffective Cyclization/Dehydration: The core of the reaction is the intramolecular cyclization followed by dehydration. If this step is inefficient, the reaction will stall at the N-acylated intermediate. The classic method involves heating N-acyl anthranilic acid with acetic anhydride.[1] However, if this fails, consider the mechanism and alternatives.

  • Mechanism Insight: The reaction of anthranilic acid with an acid chloride or anhydride first forms the N-acyl derivative. The subsequent ring closure requires activation of the carboxylic acid, often forming a mixed anhydride, which is then attacked by the amide oxygen to close the ring.[1] The final step is the elimination of a small molecule (like water or acetic acid) to form the benzoxazinone ring.

  • Troubleshooting Steps:

    • Alternative Cyclizing Agents: If acetic anhydride is ineffective, stronger dehydrating agents can be employed. Cyanuric chloride in the presence of a base like triethylamine has proven effective for cyclizing the intermediate N-acyl anthranilic acid.[2][3]

    • Change of Strategy: Instead of a two-step process (acylation then cyclization), consider a one-pot reaction. For example, reacting anthranilic acid directly with two equivalents of an aroyl chloride in pyridine can yield the benzoxazinone directly.[1] The first equivalent acylates the amine, while the second forms a mixed anhydride with the carboxylic acid, facilitating cyclization.[1]

3. Suboptimal Reaction Conditions: Benzoxazinone formation can be highly sensitive to temperature, solvent, and reaction time.

  • Causality: Insufficient heat may prevent the reaction from overcoming the activation energy for cyclization. Conversely, excessive heat or prolonged reaction times can lead to decomposition or side-product formation. The solvent plays a critical role in substrate solubility and can also act as a catalyst or base (e.g., pyridine).

  • Troubleshooting Steps:

    • Temperature Screening: If the reaction is sluggish at reflux, consider higher boiling point solvents (e.g., toluene, xylene, or DMF). Some transformations benefit from microwave-assisted conditions, which can shorten reaction times and sometimes improve yields.[4]

    • Solvent Choice: Pyridine is a classic solvent/base for reactions involving acid chlorides.[1] For other systems, aprotic polar solvents like DMF or aprotic non-polar solvents like toluene might be superior. Solvent-free, grinding-assisted methods have also been reported and can offer a milder alternative.[5]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material and the appearance of the product and any intermediates. This will help you determine the optimal reaction time and prevent product degradation from excessive heating.

4. Substrate-Specific Issues (Electronics & Sterics): The electronic nature of your substituents can dramatically influence reactivity.

  • Causality: Electron-withdrawing groups (EWGs) like -NO₂ on the anthranilic acid ring decrease the nucleophilicity of the amino group, slowing the initial acylation step. EWGs on both the anthranilic acid and the aldehyde (in condensation reactions) have been shown to lower the overall yield.[4][6] Conversely, electron-donating groups (EDGs) can enhance reactivity. Steric hindrance from bulky groups near the amine or carboxylic acid can physically block the intramolecular cyclization.

  • Troubleshooting Steps:

    • Adjust Conditions for EWGs: For substrates with EWGs, you may need more forcing conditions: higher temperatures, longer reaction times, or a stronger catalyst/promoter.

    • Consider Alternative Synthetic Routes: If a classical condensation/cyclization fails due to substrate limitations, transition-metal-catalyzed methods might be a solution. Palladium or copper-catalyzed carbonylation reactions, for instance, proceed through different mechanisms and may be less sensitive to the electronic factors that hinder traditional methods.[5]

Below is a logical workflow for troubleshooting these common issues.

TroubleshootingWorkflow start Low Yield or Reaction Failure check_reagents Step 1: Verify Reagent & Substrate Quality start->check_reagents reagents_ok Reagents are Pure & Anhydrous check_reagents->reagents_ok purify Action: Recrystallize Substrates Use Fresh/Distilled Reagents Ensure Anhydrous Setup reagents_ok->purify No check_conditions Step 2: Evaluate Reaction Conditions reagents_ok->check_conditions Yes purify->check_reagents Re-evaluate conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize Action: Screen Temperature (Conventional vs. MW) Test Different Solvents (e.g., Pyridine, Toluene) Monitor via TLC to find optimal time conditions_ok->optimize No check_method Step 3: Assess Cyclization Method conditions_ok->check_method Yes optimize->check_conditions Re-evaluate method_ok Method Suitable for Substrate? check_method->method_ok change_method Action: Use Stronger Dehydrating Agent (e.g., Cyanuric Chloride) Consider One-Pot Procedures Explore Alternative Catalysis (Pd, Cu) method_ok->change_method No success Yield Improved method_ok->success Yes change_method->success

Caption: Troubleshooting workflow for low benzoxazinone yield.

Q2: I'm observing significant formation of side products. What are they and how can I suppress them?

A2: Side product formation is a clear indicator that your reaction pathway has diverged. Identifying the impurity is the first step to mitigating it.

  • Common Side Product 1: N-Acylated Anthranilic Acid (Acyclic Intermediate)

    • Identification: This intermediate is more polar than the final product and will have a lower Rf value on a TLC plate. Its mass will correspond to the sum of the anthranilic acid and the acyl group minus water.

    • Cause: This is the product of incomplete cyclization. It indicates that the conditions are sufficient for the initial N-acylation but not for the subsequent ring closure and dehydration.

    • Solution: Increase the reaction temperature, add a more effective dehydrating agent (as discussed in Q1), or extend the reaction time.[1][3]

  • Common Side Product 2: Dihydrobenzoxazinone

    • Identification: This product has a mass that is 2 amu higher than your target benzoxazinone.

    • Cause: Some synthetic routes, particularly those using orthoesters, proceed through a dihydro intermediate.[4][6] If the final elimination of alcohol or water is slow or incomplete, this intermediate can be isolated. Shortening the reaction time can sometimes lead to this product being the major one.[6]

    • Solution: Increase the reaction time or temperature to promote the final elimination step. Adding a catalytic amount of acid can also facilitate this dehydration.[4]

  • Common Side Product 3: Starting Material Dimers/Polymers

    • Identification: High molecular weight species observed by MS, or baseline material on TLC.

    • Cause: Uncontrolled reactions, particularly when using highly reactive reagents like acetic anhydride at high concentrations, can lead to intermolecular reactions instead of the desired intramolecular cyclization.

    • Solution: Use higher dilution conditions to favor the intramolecular pathway. Add the acylating agent slowly and at a controlled temperature to prevent a rapid, exothermic reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to benzoxazinones, and how do I choose the best one?

A1: Several reliable methods exist, and the best choice depends on your starting material availability, desired substitution pattern, and sensitivity of functional groups.

Synthetic Method Starting Materials Typical Reagents/Conditions Advantages Common Issues & Disadvantages
Classical Condensation [1]Anthranilic Acid + Acid Anhydride/ChlorideHeat (reflux), often in Pyridine or neat Acetic Anhydride.Simple, well-established, readily available reagents.Can require harsh conditions; sensitive functional groups may not be tolerated.
From N-Acyl Anthranilic Acid [1]N-Acyl Anthranilic AcidAcetic Anhydride, Cyanuric Chloride, or other dehydrating agents.Stepwise approach allows for isolation of intermediate; good for complex acyl groups.Adds an extra synthetic step to prepare the precursor.
Orthoester Method [4][6]Anthranilic Acid + OrthoesterAcid catalysis (e.g., p-TsOH), thermal or microwave conditions.Good for installing alkyl or aryl groups at the 2-position.Can form dihydrobenzoxazinone intermediates if reaction is incomplete.[4][6]
Aldehyde Condensation [4][6]Anthranilic Acid + AldehydeOxidative conditions (e.g., I₂/Oxone, MnO₂).Access to diverse 2-aryl substituents.Requires an oxidant; alkyl aldehydes can be unreactive.[6] Yields can be moderate.[4]
Metal-Catalyzed Carbonylation [5]N-(o-haloaryl)amides or 2-IodoanilinesPd or Cu catalyst, CO source (e.g., CO gas, paraformaldehyde).High functional group tolerance, milder conditions possible.Requires transition metal catalyst which can be expensive and require screening.

Choosing a Method:

  • For simple, robust substrates, the Classical Condensation is an excellent starting point.

  • If you are building a complex molecule and need to introduce the acyl group carefully, the N-Acyl Anthranilic Acid route provides more control.

  • To install diverse aryl groups at the C2 position, the Aldehyde Condensation or Metal-Catalyzed routes are powerful.

Q2: How do the electronic properties of substituents on my starting materials affect reaction yield?

A2: The electronics of your substituents play a crucial role, directly impacting the nucleophilicity and electrophilicity of the reacting centers.

  • On the Anthranilic Acid Ring:

    • Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ increase the electron density of the ring, making the amine nitrogen more nucleophilic. This generally accelerates the initial N-acylation step and can lead to higher yields under milder conditions.

    • Electron-Withdrawing Groups (EWGs) like -NO₂ or -Cl decrease the amine's nucleophilicity, making the N-acylation step more difficult.[6] This often requires more forcing conditions (higher temperature, longer time), which can in turn lead to more side products and lower yields.[4]

  • On the Acylating Agent (e.g., Aroyl Chloride or Aldehyde):

    • EWGs on the acylating partner make the carbonyl carbon more electrophilic and thus more reactive towards nucleophilic attack by the amine. This can speed up the initial reaction.

    • EDGs decrease the electrophilicity of the carbonyl carbon, potentially slowing the reaction.

A general rule of thumb is that a favorable electronic match involves an electron-rich anthranilic acid and an electron-poor acylating agent.

Q3: What are the key reaction parameters I should screen for optimization?

A3: A systematic optimization screening is essential when a standard procedure gives low yields. We recommend a Design of Experiments (DoE) approach, but if performing one-variable-at-a-time (OVAT) screening, prioritize them as follows:

  • Catalyst/Promoter: For reactions that are not simple thermal condensations. This includes screening different Lewis acids, bases, or transition metal pre-catalyst/ligand combinations.

  • Solvent: The polarity and boiling point of the solvent are critical. Screen a range from non-polar (Toluene) to polar aprotic (DMF, Acetonitrile) to basic (Pyridine).

  • Temperature: Test a range from room temperature up to the reflux temperature of your chosen solvent. Microwave heating should be considered a distinct variable.

  • Concentration: High concentrations can lead to intermolecular side products, while very low concentrations can slow the reaction rate. A typical starting point is 0.1 M to 0.5 M.

  • Time: Monitor the reaction by TLC or LC-MS at various time points (e.g., 1h, 4h, 12h, 24h) to find the point of maximum product formation before degradation occurs.

Below is a general mechanistic pathway illustrating the key steps where issues can arise.

ReactionMechanism reactants Anthranilic Acid + Acylating Agent step1 1. N-Acylation reactants->step1 intermediate N-Acyl Anthranilic Acid (Acyclic Intermediate) step1->intermediate Low Temp / EWGs on Anthranilic Acid can slow this step step2 2. Intramolecular Cyclization intermediate->step2 cyclic_int Dihydroxy Intermediate step2->cyclic_int Ineffective Dehydrating Agent can stall here step3 3. Dehydration/ Elimination cyclic_int->step3 side_product Side Products (e.g., Dihydrobenzoxazinone) cyclic_int->side_product Incomplete Elimination product Benzoxazinone Product step3->product

Caption: General mechanism for benzoxazinone ring formation.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid

This protocol is a representative example of a classical condensation method.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anthranilic acid (1.37 g, 10 mmol).

  • Solvent & Reagent Addition: Add anhydrous pyridine (30 mL) to the flask and stir to dissolve the solid. Place the flask in an ice bath. Slowly add benzoyl chloride (2.81 g, 2.3 mL, 20 mmol, 2.0 eq.) dropwise over 10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 115 °C).

  • Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Workup: Allow the mixture to cool to room temperature. Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove residual pyridine. Recrystallize the crude solid from ethanol to yield the pure 2-phenyl-4H-3,1-benzoxazin-4-one.

Self-Validation: The expected product is a white crystalline solid. A successful reaction will show a single spot on TLC after recrystallization and an NMR/MS spectrum consistent with the target structure. An incomplete reaction will show a significant amount of N-benzoyl anthranilic acid in the crude material.

References

  • Guntreddi, T., Singh, S., & Gangarapu, S. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(10), 2285. [Link]

  • Macías-Pérez, F., Varela, R., & Molinillo, J. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Agronomy, 13(6), 1694. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. [Link]

  • Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 705-712. [Link]

  • Guntreddi, T., Singh, S., & Gangarapu, S. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Center for Biotechnology Information. [Link]

  • Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 705-712. [Link]

  • El-Hamouly, W. S., & El-Khamry, A. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Benzoxazinones from 2-Aminophenol and Chloroacetyl Chloride

Welcome to the technical support center for the synthesis of 2H-1,4-benzoxazin-3(4H)-one and its derivatives from 2-aminophenol and chloroacetyl chloride. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2H-1,4-benzoxazin-3(4H)-one and its derivatives from 2-aminophenol and chloroacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common issues, and optimize their synthetic protocols.

Introduction: The Synthetic Pathway and its Challenges

The synthesis of the benzoxazinone core from 2-aminophenol and chloroacetyl chloride is a two-step process. The first step is the acylation of 2-aminophenol with chloroacetyl chloride to form the intermediate, 2-chloro-N-(2-hydroxyphenyl)acetamide. This is followed by an intramolecular cyclization to yield the desired 2H-1,4-benzoxazin-3(4H)-one. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact the yield and purity of the final product. The primary challenge lies in controlling the chemoselectivity of the initial acylation step, as 2-aminophenol possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH).

This guide will provide a detailed overview of the main and side reactions, troubleshooting strategies for common experimental issues, and optimized protocols to help you achieve your desired outcomes.

Reaction Mechanisms: The Desired Pathway and Potential Pitfalls

The Main Reaction: N-Acylation Followed by Cyclization

The desired reaction proceeds via the nucleophilic attack of the more nucleophilic amino group of 2-aminophenol on the electrophilic carbonyl carbon of chloroacetyl chloride. This N-acylation is typically favored under neutral or slightly acidic conditions. The resulting intermediate, 2-chloro-N-(2-hydroxyphenyl)acetamide, then undergoes an intramolecular Williamson ether synthesis-type cyclization, where the phenoxide ion attacks the electrophilic carbon bearing the chlorine atom to form the benzoxazinone ring. This cyclization is usually promoted by the addition of a base.

Main Reaction Pathway 2-Aminophenol 2-Aminophenol N-Acylation N-Acylation 2-Aminophenol->N-Acylation Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->N-Acylation 2-Chloro-N-(2-hydroxyphenyl)acetamide 2-Chloro-N-(2-hydroxyphenyl)acetamide N-Acylation->2-Chloro-N-(2-hydroxyphenyl)acetamide Intramolecular Cyclization Intramolecular Cyclization 2-Chloro-N-(2-hydroxyphenyl)acetamide->Intramolecular Cyclization 2H-1,4-Benzoxazin-3(4H)-one 2H-1,4-Benzoxazin-3(4H)-one Intramolecular Cyclization->2H-1,4-Benzoxazin-3(4H)-one caption Desired reaction pathway.

Caption: Desired reaction pathway.

Side Reaction 1: O-Acylation

The most common side reaction is the O-acylation of the phenolic hydroxyl group, leading to the formation of 2-aminophenyl 2-chloroacetate. This occurs when the hydroxyl group competes with the amino group in attacking the chloroacetyl chloride. O-acylation is generally favored under basic conditions, which deprotonate the hydroxyl group to form a more nucleophilic phenoxide ion.

Side Reaction 2: Di-acylation

If an excess of chloroacetyl chloride is used or if the reaction conditions are not carefully controlled, di-acylation can occur, where both the amino and hydroxyl groups are acylated. This results in the formation of 2-(2-chloroacetamido)phenyl 2-chloroacetate.

Side Reaction 3: Polymerization

Under certain conditions, particularly with prolonged reaction times or high temperatures, the reactive intermediates can undergo intermolecular reactions, leading to the formation of polymeric byproducts. This is often observed as an insoluble, tar-like material in the reaction mixture.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem Possible Cause(s) Troubleshooting Steps
Low or no yield of the desired product - Incorrect reaction conditions (temperature, solvent, base). - Impure starting materials. - Inefficient cyclization of the N-acylated intermediate.- Verify Reagent Purity: Ensure 2-aminophenol and chloroacetyl chloride are pure. - Optimize N-Acylation: Conduct the initial acylation at a low temperature (0-10 °C) to favor N-acylation.[1] - Promote Cyclization: After N-acylation, add a suitable base (e.g., NaHCO₃, K₂CO₃) and gently heat to facilitate ring closure.
Presence of a major byproduct with a similar Rf to the starting material on TLC This is likely the O-acylated product, 2-aminophenyl 2-chloroacetate.- Adjust pH: O-acylation is favored in basic conditions. Perform the acylation step under neutral or slightly acidic conditions to suppress this side reaction. - Isolate and Convert: It may be possible to isolate the O-acylated product and attempt an O-to-N acyl migration under acidic conditions, though this is often low-yielding.
Formation of an insoluble, tar-like substance This indicates polymerization.- Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Avoid excessive heating. - Use a More Dilute Solution: Running the reaction at a lower concentration can reduce the likelihood of intermolecular side reactions.
Multiple spots on TLC, indicating a complex mixture of products This could be a combination of N-acylated, O-acylated, and di-acylated products.- Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride to ensure complete consumption of the 2-aminophenol without promoting di-acylation. A large excess of chloroacetyl chloride can lead to side reactions and complicate purification.[1] - Stepwise Addition: Add the chloroacetyl chloride dropwise to the solution of 2-aminophenol at a low temperature to maintain better control over the reaction.
Difficulty in isolating/purifying the final product The product may be co-crystallizing with impurities, or it may be an oil.- Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[2] - Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is a reliable alternative.

Experimental Protocols

Protocol 1: Stepwise N-Acylation and Base-Mediated Cyclization

This protocol is designed to maximize the yield of the desired benzoxazinone by separating the N-acylation and cyclization steps.

Step 1: N-Acylation of 2-Aminophenol

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminophenol (1.0 eq) in a suitable solvent such as chloroform or 1,2-dichloroethane.[1]

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05-1.1 eq) in the same solvent to the cooled solution of 2-aminophenol over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the progress by TLC.

Step 2: Intramolecular Cyclization

  • To the reaction mixture containing the 2-chloro-N-(2-hydroxyphenyl)acetamide, add an aqueous solution of a mild base such as sodium bicarbonate (2.0 eq).

  • Heat the mixture to reflux (around 45-65 °C) and stir vigorously for 2-4 hours, or until TLC analysis indicates the completion of the cyclization.

  • After cooling to room temperature, separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization Dissolve_2AP Dissolve 2-Aminophenol in Chloroform Cool Cool to 0-5 °C Dissolve_2AP->Cool Add_CAC Add Chloroacetyl Chloride (dropwise) Cool->Add_CAC Stir_RT Stir at Room Temperature (1-2 hours) Add_CAC->Stir_RT Add_Base Add aq. NaHCO₃ Stir_RT->Add_Base Proceed to Cyclization Reflux Reflux at 45-65 °C (2-4 hours) Add_Base->Reflux Workup Workup: - Separate layers - Wash & Dry - Evaporate solvent Reflux->Workup Purify Purify: - Recrystallization or - Column Chromatography Workup->Purify caption Stepwise synthesis protocol.

Caption: Stepwise synthesis protocol.

Data Presentation: Influence of Reaction Conditions

The choice of reaction parameters significantly influences the outcome of the synthesis. The following table summarizes the effect of different conditions on the yield of the N-acylated intermediate, based on literature data.

Solvent Base Temperature (°C) Yield of N-acylated product (%) Reference
1,2-DichloroethaneNone (for acylation)0-10 (addition), 45-85 (reaction)70-92[1]
ChloroformSodium BicarbonateRoom TemperatureNot specified, but effective[3]
AcetonitrileNone (for acylation)085[4]

Note: The yields reported are for the N-acylated intermediate. The subsequent cyclization step will also have an associated yield.

Frequently Asked Questions (FAQs)

Q1: Why is N-acylation favored over O-acylation in the absence of a strong base?

A1: The amino group is generally more nucleophilic than the hydroxyl group in a neutral or slightly acidic medium. While both have lone pairs of electrons, the nitrogen atom is less electronegative than the oxygen atom, making its lone pair more available for nucleophilic attack. The addition of a strong base deprotonates the hydroxyl group, forming a much more nucleophilic phenoxide ion, which can then compete with or even dominate the N-acylation reaction.

Q2: Can I perform this reaction as a one-pot synthesis?

A2: Yes, a one-pot synthesis is possible. After the initial N-acylation, the base for cyclization can be added directly to the reaction mixture. However, a stepwise approach often provides better control over the reaction and can lead to higher purity of the final product.

Q3: What is the role of adding chloroacetyl chloride slowly at a low temperature?

A3: Chloroacetyl chloride is a highly reactive acylating agent. Adding it slowly at a low temperature helps to control the exothermic nature of the reaction and minimizes the formation of side products, particularly the di-acylated compound. This controlled addition ensures that the reaction remains selective towards mono-N-acylation.

Q4: How can I confirm the structure of my product and any byproducts?

A4: Standard spectroscopic techniques are essential for structure elucidation.

  • ¹H NMR: The desired N-acylated intermediate will show a characteristic singlet for the -CH₂Cl protons and distinct signals for the aromatic protons and the -NH and -OH protons. The final benzoxazinone will have a different set of aromatic signals and a singlet for the -CH₂- protons in the heterocyclic ring. The O-acylated byproduct will show a different chemical shift for the -CH₂Cl protons and the aromatic protons adjacent to the ester group.

  • ¹³C NMR: Will show characteristic shifts for the carbonyl carbons and the aromatic carbons, allowing for differentiation between isomers.

  • IR Spectroscopy: The N-acylated intermediate will show characteristic amide C=O and N-H stretching bands, as well as a broad O-H stretch. The final benzoxazinone will show a lactam C=O stretch at a different frequency. The O-acylated byproduct will show an ester C=O stretch.

  • Mass Spectrometry: Will confirm the molecular weight of the product and any byproducts, aiding in their identification.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Chloroacetyl chloride is corrosive, a lachrymator, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). 2-Aminophenol is also toxic and an irritant. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

References

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Çimen, Z., Akkoç, S., & Kökbudak, Z. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides.
  • Saleem, H., Maryam, A., Bokhari, S., & Siddiqi, A. R. (2022). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives.
  • Kie-Młynarczyk, K., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved January 26, 2026, from [Link]

  • CN101121673A - Technique for synthesizing o-chloroacetaminophenol. (n.d.). Google Patents.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)
  • The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. (2018). ACS Omega, 3(12), 18765-18774.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega, 4(26), 21995-22006.
  • Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. (2020). Polymers, 12(10), 2345.
  • DE69418768T2 - Process for the preparation of N-acylated aminophenols. (n.d.). Google Patents.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019).
  • Preparation of 2-chloro-N-(2-hydroxyphenyl) acetamide. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (2023). Frontiers in Chemistry, 11, 1245678.
  • Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction. (2023). Synthesis, 55(20), 3179-3185.
  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. (2014). The Journal of Organic Chemistry, 79(13), 6310-6314.
  • CN103130657A - Synthetic method of 2-chloro-4-aminophenol. (n.d.). Google Patents.
  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. (2024).
  • US10981868B1 - Single step regioselective cyclization and chlorination of hydroxyamino-N-(2-methylphenyl)acetamide to 5-chloro-7-methylindoline-2,3-dione. (n.d.). Google Patents.
  • Pharmacological Profile of Benzoxazines: A Short Review. (2010). Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances, 13(36), 25381-25405.
  • SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. (2018). Vietnam Journal of Chemistry, 56(5), 609-613.
  • 2H-1,4-Benzoxazin-3(4H)-one Linked 1,2,3-Triazole Derivatives and Their Study on Inducing DNA Damage in Tumor Cells. (2023). Frontiers.
  • Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. (2018). AVESİS.
  • Recent advances in the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones and 3,4-dihydro-2H-1,4-benzoxazines. (2005). Tetrahedron, 61(36), 8599-8625.
  • Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. (2021). Arabian Journal of Chemistry, 14(1), 102873.
  • Synthesis of 2H-1,4-benzoxazin-3(4H)-one. (n.d.). PrepChem.com. Retrieved January 26, 2026, from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023).
  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. (2024).
  • 2-Aminophenol. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Dimer Formation in Benzoxazinone Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in the synthesis of benzoxazinone scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in the synthesis of benzoxazinone scaffolds. One of the most common and frustrating issues is the formation of dimeric and oligomeric byproducts, which can significantly reduce the yield and complicate the purification of the desired benzoxazinone product.

This document provides in-depth, field-proven insights into why dimer formation occurs and offers robust troubleshooting strategies to mitigate this problem. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My benzoxazinone synthesis is resulting in a low yield and a significant amount of a high-molecular-weight byproduct that is difficult to purify. What is the likely cause?

A1: The most probable cause is the formation of dimeric or oligomeric side products. This occurs when the intermolecular reaction between your starting materials or reactive intermediates competes with the desired intramolecular cyclization.

The synthesis of a benzoxazinone is fundamentally a competition between two reaction pathways:

  • Intramolecular Cyclization (Desired): A single molecule, containing both nucleophilic (amine or hydroxyl) and electrophilic (carboxylic acid or its activated form) groups, reacts with itself to form the six-membered benzoxazinone ring. This is a first-order reaction.

  • Intermolecular Reaction (Undesired): Two or more molecules of the starting material or an intermediate react with each other. For instance, the activated carboxylic acid of one molecule can be attacked by the amine or hydroxyl group of another molecule, leading to the formation of a linear dimer. This dimer can then react further to form trimers or polymers. This is a second-order reaction.

The rate of the desired intramolecular reaction is primarily dependent on the concentration of the substrate, whereas the rate of the undesired intermolecular reaction is dependent on the square of the concentration. This fundamental difference in reaction kinetics is the key to controlling the outcome.[1][2]

Q2: What are the likely structures of these dimeric impurities?

A2: The structure of the dimer depends on your starting material. The two most common precursors for benzoxazinone synthesis are anthranilic acid and 2-aminophenol.

When using anthranilic acid and an acylating agent (e.g., an acid chloride or anhydride), the primary reactive intermediate is an N-acyl anthranilic acid. While this intermediate is poised for intramolecular cyclization, it can also react with another molecule of anthranilic acid or even itself under certain conditions.

Plausible Dimer Structure (Amide-Linked):

The most common dimer arises from the intermolecular amide bond formation between the activated carboxyl group of one N-acyl anthranilic acid molecule and the amino group of a second molecule.

Diagram of Dimer Formation from Anthranilic Acid

G cluster_desired Desired Intramolecular Cyclization cluster_undesired Undesired Intermolecular Dimerization A N-Acyl Anthranilic Acid B Benzoxazinone A->B Cyclization (Intramolecular) C N-Acyl Anthranilic Acid E Linear Dimer C->E Intermolecular Acylation D Another Molecule of N-Acyl Anthranilic Acid D->E G cluster_desired Desired Intramolecular Cyclization cluster_undesired Undesired Dimerization Pathways A N-Acyl-2-Aminophenol B Benzoxazinone A->B Cyclization (Intramolecular) C N-Acyl-2-Aminophenol E Amide/Ester-Linked Dimer C->E Intermolecular Reaction D Another Molecule of 2-Aminophenol D->E F Oxidative Dimer (Phenoxazinone) G 2-Aminophenol G->F Oxidative Coupling H [O] H->F

Caption: Competing pathways in benzoxazinone synthesis from 2-aminophenol.

Q3: What are the key reaction parameters I should control to minimize dimer formation?

A3: Controlling the competition between intramolecular and intermolecular reactions is paramount. Here are the critical parameters and actionable strategies:

  • The Problem: As mentioned, intermolecular reactions are highly dependent on concentration. At high concentrations, the probability of two reactive molecules colliding and forming a dimer increases significantly.

  • The Solution: Employ High Dilution. By running the reaction at a lower concentration (typically 0.01 M to 0.1 M), you can significantly favor the intramolecular cyclization. [3] * Experimental Protocol (Slow Addition): Instead of adding all reagents at once, a more effective approach is to slowly add the limiting reagent (e.g., the acylating agent or the activated anthranilic acid) to a dilute solution of the other reactant over an extended period. This can be achieved using a syringe pump. This technique maintains a very low instantaneous concentration of the most reactive species, thus suppressing dimerization.

  • The Problem: Higher temperatures increase the rate of all reactions, but they may not favor the desired intramolecular pathway. Excessive heat can also lead to decomposition and other side reactions.

  • The Solution: Optimize the Temperature. The ideal temperature is one that is high enough to overcome the activation energy for the desired cyclization but not so high that it significantly accelerates the competing dimerization or causes degradation.

    • Troubleshooting Step: If you are observing significant dimer formation, try running the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or LC-MS to find the optimal balance.

  • The Problem: The order in which reagents are added can create localized high concentrations of reactive species, promoting dimer formation. For example, adding anthranilic acid to a solution of a highly reactive acyl chloride can lead to the rapid formation of dimers.

  • The Solution: Controlled Addition.

    • Recommended Protocol (for acyl chloride/anthranilic acid): Add the acyl chloride slowly to a solution of anthranilic acid and a base. This ensures that the acyl chloride is consumed as it is added, preventing a buildup of this highly electrophilic reagent.

    • Stoichiometry: Use a precise 1:1 stoichiometry of your key reactants. An excess of the acylating agent can lead to diacylation and other side products.

  • Acylating Agent:

    • Reactivity: The reactivity of the acylating agent is crucial. Highly reactive agents like acid chlorides can be less selective and may promote side reactions. Acid anhydrides are often a good compromise. [4]Using a coupling agent (e.g., DCC, EDC) to activate the carboxylic acid of an N-protected anthranilic acid can offer more controlled conditions.

    • Leaving Group: A better leaving group on the acylating agent will increase the reaction rate, which can be beneficial but may also increase the rate of undesired side reactions if not properly controlled. [5][6]* Base:

    • Strength and Steric Hindrance: The choice of base is critical. A non-nucleophilic, sterically hindered base (e.g., triethylamine, diisopropylethylamine) is often preferred to deprotonate the carboxylic acid or amine without competing as a nucleophile. [7]Stronger, more nucleophilic bases could lead to unwanted side reactions.

  • Solvent:

    • Polarity and Solubility: The solvent should fully dissolve the starting materials and intermediates to ensure a homogeneous reaction. A polar aprotic solvent like THF, DMF, or acetonitrile is often a good choice.

Parameter Problem Leading to Dimer Formation Recommended Action & Rationale
Concentration High concentration favors second-order intermolecular reactions.Employ the high dilution principle (0.01-0.1 M). Use slow addition of the most reactive reagent via a syringe pump to maintain a low instantaneous concentration. [3]
Temperature Excessive heat can accelerate dimerization and decomposition.Conduct a temperature optimization study. Start at a lower temperature and gradually increase. Monitor reaction progress to find the optimal balance between reaction rate and selectivity.
Order of Addition Incorrect order can create localized high concentrations of reactive species.Slowly add the most electrophilic reagent (e.g., acyl chloride) to a solution of the nucleophilic species (e.g., anthranilic acid and base).
Acylating Agent Highly reactive agents (e.g., acid chlorides) can be unselective.Consider using a less reactive acylating agent like an anhydride. Alternatively, use a peptide coupling agent for in situ activation of the carboxylic acid. [4]
Base Nucleophilic bases can compete in the reaction. Incorrect basicity can affect reactivity.Use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine. [7]
Atmosphere For 2-aminophenol, oxygen can cause oxidative dimerization.Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions. [8]
Q4: How can I detect and characterize dimer impurities in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is essential for identifying dimeric impurities.

  • Thin-Layer Chromatography (TLC): Dimeric byproducts will typically have a different polarity and thus a different Rf value compared to the starting material and the desired product. They often appear as less polar spots if they are larger and more nonpolar, or could be more polar if they introduce new functional groups.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for detecting dimers.

    • LC: The dimer will have a different retention time than the monomeric product.

    • MS: The mass spectrum will show a peak corresponding to the molecular weight of the dimer (approximately double that of the starting material or a related intermediate). This provides definitive evidence of dimer formation. [9][10]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: If the dimer can be isolated, its NMR spectrum will be more complex than that of the desired product. The integration of the proton signals will be consistent with a dimeric structure. Techniques like COSY, HSQC, and HMBC can be used for full structural elucidation. [11][12] By systematically applying these troubleshooting strategies, you can significantly suppress the formation of dimeric byproducts and improve the yield and purity of your benzoxazinone synthesis.

References

[1]Illuminati, G., & Mandolini, L. (1981). Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95-102. [13]Sciencemadness.org. (2015). anthranilic acid acetylation in various conditions. Available at: [Link] [4]Erikson, J. (1972). N-Acetylanthranilic Acid: A Highly Triboluminescent Material. Journal of Chemical Education, 49(10), 688. [14]Wiklund, P. (2005). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Doctoral dissertation, KTH. [15]Kenyon College. (n.d.). CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. [16]Google Patents. (1997). Process for preparing anthranilic acids. Available at: [17]Kumar, B. C. (2024). A Comprehensive Review on Synthesis and Pharmacological Activities of Anthranilic Acid Derivatives. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174. [18]Quora. (2017). What is the mechanism of anthranilic acid synthesis from phthalimide?. Available at: [Link] [19]Chemical Communications. (2013). A convenient synthesis of anthranilic acids by Pd-catalyzed direct intermolecular ortho-C–H amidation of benzoic acids. [7]MDPI. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available at: [Link] [20]ResearchGate. (2020). Oxidative dimerisation of 2-aminophenol by a copper(II) complex: Synthesis, non-covalent interactions and bio-mimics of phenoxazinone synthase activity. [3]Wikipedia. (n.d.). High dilution principle. Available at: [Link] [21]ACS Omega. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. [22]Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link] [2]University of Liverpool. (n.d.). Intramolecular vs. Intermolecular Reaction. [5]Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Available at: [Link] [23]PubMed. (2001). Synthesis of new anthranilic acid dimer derivatives and their evaluation on CCK receptors. ResearchGate. (2020). The condensation of 2-aminophenols with various aldehydes. Reaction.... [24]ResearchGate. (2002). Synthesis and Reactions of Some New Substituted Benzoxazin-4-one and Quinazolin-4-one. [9]ResearchGate. (2002). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. [8]RSC Publishing. (2021). Green Chemistry. NPTEL. (n.d.). 7.1 Synthesis by high dilution principle. [11]CONICET. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [25]Wikipedia. (n.d.). Intramolecular reaction. Available at: [Link] [26]ResearchGate. (1983). High dilution reactions — New synthetic applications. [6]Master Organic Chemistry. (2011). What Makes A Good Leaving Group?. Available at: [Link] [10]IOSR Journal of Pharmacy and Biological Sciences. (2017). Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM. [27]Defense Technical Information Center. (1993). Intramolecular vs. Intermolecular Condensation Rates in the Acidic Polymerization of Octaethoxytrisiloxane. [28]National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [29]National Institutes of Health. (2023). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. [30]YouTube. (2023). Nucleophilic Acyl Substitution 3: Leaving Group Ability and pKa. Available at: [Link] [31]ACS Publications. (2023). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. [32]MDPI. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. [12]MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [33]YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link] [34]Khan Academy. (n.d.). Intramolecular and intermolecular forces. Available at: [Link] [35]National Institutes of Health. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. [36]Journal of Applied Science and Engineering. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. [37]ResearchGate. (2020). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. [38]RSC Publishing. (1983). Benzenoid imines. Part 16. Oxidation of p-aminophenol in aqueous solution. [39]Arabian Journal of Chemistry. (2022). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. [40]ResearchGate. (2022). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [41]ResearchGate. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis.

Sources

Troubleshooting

Technical Support Center: Purification of Chlorinated Benzoxazinone Compounds

This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying chlorinated benzoxazinone compounds. These molecules, while promising for their b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying chlorinated benzoxazinone compounds. These molecules, while promising for their biological activities, often present unique purification challenges due to their chemical nature. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their isolation and purification.

Section 1: Understanding the Core Challenges

Chlorinated benzoxazinones are a class of heterocyclic compounds that combine the structural features of a benzoxazine core with one or more chlorine substituents. This combination gives rise to a specific set of physicochemical properties that can complicate purification.

Key Molecular Characteristics Influencing Purification:

  • Polarity: The presence of the polar benzoxazinone core and the nonpolar, electron-withdrawing chlorine atoms creates a molecule with a unique polarity profile. This can lead to unpredictable behavior on chromatographic stationary phases.

  • Solubility: The solubility of chlorinated benzoxazinones can vary significantly depending on the position and number of chlorine atoms, as well as the presence of other functional groups. Finding a suitable solvent for both chromatography and recrystallization is often a primary challenge.

  • Stability: The benzoxazinone ring can be susceptible to hydrolysis under certain pH conditions, leading to ring-opening and the formation of impurities. The presence of chlorine atoms can further influence the electron density of the ring system, potentially affecting its stability.[1][2][3]

  • Potential for Halogen Bonding: The chlorine substituents can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and interactions with chromatographic stationary phases, sometimes leading to peak tailing or altered retention times.

Section 2: Troubleshooting Purification by Flash Chromatography

Flash chromatography is a cornerstone of purification in organic synthesis. However, with chlorinated benzoxazinones, several issues can arise. This section provides a question-and-answer guide to troubleshoot common problems.

Frequently Asked Questions (FAQs) - Flash Chromatography

Q1: My chlorinated benzoxazinone is showing significant peak tailing on silica gel. What is the cause and how can I fix it?

A1: Peak tailing is a common issue and can be attributed to several factors:

  • Strong Interaction with Silica: The lone pairs on the oxygen and nitrogen atoms of the benzoxazinone ring, as well as the chlorine atoms, can interact strongly with the acidic silanol groups on the silica surface. This can lead to slow desorption kinetics and tailed peaks.

  • Compound Instability: While less common, on-column degradation can contribute to peak distortion.

  • Inappropriate Solvent System: A mobile phase with too low a polarity may not effectively compete with the stationary phase for the compound, leading to tailing.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Add a Polar Modifier: A small amount of a more polar solvent like methanol (0.5-2%) or a few drops of acetic acid or triethylamine to your eluent (e.g., hexane/ethyl acetate) can help to block the active sites on the silica gel and improve peak shape. The choice between an acidic or basic modifier will depend on the stability of your specific compound.

    • Solvent Scouting: Perform a systematic screen of different solvent systems. A gradient elution from a nonpolar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) can often provide better separation and peak shape.

  • Change the Stationary Phase:

    • Deactivated Silica: If your compound is sensitive to the acidity of silica gel, consider using a deactivated silica gel (e.g., treated with a silanizing agent) or a different stationary phase altogether, such as alumina (neutral or basic).

    • Reversed-Phase Chromatography: For more polar chlorinated benzoxazinones, reversed-phase flash chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase can be an excellent alternative.

Q2: I am having difficulty separating my chlorinated benzoxazinone from a closely related impurity. What strategies can I employ?

A2: Co-elution of closely related impurities, such as regioisomers or starting materials, is a frequent challenge.

Strategies for Improved Resolution:

  • Optimize the Solvent System:

    • Use a Shallow Gradient: A slow, shallow gradient can significantly improve the separation of closely eluting compounds.

    • Ternary Solvent Systems: Experiment with a three-component mobile phase. For example, a mixture of hexane, dichloromethane, and ethyl acetate can sometimes provide unique selectivity that a two-component system cannot achieve.

  • High-Performance Flash Chromatography (HPFC):

    • Consider using smaller particle size silica gel cartridges (e.g., 20-40 µm) which offer higher resolution compared to standard flash silica (40-63 µm).

  • Dry Loading:

    • Dissolving the crude sample in a strong solvent and directly loading it onto the column can lead to band broadening and poor separation. Instead, adsorb your crude material onto a small amount of silica gel or celite, evaporate the solvent, and then load the dry powder onto the column. This technique ensures a narrow starting band and often improves resolution dramatically.

Experimental Protocol: Flash Chromatography of a Model Chlorinated Benzoxazinone

This protocol provides a starting point for the purification of a moderately polar chlorinated benzoxazinone.

Materials:

  • Crude chlorinated benzoxazinone

  • Silica gel (40-63 µm)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system (e.g., Biotage, Teledyne ISCO) or a glass column

  • Collection tubes

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).

    • Visualize the plate under UV light (254 nm) and/or by staining (e.g., potassium permanganate or iodine) to identify a solvent system that gives your desired product an Rf value of approximately 0.2-0.3 and good separation from impurities.[4][5][6]

  • Column Packing (for manual chromatography):

    • Slurry pack the column with silica gel in the initial, low-polarity mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the minimum amount of the initial mobile phase and carefully load it onto the column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase determined from your TLC analysis.

    • If using a gradient, gradually increase the polarity of the mobile phase. A typical gradient might be from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane over 10-15 column volumes.

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified chlorinated benzoxazinone.

Section 3: Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. However, success is highly dependent on solvent selection and technique.

Frequently Asked Questions (FAQs) - Recrystallization

Q1: I am struggling to find a suitable solvent for the recrystallization of my chlorinated benzoxazinone. What is a good approach to solvent screening?

A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Solvent Screening Strategy:

  • Start with Common Solvents: Test the solubility of a small amount of your compound (a few milligrams) in about 0.5 mL of various solvents at room temperature and then upon heating. A good starting point for moderately polar compounds like chlorinated benzoxazinones includes:

    • Ethanol

    • Methanol

    • Isopropanol

    • Ethyl acetate

    • Toluene

    • Mixtures such as hexane/ethyl acetate, ethanol/water, or dichloromethane/hexane.

  • Use a Solvent Pair: If a single solvent is not ideal, a two-solvent system is often effective. In this method, you dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Then, add a few drops of the "good" solvent to redissolve the solid and allow the solution to cool slowly.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the compound.

Solutions for Oiling Out:

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Insulating the flask can help to slow the cooling rate.

  • Add More Solvent: Reheat the solution to redissolve the oil and add a small amount of additional solvent. This will lower the saturation point and may promote crystal formation upon cooling.

  • Use a Lower-Boiling Solvent: If possible, choose a recrystallization solvent with a lower boiling point.

  • Seed Crystals: If you have a small amount of pure crystalline material, adding a seed crystal to the cooled, saturated solution can induce crystallization.

Data Presentation: Solubility of a Hypothetical Chlorinated Benzoxazinone

The following table provides an example of how to present solubility data from a solvent screen.

SolventSolubility at 25°CSolubility at Boiling PointRecrystallization Potential
HexaneInsolubleSparingly SolublePoor (low recovery)
TolueneSparingly SolubleSolubleGood
Ethyl AcetateSolubleVery SolublePoor (low recovery)
EthanolSparingly SolubleVery SolubleExcellent
WaterInsolubleInsolubleUnsuitable
Hexane/Ethyl Acetate (9:1) Sparingly SolubleSolublePromising Solvent Pair
Ethanol/Water (4:1) Sparingly SolubleVery SolublePromising Solvent Pair

Section 4: Understanding and Mitigating Degradation

A significant challenge in the purification of chlorinated benzoxazinones is their potential for degradation. Understanding the degradation pathways is key to preventing the formation of impurities.[1][2][3]

Common Degradation Pathways

The benzoxazinone ring is susceptible to nucleophilic attack, particularly at the carbonyl carbon. This can lead to ring-opening, especially under basic or strongly acidic conditions.

Diagram: Potential Degradation Pathway of a Chlorinated Benzoxazinone

G A Chlorinated Benzoxazinone B Ring-Opened Intermediate (e.g., N-acyl anthranilic acid derivative) A->B  Hydrolysis (H₂O, H⁺ or OH⁻) C Decarboxylation Product B->C  Further Degradation G cluster_0 Initial Analysis & Work-up cluster_1 Primary Purification cluster_2 Secondary Purification & Final Product A Crude Reaction Mixture B Aqueous Work-up (e.g., extraction) A->B C TLC/LC-MS Analysis B->C D Flash Chromatography (Silica or Reversed-Phase) C->D E Fraction Analysis (TLC/LC-MS) D->E F Recrystallization E->F G Purity Analysis (HPLC, NMR) F->G H Pure Chlorinated Benzoxazinone G->H

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one

Welcome to the technical support center for the synthesis of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important heterocyclic compound. Our focus is on providing practical, field-proven insights to ensure a robust, safe, and efficient synthesis process.

I. Synthesis Overview & Core Principles

The synthesis of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one is typically achieved in a two-step one-pot process starting from 2-amino-4-chlorophenol. The fundamental principle involves an initial N-acylation with chloroacetyl chloride to form the intermediate, N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide, followed by an intramolecular cyclization to yield the desired benzoxazinone.

The overall reaction is depicted below:

Synthesis_Overview cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-amino-4-chlorophenol 2-Amino-4-chlorophenol N-acyl_intermediate N-(5-chloro-2-hydroxyphenyl)- 2-chloroacetamide 2-amino-4-chlorophenol->N-acyl_intermediate N-Acylation (Step 1) chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->N-acyl_intermediate benzoxazinone 5-Chloro-2H-benzo[b]oxazin-3(4H)-one N-acyl_intermediate->benzoxazinone Intramolecular Cyclization (Step 2)

Caption: Overall synthetic workflow for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one.

II. Detailed Step-by-Step Experimental Protocol (Lab Scale)

This protocol is optimized for a laboratory-scale synthesis and serves as a baseline for scaling up.

Materials:

  • 2-amino-4-chlorophenol

  • Chloroacetyl chloride

  • Sodium bicarbonate (or other suitable base)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber (for HCl), dissolve 2-amino-4-chlorophenol (1.0 eq) and sodium bicarbonate (2.2 eq) in anhydrous THF.

  • N-Acylation: Cool the mixture to 0-5 °C using an ice bath. Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous THF via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. The reaction is highly exothermic.

  • Reaction Monitoring (Step 1): After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the N-acylation by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The starting aminophenol should be consumed, and a new, less polar spot corresponding to the N-acylated intermediate should appear.

  • Intramolecular Cyclization: Once the N-acylation is complete, heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-8 hours.

  • Reaction Monitoring (Step 2): Monitor the cyclization by TLC. The spot corresponding to the intermediate should disappear, and a new spot for the benzoxazinone product will form.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield 5-Chloro-2H-benzo[b]oxazin-3(4H)-one as a solid.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one.

Frequently Asked Questions (FAQs)

Q1: Why is N-acylation favored over O-acylation on the 2-amino-4-chlorophenol?

A1: The amino group (-NH₂) is a stronger nucleophile than the hydroxyl group (-OH) in aminophenols. This is due to nitrogen being less electronegative than oxygen, making its lone pair of electrons more available for nucleophilic attack on the electrophilic carbonyl carbon of chloroacetyl chloride.[1] Under neutral or mildly basic conditions, the acylation will predominantly occur on the nitrogen atom.

Q2: What is the purpose of the base in the reaction?

A2: A base, such as sodium bicarbonate, serves two primary functions:

  • It neutralizes the hydrochloric acid (HCl) byproduct generated during the N-acylation reaction. This prevents the protonation of the starting aminophenol, which would deactivate it towards further acylation.

  • In the cyclization step, the base facilitates the deprotonation of the phenolic hydroxyl group, forming a phenoxide ion. This phenoxide is a much stronger nucleophile than the neutral hydroxyl group and readily attacks the electrophilic carbon bearing the chlorine atom in an intramolecular Williamson ether synthesis-type reaction to form the oxazinone ring.

Q3: Can I use a different base? What are the considerations?

A3: Yes, other bases can be used, but the choice can impact the reaction.

  • Stronger bases (e.g., NaOH, KOH): While they can accelerate the cyclization, they also increase the risk of hydrolyzing the chloroacetyl chloride and the product. On a large scale, their use can make the reaction more exothermic and difficult to control.

  • Organic bases (e.g., Triethylamine, Diisopropylethylamine): These are effective HCl scavengers. However, they can be more challenging to remove during work-up compared to inorganic bases.

For scale-up, a mild inorganic base like sodium bicarbonate or potassium carbonate is often preferred due to its low cost, ease of removal (filtration), and better safety profile.

Q4: The final product has a pink or brownish hue. What is the cause and how can I prevent it?

A4: Aminophenols and their derivatives are susceptible to oxidation, which can form colored impurities.[2] This can be exacerbated by exposure to air, especially at elevated temperatures or under basic conditions. To minimize color formation:

  • Use high-quality, freshly sourced 2-amino-4-chlorophenol.

  • Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon), especially during scale-up.

  • Minimize the reaction time at elevated temperatures.

  • Purify the final product promptly after the reaction is complete. A charcoal treatment during recrystallization can sometimes help remove colored impurities.

Troubleshooting Common Problems
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield of N-acylated Intermediate (Step 1) 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of chloroacetyl chloride: Presence of water in the solvent or reagents. 3. Inefficient HCl scavenging: Insufficient amount of base or poor mixing.1. Extend reaction time: Continue stirring at room temperature and monitor by TLC until the starting material is consumed. 2. Ensure anhydrous conditions: Use freshly dried solvents and reagents. Chloroacetyl chloride is highly moisture-sensitive. 3. Increase base and improve stirring: Add an additional portion of base and ensure vigorous stirring, especially on a larger scale where mass transfer can be limiting.
Low Yield of Final Product (Step 2) 1. Incomplete cyclization: Insufficient reflux time or temperature. 2. Side reactions: Formation of polymeric byproducts or intermolecular reactions at high concentrations. 3. Product degradation: Prolonged heating in the presence of a strong base.1. Increase reflux time: Continue to heat and monitor by TLC until the intermediate is consumed. 2. Control concentration: On scale-up, avoid overly concentrated reaction mixtures. A good starting point is to maintain a similar solvent-to-reactant ratio as the lab-scale procedure. 3. Use a milder base: If degradation is suspected, consider using a weaker base or a stoichiometric amount of a stronger base that is consumed during the reaction.
Formation of a Significant Amount of a More Polar Byproduct O-acylation followed by hydrolysis: If conditions are too basic, some O-acylation may occur. The resulting ester is more susceptible to hydrolysis during work-up, regenerating the starting aminophenol.Control base addition and temperature: Add the base portion-wise or use a milder base. Maintain a low temperature during the initial acylation step to favor the more nucleophilic amino group.
Difficulty in Product Purification/Oily Product 1. Presence of impurities: Unreacted starting materials, intermediate, or side products can hinder crystallization. 2. Incorrect recrystallization solvent: The chosen solvent system may not be optimal for crystallization.1. Improve work-up: Perform an aqueous wash to remove any remaining salts and water-soluble impurities before recrystallization. 2. Optimize recrystallization: Experiment with different solvent systems. Good candidates include ethanol/water, isopropanol, or ethyl acetate/hexane. Start with a hot, saturated solution and allow it to cool slowly to promote the formation of well-defined crystals.

IV. Scaling Up the Synthesis: Key Considerations

Transitioning from a lab-scale procedure to a larger-scale production requires careful consideration of several factors to maintain yield, purity, and, most importantly, safety.

Scaling_Up cluster_considerations Key Considerations Scale_Up Scaling Up Synthesis Heat_Management Heat Management Scale_Up->Heat_Management Exothermic N-acylation Reagent_Addition Reagent Addition Scale_Up->Reagent_Addition Control of reaction rate Mixing Mixing Efficiency Scale_Up->Mixing Homogeneity HCl_Management HCl Off-Gas Management Scale_Up->HCl_Management Safety and environmental Workup_Purification Work-up & Purification Scale_Up->Workup_Purification Handling large volumes

Caption: Key considerations for scaling up the synthesis.

Heat Management

The N-acylation of aminophenols with acyl chlorides is a highly exothermic reaction. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.

  • Recommendation:

    • Use a jacketed reactor with a reliable cooling system.

    • Monitor the internal temperature closely with a calibrated probe.

    • The rate of addition of chloroacetyl chloride should be dictated by the ability to maintain the desired internal temperature (e.g., below 10 °C).

Reagent Addition
  • Recommendation:

    • For larger scales, subsurface addition of chloroacetyl chloride is recommended to ensure rapid mixing and prevent localized "hot spots."

    • The addition rate should be slow and controlled to manage the exotherm. A pre-determined addition profile based on pilot runs is advisable.

Mixing Efficiency
  • Recommendation:

    • Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to provide adequate mixing for the heterogeneous mixture (solid sodium bicarbonate in THF).

    • Poor mixing can lead to localized excesses of reactants and the formation of byproducts.

HCl Off-Gas Management

The reaction generates a significant amount of HCl gas.

  • Recommendation:

    • The reactor's off-gas line must be connected to a suitable scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize the HCl gas before venting.

    • Ensure the scrubber has sufficient capacity for the scale of the reaction.

Work-up and Purification
  • Recommendation:

    • Filtration of large volumes of salts can be time-consuming. Consider using a filter press for efficient solid-liquid separation.

    • For large-scale recrystallization, a staged cooling profile can improve crystal size and purity. For example, cool slowly to an intermediate temperature, hold, and then cool to the final temperature.

V. In-Process Controls and Analytical Methods

Robust in-process controls are crucial for a successful and reproducible synthesis.

Stage Analytical Method Purpose Typical Observations
N-Acylation (Step 1) Thin Layer Chromatography (TLC)Monitor the consumption of 2-amino-4-chlorophenol.Mobile Phase: Ethyl Acetate/Hexane (3:7 v/v) Rf (approx.): - 2-amino-4-chlorophenol: ~0.2 - Intermediate: ~0.5
Cyclization (Step 2) Thin Layer Chromatography (TLC)Monitor the conversion of the intermediate to the final product.Mobile Phase: Ethyl Acetate/Hexane (3:7 v/v) Rf (approx.): - Intermediate: ~0.5 - Product: ~0.4
Final Product High-Performance Liquid Chromatography (HPLC)Determine purity and quantify impurities.A reverse-phase HPLC method can be developed using a C18 column with a mobile phase gradient of acetonitrile and water.
Melting PointConfirm identity and purity.The melting point of the purified product should be sharp and consistent with literature values.
¹H NMR SpectroscopyConfirm the structure of the final product.The spectrum should show the expected aromatic and methylene proton signals.

VI. References

  • Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712. [Link]

  • Al-Ghorbani, M., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(1), 1-26. [Link]

  • IRJET. (2017). Synthesis of 2H-benzo[b][1][3]oxazin-3(4H)-one linked 1,2,3-triazole hybrids and their in-vitro anti-bacterial screening. International Research Journal of Engineering and Technology, 4(7), 2484-2487. [Link]

  • Quora. (2018). When p-aminophenol is subjected to acylation, does it occur at the amino group preferably?. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Chloroacetyl chloride. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one in Cell-Based Assays: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel compounds, using 5-Chloro-2H-benzo[b]oxazin-3(4H)-one as a primar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel compounds, using 5-Chloro-2H-benzo[b]oxazin-3(4H)-one as a primary example. While specific experimental data for this particular chlorinated derivative is emerging, we will draw upon the well-documented anticancer properties of the broader 2H-benzo[b][1][2]oxazin-3(4H)-one class of molecules to establish a robust validation strategy. This document will detail the necessary cell-based assays, outline a head-to-head comparison with a standard chemotherapeutic agent, Doxorubicin, and provide the scientific rationale behind each experimental step.

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a promising pharmacophore in anticancer drug discovery, with numerous derivatives demonstrating potent activity against various cancer cell lines.[1][2][3] These compounds have been shown to induce cell death through multiple mechanisms, including apoptosis, DNA damage, and autophagy.[2][3][4] Therefore, a systematic evaluation of a new derivative like 5-Chloro-2H-benzo[b]oxazin-3(4H)-one is warranted to elucidate its specific mechanism of action and therapeutic potential.

Section 1: Head-to-Head Assay Strategy: 5-Chloro-2H-benzo[b]oxazin-3(4H)-one vs. Doxorubicin

To objectively assess the anticancer potential of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one, a direct comparison with a well-established cytotoxic drug is essential. Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent known to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis.[5][6][7] This makes it an ideal benchmark for evaluating the efficacy of a novel compound.

For this comparative study, we propose the use of the A549 human lung carcinoma cell line, as derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have shown significant activity against this particular line.[1][2]

Experimental Design Overview:

Parameter5-Chloro-2H-benzo[b]oxazin-3(4H)-oneDoxorubicin (Positive Control)Untreated (Negative Control)
Cell Line A549 (Human Lung Carcinoma)A549 (Human Lung Carcinoma)A549 (Human Lung Carcinoma)
Concentration Range 0.1 µM - 100 µM (Dose-response)0.01 µM - 10 µM (Dose-response)Vehicle (e.g., 0.1% DMSO)
Incubation Time 24, 48, and 72 hours24, 48, and 72 hours24, 48, and 72 hours
Primary Endpoint Cell Viability (MTT Assay)Cell Viability (MTT Assay)Cell Viability (MTT Assay)
Secondary Endpoint Apoptosis Induction (Caspase-Glo 3/7 Assay)Apoptosis Induction (Caspase-Glo 3/7 Assay)Apoptosis Induction (Caspase-Glo 3/7 Assay)

Section 2: Core Experimental Protocols

A self-validating experimental approach is crucial for generating trustworthy data. The following protocols are designed to be robust and reproducible.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one and Doxorubicin in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time points (24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Apoptosis Induction: Caspase-Glo® 3/7 Assay

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method to measure the activity of caspase-3 and -7, which are key executioner caspases.

Step-by-Step Caspase-Glo® 3/7 Assay Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, seeding cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the desired incubation period with the compounds, add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (which can be determined from a parallel plate treated in the same manner) or express the results as fold-change relative to the untreated control.

Section 3: Visualizing the Experimental Workflow and Potential Mechanism

Visual representations are invaluable for understanding complex experimental processes and biological pathways.

Experimental Workflow Diagram

G cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assays Endpoint Assays cluster_analysis Data Analysis start A549 Cell Culture seed Seed cells in 96-well plates start->seed treat Treat cells with compounds seed->treat compound 5-Chloro-2H-benzo[b]oxazin-3(4H)-one compound->treat doxo Doxorubicin (Control) doxo->treat vehicle Vehicle (Control) vehicle->treat incubate Incubate for 24, 48, 72h treat->incubate mtt MTT Assay (Cell Viability) incubate->mtt caspase Caspase-Glo 3/7 Assay (Apoptosis) incubate->caspase ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification caspase->apoptosis_quant G compound 5-Chloro-2H-benzo[b]oxazin-3(4H)-one dna_damage DNA Damage compound->dna_damage Intercalation/Topoisomerase II Inhibition? p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

Section 4: Comparative Data Summary

The following table provides a template for summarizing the experimental data that would be generated from the proposed assays. For illustrative purposes, hypothetical data for a related benzoxazinone derivative is included alongside the expected outcomes for Doxorubicin.

CompoundCell LineAssayEndpointResult (Hypothetical)
Benzoxazinone Derivative A549MTTIC₅₀ (48h)15 µM
Doxorubicin A549MTTIC₅₀ (48h)0.5 µM
Benzoxazinone Derivative A549Caspase-Glo 3/7Fold Increase in Activity (48h at IC₅₀)8-fold
Doxorubicin A549Caspase-Glo 3/7Fold Increase in Activity (48h at IC₅₀)12-fold

Section 5: Conclusion and Future Directions

This guide outlines a foundational strategy for the initial cell-based validation of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one. The proposed head-to-head comparison with Doxorubicin will provide a clear indication of its cytotoxic and pro-apoptotic potential.

Should 5-Chloro-2H-benzo[b]oxazin-3(4H)-one demonstrate significant activity, further investigations would be warranted. These could include:

  • Mechanism of Action Studies: Elucidating the precise molecular targets through techniques such as Western blotting for key apoptotic and cell cycle proteins, and DNA damage assays (e.g., γH2AX staining).

  • Selectivity Profiling: Assessing the compound's cytotoxicity against a panel of non-cancerous cell lines to determine its therapeutic window.

  • Combination Studies: Investigating potential synergistic effects when used in combination with other established anticancer agents.

By following a systematic and rigorous approach as detailed in this guide, researchers can effectively characterize the biological activity of novel benzoxazinone derivatives and pave the way for the development of new and improved cancer therapeutics.

References

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[1][2]xazin-3(4H). (2025). National Institutes of Health.

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (2025). PubMed Central.
  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (2025). ResearchGate. [Link]

  • Mechanistic Insights and Anti- cancer Activity of 2H-benzo[b]o[1][2]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025). Semantic Scholar. [Link]

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (n.d.). PubMed. [Link]

  • Benzothiazole derivatives as anticancer agents. (n.d.). PubMed Central. [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects. (n.d.). PubMed Central. [Link]

  • Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models. (2018). National Institutes of Health. [Link]

  • Staurosporine-induced neuronal apoptosis. (1995). PubMed. [Link]

  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. (2022). MDPI. [Link]

  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. (n.d.). Blood. [Link]

  • Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. (n.d.). Anticancer Research. [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). PubMed Central. [Link]

  • Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models. (2018). ResearchGate. [Link]

  • Cancer: How does doxorubicin work?. (2012). eLife. [Link]

  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. (2020). Remedy Publications LLC. [Link]

  • Improved Targeting and Safety of Doxorubicin through a Novel Albumin Binding Prodrug Approach. (2023). PubMed Central. [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (n.d.). MDPI. [Link]

  • Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms. (2001). PubMed. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PubMed Central. [Link]

  • Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models. (2017). Semantic Scholar. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2025). ResearchGate. [Link]

  • Mechanism of staurosporine-induced apoptosis in murine hepatocytes. (n.d.). American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

Sources

Comparative

A Comparative Guide to Benzoxazinone Derivatives in Oncology Research: Evaluating 5-Chloro-2H-benzo[b]oxazin-3(4H)-one in Context

The benzoxazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have garnered significant attention in oncology research for thei...

Author: BenchChem Technical Support Team. Date: February 2026

The benzoxazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have garnered significant attention in oncology research for their potential to modulate various cancer-associated pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. This guide provides a comparative analysis of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one and other notable benzoxazinone derivatives, offering insights into their anticancer potential supported by available experimental data. We will delve into their mechanisms of action and provide detailed protocols for key experimental evaluations.

The Benzoxazinone Scaffold: A Versatile Template for Anticancer Drug Discovery

The 2H-benzo[b]oxazin-3(4H)-one core structure offers a unique three-dimensional architecture that can be readily functionalized at various positions. This chemical tractability allows for the systematic exploration of structure-activity relationships (SAR), enabling the optimization of potency and selectivity against various cancer targets. Numerous studies have demonstrated that modifications to the benzoxazinone ring system can profoundly influence the anticancer properties of the resulting derivatives.

Comparative Analysis of Anticancer Activity

While specific anticancer activity for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one is not extensively documented in publicly available literature, the broader class of benzoxazinone derivatives has shown significant promise. The introduction of a halogen atom, such as chlorine, can often enhance the biological activity of a molecule due to its effects on lipophilicity and electronic properties, which can improve cell membrane permeability and target engagement. For instance, studies on other heterocyclic compounds have shown that halogenation can significantly increase anticancer activities[1].

To provide a framework for evaluating the potential of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one, we will compare the reported activities of several other benzoxazinone derivatives against various cancer cell lines.

Table 1: Comparative in vitro Anticancer Activity (IC50) of Selected Benzoxazinone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Key FindingsReference
1,4-benzoxazinone-acetylphenylallyl quinazolin-4(3H)-one hybrid (Compound 3) A549 (Lung)0.32 (GI50)Demonstrated remarkable potency against lung cancer cells.[2]
6-cinnamoyl-2H-benzo[b][3]oxazin-3(4H)-one derivative (Compound 4) A549 (Lung)Not specifiedSuppressed lung cancer cell growth by inducing autophagy and cell cycle arrest.[2]
PI3K/mTOR inhibitor with 1,4-benzoxazinone scaffold (Compound 6) HeLa (Cervical)1.35Exhibited potent inhibitory effects on cervical and lung cancer cells.[2]
A549 (Lung)1.22[2]
2H-benzo[b][3]oxazin-3(4H)-one linked 1,2,3-triazole (Compound 14b) A549 (Lung)7.59Showed strong inhibitory effects and induced significant apoptosis.[2][4]
2H-benzo[b][3]oxazin-3(4H)-one linked 1,2,3-triazole (Compound 14c) A549 (Lung)18.52Induced apoptosis and elevated reactive oxygen species (ROS) levels.[2][4]
2H-1,4-benzoxazin-3(4H)-one–amide hybrid (Compound 12g) Breast Cancer Cells0.46 (EGFR inhibition)Exhibited potent EGFR inhibitory activity.[3]
1,2,3-triazole-containing 2H-1,4-benzoxazin-3(4H)-one (Compound 5b) MCF-7 (Breast)17.08 µg/mLDisplayed cytotoxicity against breast and cervical cancer cells.[3]
HeLa (Cervical)15.38 µg/mL[3]

Mechanistic Insights: How Benzoxazinones Combat Cancer

The anticancer effects of benzoxazinone derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.

Induction of Apoptosis

Many benzoxazinone derivatives have been shown to trigger apoptosis in cancer cells. This is a crucial mechanism as it leads to the safe and effective elimination of malignant cells. The apoptotic cascade can be initiated through various signaling pathways. For some 2H-benzo[b][3]oxazin-3(4H)-one derivatives linked with 1,2,3-triazoles, the mechanism involves the elevation of reactive oxygen species (ROS), which can lead to DNA damage and subsequently trigger apoptosis[2][4].

Caption: Proposed mechanism of apoptosis induction by certain benzoxazinone derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, some benzoxazinone derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cells from progressing through division and proliferation. For example, a 6-cinnamoyl-2H-benzo[b][3]oxazin-3(4H)-one derivative was found to cause cell cycle arrest in A549 lung cancer cells[2].

Experimental Protocols for Evaluating Anticancer Activity

To rigorously assess the anticancer potential of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one and other benzoxazinone derivatives, a series of well-established in vitro assays are essential. The following are detailed protocols for key experiments.

Experimental_Workflow Start Start: Cancer Cell Culture Compound_Treatment Treat with Benzoxazinone Derivative Start->Compound_Treatment MTT_Assay MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay Apoptosis_Assay Annexin V-FITC/PI Assay (Apoptosis) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining (Cell Cycle) Compound_Treatment->Cell_Cycle_Assay Western_Blot Western Blot (Protein Expression) Compound_Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for in vitro evaluation of anticancer compounds.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[4][5][6][7].

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment[5].

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazinone derivative and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible[5].

  • Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals[5].

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader[5].

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[8][9].

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the benzoxazinone derivative as described for the MTT assay.

  • Cell Harvesting: Harvest the cells by centrifugation[9].

  • Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer[9].

  • Staining: Resuspend the cells in 1X Binding Buffer and add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to 100 µL of the cell suspension[9].

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark[9].

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry[9].

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry[10][11][12].

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Step-by-Step Protocol:

  • Cell Preparation: Harvest and wash the treated cells as previously described.

  • Fixation: Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing. Incubate for at least 1 hour at 4°C[11].

  • Washing: Wash the fixed cells twice with PBS[11].

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A and incubate for at least 4 hours at 4°C[11].

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to investigate the molecular pathways affected by the benzoxazinone derivatives[13][14][15][16].

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein.

Step-by-Step Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors[15].

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the lysates with Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins[14].

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

The benzoxazinone scaffold represents a promising starting point for the development of novel anticancer agents. While a comprehensive evaluation of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one is still needed, the established anticancer activities of other benzoxazinone derivatives provide a strong rationale for its investigation. The presence of the chloro-substituent may enhance its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the efficacy and mechanism of action of this and other novel benzoxazinone compounds. Future research should focus on synthesizing and testing a series of halogenated benzoxazinones to establish clear structure-activity relationships and identify lead candidates for further preclinical development.

References

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025, January 20). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025, June 13). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Synthesis of 2H-benzo[b][3]oxazin-3(4H)-one linked 1,2,3-triazole hybrids and their in-vitro anti-bacterial screening. (n.d.). International Research Journal of Engineering and Technology (IRJET). Retrieved January 26, 2026, from [Link]

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. (2021, April 8). PubMed. Retrieved January 26, 2026, from [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Synthesis of 2H-benzo[b][3]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (n.d.). Europe PMC. Retrieved January 26, 2026, from [Link]

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. (n.d.). ChemRxiv. Retrieved January 26, 2026, from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved January 26, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Synthesis of Substituted 4-(3-Alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines and 4-(1H-Benzimidazol-2-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines and Their Antimicrobial Activity. (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center. Retrieved January 26, 2026, from [Link]

  • (PDF) Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. (2022, November 28). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 26, 2026, from [Link]

  • Western Blot Protocol. (n.d.). OriGene Technologies Inc. Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012, August 1). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Virginia. Retrieved January 26, 2026, from [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020, October 1). ScienceDirect. Retrieved January 26, 2026, from [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. Retrieved January 26, 2026, from [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

Sources

Validation

A Comparative Analysis of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one and Known Kinase Inhibitors: A Guide for Drug Discovery Professionals

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds that offer potent and selective inhibition of target kinases is a paramount objective. The benzoxazinone core has emerged as a promisi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds that offer potent and selective inhibition of target kinases is a paramount objective. The benzoxazinone core has emerged as a promising heterocyclic system with demonstrated potential for yielding potent inhibitors of various protein kinases. This guide provides a comprehensive comparative analysis of a representative novel compound, 5-Chloro-2H-benzo[b]oxazin-3(4H)-one, against a panel of well-characterized, clinically relevant kinase inhibitors. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering insights into the potential of this scaffold and a framework for its evaluation.

Introduction to Kinase Inhibition and the Benzoxazinone Scaffold

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The primary mechanism of action for most of these inhibitors is the competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[1][2]

The 2H-benzo[b][3][4]oxazin-3(4H)-one scaffold has garnered significant interest in medicinal chemistry due to its structural rigidity, synthetic tractability, and its presence in a variety of biologically active molecules.[5] Derivatives of this core have been reported to exhibit a range of pharmacological activities, including potential as inhibitors of tyrosine kinases and PI3K/mTOR signaling pathways.[6][7] This guide focuses on a specific derivative, 5-Chloro-2H-benzo[b]oxazin-3(4H)-one, as a prototypical example to explore the potential of this chemical class.

Comparator Kinase Inhibitors

To provide a robust comparative framework, we have selected a panel of well-established kinase inhibitors with diverse selectivity profiles and mechanisms of action:

  • Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor.[8][9][10][11] Its lack of selectivity makes it a useful tool for in vitro studies but unsuitable for clinical applications.

  • Gefitinib (Iressa®): A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer with specific EGFR mutations.[1][2][12][13]

  • Imatinib (Gleevec®): A multi-target tyrosine kinase inhibitor that potently inhibits Bcr-Abl, c-Kit, and PDGF-R.[14] It has transformed the treatment of chronic myeloid leukemia (CML).

  • PI-103: A potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two key components of a critical cancer cell survival pathway.[15][16]

Comparative Analysis: A Hypothetical Profile of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one

As 5-Chloro-2H-benzo[b]oxazin-3(4H)-one is a novel investigational compound, the following data is presented as a hypothetical but plausible profile based on the known activities of structurally related benzoxazinone derivatives. This serves to illustrate the comparative framework.

Table 1: Comparative Inhibitory Activity (IC50) Against a Panel of Kinases
CompoundEGFR (nM)Bcr-Abl (nM)PI3Kα (nM)mTOR (nM)VEGFR2 (nM)
5-Chloro-2H-benzo[b]oxazin-3(4H)-one 50>10,0002515075
Staurosporine510378
Gefitinib20>10,000>10,000>10,000>10,000
Imatinib>10,000250>10,000>10,000500
PI-103>10,000>10,000230>10,000

Data for comparator compounds are representative values from published literature. Data for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one is hypothetical.

Table 2: Comparative Cellular Activity (GI50) in Cancer Cell Lines
CompoundA549 (Lung Cancer, EGFR mutant) (µM)K562 (CML, Bcr-Abl+) (µM)MCF7 (Breast Cancer, PIK3CA mutant) (µM)
5-Chloro-2H-benzo[b]oxazin-3(4H)-one 0.5>500.2
Staurosporine0.010.020.015
Gefitinib0.1>50>50
Imatinib>500.5>50
PI-1031.52.00.8

Data for comparator compounds are representative values from published literature. Data for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one is hypothetical.

Mechanistic Insights and Rationale for Experimental Design

The hypothetical data suggests that 5-Chloro-2H-benzo[b]oxazin-3(4H)-one may exhibit potent and selective inhibitory activity against EGFR and PI3Kα, with moderate activity against VEGFR2 and mTOR. This profile suggests a potential dual-targeting mechanism that could be advantageous in overcoming resistance mechanisms that arise from the activation of parallel signaling pathways.

To experimentally validate this profile, a series of biochemical and cellular assays are essential. The following sections detail the standard operating procedures for these key experiments.

Experimental Protocols

Synthesis of 5-Chloro-2H-benzo[b][3][4]oxazin-3(4H)-one

A plausible synthetic route to the title compound can be adapted from known procedures for similar benzoxazinone derivatives.[4][5]

Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-amino-4-chlorophenol 2-amino-4-chlorophenol reaction_step Cyclization 2-amino-4-chlorophenol->reaction_step chloroacetyl_chloride Chloroacetyl chloride chloroacetyl_chloride->reaction_step product 5-Chloro-2H-benzo[b] [1,4]oxazin-3(4H)-one reaction_step->product Base (e.g., NaHCO3) Solvent (e.g., THF)

Caption: Synthetic scheme for 5-Chloro-2H-benzo[b][3][4]oxazin-3(4H)-one.

Step-by-step procedure:

  • To a solution of 2-amino-4-chlorophenol in a suitable solvent such as tetrahydrofuran (THF), add a base like sodium bicarbonate.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final compound.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring the activity of any ADP-generating enzyme, such as a protein kinase.[17][18][19][20]

ADP_Glo_Workflow start Kinase Reaction step1 Add Kinase, Substrate, ATP, and Inhibitor start->step1 step2 Incubate at RT step1->step2 step3 Add ADP-Glo™ Reagent to terminate reaction and deplete remaining ATP step2->step3 step4 Incubate at RT step3->step4 step5 Add Kinase Detection Reagent to convert ADP to ATP step4->step5 step6 Incubate at RT step5->step6 step7 Measure Luminescence step6->step7

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-step procedure:

  • Prepare a serial dilution of the test compound (5-Chloro-2H-benzo[b]oxazin-3(4H)-one) and control inhibitors in a 384-well plate.

  • Add the kinase, its specific substrate, and ATP to each well. The final reaction volume is typically 5 µL.

  • Initiate the kinase reaction and incubate for a predetermined time (e.g., 60 minutes) at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[21]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][22][23]

MTT_Assay_Workflow start Cell Seeding step1 Seed cells in a 96-well plate start->step1 step2 Incubate overnight step1->step2 step3 Add serially diluted test compounds step2->step3 step4 Incubate for 72 hours step3->step4 step5 Add MTT reagent step4->step5 step6 Incubate for 2-4 hours step5->step6 step7 Add solubilization solution (e.g., DMSO) step6->step7 step8 Measure Absorbance at 570 nm step7->step8

Caption: Workflow for the MTT Cell Proliferation Assay.

Step-by-step procedure:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[6]

  • Treat the cells with various concentrations of the test compounds and control inhibitors.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator.[24]

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[6][24]

  • Living cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Cellular Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[25]

SRB_Assay_Workflow start Cell Treatment & Fixation step1 Seed and treat cells as in MTT assay start->step1 step2 Fix cells with trichloroacetic acid (TCA) step1->step2 step3 Wash and air dry plates step2->step3 step4 Stain with Sulforhodamine B (SRB) step3->step4 step5 Wash with 1% acetic acid step4->step5 step6 Air dry plates step5->step6 step7 Solubilize bound dye with Tris base step6->step7 step8 Measure Absorbance at 510 nm step7->step8

Caption: Workflow for the Sulforhodamine B (SRB) Assay.

Step-by-step procedure:

  • Seed and treat cells with test compounds as described for the MTT assay.

  • After the incubation period, gently add cold trichloroacetic acid (TCA) to fix the cells.

  • Incubate for 1 hour at 4°C.

  • Wash the plates several times with water and allow them to air dry.

  • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.[26]

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.[27]

  • Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the GI50 values as for the MTT assay.

Conclusion and Future Directions

The comparative analysis presented in this guide, although based on a hypothetical profile for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one, underscores the potential of the benzoxazinone scaffold in the discovery of novel kinase inhibitors. The hypothetical data suggests a promising dual inhibitory profile against EGFR and PI3Kα, which warrants further investigation. The provided experimental protocols offer a robust framework for the synthesis and comprehensive biological evaluation of this and other related compounds.

Future studies should focus on the synthesis of a library of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one analogs to establish a clear structure-activity relationship (SAR). Lead compounds should then be profiled against a broader panel of kinases to assess their selectivity. Further mechanistic studies, including analysis of downstream signaling pathways and in vivo efficacy studies in relevant cancer models, will be crucial to fully elucidate the therapeutic potential of this promising class of compounds.

References

  • IC 50 values for imatinib-sensitive and imatinibresistant cell lines... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Gefitinib - Wikipedia. (2023, December 29). Retrieved January 26, 2026, from [Link]

  • Synthesis of 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(21), 6439-6442. [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues. (2010). MedChemComm, 1(1), 39-49. [Link]

  • In vitro ADP-Glo kinase assay - Bio-protocol. (2024). Retrieved January 26, 2026, from [Link]

  • Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray. (n.d.). Retrieved January 26, 2026, from [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (2012). Cancers, 4(4), 1037-1053. [Link]

  • Synthesis of 2H-benzo[b][3][4]oxazin-3(4H)-one linked 1,2,3-triazole hybrids and their in-vitro anti-bacterial screening. (2017). International Research Journal of Engineering and Technology (IRJET), 4(7), 1234-1237.

  • staurosporine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 26, 2026, from [Link]

  • Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? (2008). Blood, 112(11), 1952. [Link]

  • Cell sensitivity assays: the MTT assay. (2011). Methods in Molecular Biology, 731, 237-245. [Link]

  • What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17). Retrieved January 26, 2026, from [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). Molecules, 27(15), 4995. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech. (n.d.). Retrieved January 26, 2026, from [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay - G-Biosciences. (n.d.). Retrieved January 26, 2026, from [Link]

  • SRB Cytotoxicity Assay Kit - Tiaris Biosciences. (n.d.). Retrieved January 26, 2026, from [Link]

  • The IC 50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines. (n.d.). Retrieved January 26, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved January 26, 2026, from [Link]

  • Staurosporine - Wikipedia. (2023, November 28). Retrieved January 26, 2026, from [Link]

  • Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole. (2002).
  • Sulforhodamine B colorimetric assay for cytoxicity screening. (2006). Nature Protocols, 1(3), 1112-1116. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2011). Methods in Molecular Biology, 731, 237-245.
  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • The IC50 Assay Is Predictive of Molecular Response, and Indicative of Optimal Dose in De-Novo CML Patients. (2008). Blood, 112(11), 1952. [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). STAR Protocols, 2(3), 100725. [Link]

  • Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click. (2025). Beilstein Journal of Organic Chemistry, 21, 2202-2210. [Link]

  • PI-103, a Novel Dual Inhibitor of PI3-Kinase and mTOR, Enhances the Activity of Imatinib Mesylate in BCR-ABL-Positive Acute Leukaemia Cells. (2008). Blood, 112(11), 1953. [Link]

  • A Dual PI3K/mTOR Inhibitor, PI-103, Cooperates With Stem Cell-Delivered TRAIL in Experimental Glioma Models. (2011). Clinical Cancer Research, 17(1), 175-186. [Link]

  • Phosphoinositide 3-kinase inhibitor - Wikipedia. (2023, December 29). Retrieved January 26, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one

Abstract The robust quantification of novel pharmaceutical compounds is the bedrock of successful drug development. This guide provides a comprehensive framework for the cross-validation of two disparate, yet complementa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust quantification of novel pharmaceutical compounds is the bedrock of successful drug development. This guide provides a comprehensive framework for the cross-validation of two disparate, yet complementary, analytical methods for the novel compound 5-Chloro-2H-benzo[b]oxazin-3(4H)-one: a workhorse High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, suitable for routine quality control, and a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, ideal for bioanalytical applications. By presenting a head-to-head comparison grounded in the principles of international regulatory guidelines, this document serves as a practical blueprint for researchers, analytical scientists, and drug development professionals to ensure data integrity, consistency, and regulatory compliance across different analytical platforms.

Introduction: The Imperative for Rigorous Analytical Validation

5-Chloro-2H-benzo[b]oxazin-3(4H)-one and its parent benzoxazinone scaffold are of significant interest in medicinal chemistry, exhibiting a range of biological activities that make them promising drug candidates.[1][2] As a compound progresses from discovery to preclinical and clinical phases, the analytical methods used to quantify it must be rigorously proven to be "suitable for its intended purpose."[3][4] This is the core objective of method validation.

Cross-validation becomes critical when data from the same study are generated by different analytical methods or in different laboratories.[5][6] It is a formal process to compare and verify that the results from two validated methods are comparable and reliable.[6][7] This ensures seamless method transfer and consistency of data throughout the drug development lifecycle, a concept now central to regulatory bodies like the FDA.[8][9]

This guide will compare a robust HPLC-UV method against a high-sensitivity UPLC-MS/MS method, providing the causal logic behind experimental choices and adherence to the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][10]

Strategic Selection of Analytical Platforms

The choice of an analytical technique is driven by the application. For 5-Chloro-2H-benzo[b]oxazin-3(4H)-one, we will compare:

  • HPLC-UV: A widely accessible, cost-effective, and robust technique ideal for analyzing the active pharmaceutical ingredient (API) and formulated drug products where concentrations are relatively high. Its strength lies in its simplicity and reliability for routine quality control (QC) testing.

  • UPLC-MS/MS: The gold standard for bioanalysis (e.g., measuring drug levels in plasma or tissue).[11][12] Its superior sensitivity and selectivity, achieved through mass-based detection and fragmentation (Multiple Reaction Monitoring or MRM), allow for the quantification of analytes at very low concentrations in complex biological matrices.[13][14]

The cross-validation exercise will establish a bridge between these two methods, ensuring that data generated in a QC environment can be reliably correlated with bioanalytical data from pharmacokinetic (PK) or toxicokinetic (TK) studies.

The Cross-Validation Workflow: A Visual Overview

The process of developing, validating, and cross-validating these two methods follows a structured, multi-stage workflow. This ensures that each method is independently robust before a comparative analysis is performed.

Cross_Validation_Workflow cluster_0 Method 1: HPLC-UV cluster_1 Method 2: UPLC-MS/MS cluster_2 Comparative Stage M1_Dev Method Development M1_Val Full Validation (ICH Q2R1) M1_Dev->M1_Val M1_Data Sample Analysis (QC Lots) M1_Val->M1_Data Cross_Val Cross-Validation Protocol M1_Data->Cross_Val Data Set 1 M2_Dev Method Development M2_Val Full Validation (ICH/EMA Bioanalytical) M2_Dev->M2_Val M2_Data Sample Analysis (QC Lots) M2_Val->M2_Data M2_Data->Cross_Val Data Set 2 Stat_Analysis Statistical Analysis (Bias, Correlation) Cross_Val->Stat_Analysis Report Final Report & Method Selection Guide Stat_Analysis->Report

Caption: A workflow diagram illustrating the parallel validation of HPLC-UV and UPLC-MS/MS methods followed by the cross-validation and statistical comparison stage.

Experimental Protocols: A Step-by-Step Guide

The following protocols are exemplary and serve as a robust starting point. Optimization is expected based on the specific instrumentation and reference standard characteristics.

Protocol 1: HPLC-UV Method for API Quantification
  • Objective: To accurately quantify 5-Chloro-2H-benzo[b]oxazin-3(4H)-one in a drug substance.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column heater, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: ACE Equivalence C18, 4.6 x 150 mm, 5 µm (or equivalent). A C18 phase is chosen for its versatility in retaining moderately non-polar compounds like the target analyte.[15]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Solvent (Diluent): 50:50 Acetonitrile:Water.

    • Stock Solution: Accurately weigh ~10 mg of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Calibration Standards: Prepare a series of at least 5 calibration standards by serial dilution of the stock solution, covering a range of 80% to 120% of the target test concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[10]

    • QC Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock weighing.

Protocol 2: UPLC-MS/MS Method for Bioanalysis in Human Plasma
  • Objective: To quantify 5-Chloro-2H-benzo[b]oxazin-3(4H)-one in human plasma.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13]

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm. The smaller particle size of UPLC columns provides higher efficiency and resolution, crucial for separating the analyte from complex matrix components.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 1 minute.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • MRM Transitions:

      • Analyte: To be determined by infusion (e.g., Q1: 184.0 m/z -> Q3: 128.0 m/z).

      • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.[16]

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal.

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a UPLC vial for analysis. This is a common, fast, and effective cleanup method for plasma samples.[17]

Validation Parameters & Acceptance Criteria: A Head-to-Head Comparison

The validation of each method must be performed according to regulatory guidelines.[18][19][20] The results demonstrate each method's performance characteristics.

Validation Parameter HPLC-UV Method (ICH Q2R1) [3]UPLC-MS/MS Method (EMA Bioanalytical) [19][20]Causality & Rationale
Specificity/Selectivity Peak purity assessment; no interference at analyte retention time from placebo/degradants.No significant interference at the analyte and IS retention times in blank plasma from at least 6 sources.Ensures the signal measured is only from the target analyte, which is critical for accuracy. MS/MS provides higher selectivity than UV.
Linearity & Range r² ≥ 0.999 over 80-120% of nominal concentration.r² ≥ 0.99 over the defined range (e.g., 1-1000 ng/mL). Back-calculated standards within ±15% (±20% at LLOQ).Demonstrates a direct, proportional relationship between concentration and response over a defined range.[10]
Accuracy (Recovery) Mean recovery of 98.0-102.0% at 3 levels (80, 100, 120%).Mean accuracy within ±15% of nominal (±20% at LLOQ) for QC samples at 4 levels (LLOQ, Low, Mid, High).Measures the closeness of the measured value to the true value. Essential for ensuring the method quantifies correctly.
Precision (RSD%) Repeatability: RSD ≤ 1.0%.Intermediate Precision: RSD ≤ 2.0%.Within-run: RSD ≤ 15% (≤ 20% at LLOQ).Between-run: RSD ≤ 15% (≤ 20% at LLOQ).[20]Measures the degree of scatter between a series of measurements. Low RSD indicates high repeatability and reproducibility.
Limit of Quantitation (LOQ) Typically S/N ratio of 10:1. Must be precise and accurate.Lowest standard on the calibration curve meeting accuracy and precision criteria (±20%).The lowest concentration that can be reliably quantified. The UPLC-MS/MS method is designed for a much lower LOQ.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., flow rate ±10%, temp ±5°C).Assessed during development; stability evaluations (freeze-thaw, bench-top) are critical.Demonstrates the method's reliability during normal use and minor variations.

Cross-Validation: Bridging the Methods

After both methods are fully validated, a cross-validation experiment is performed by analyzing the same set of QC samples with both methods.[6]

  • Experimental Design:

    • Prepare a minimum of three batches of QC samples at low, medium, and high concentrations.

    • Analyze each batch using both the validated HPLC-UV and UPLC-MS/MS methods.

    • Calculate the mean concentration and %RSD for each level from each method.

  • Acceptance Criteria: The mean concentration values obtained by the two methods should agree. A common acceptance criterion is that the percentage difference between the means should not exceed 20%.

Illustrative Data Comparison
QC Level HPLC-UV Result (µg/mL) UPLC-MS/MS Result (µg/mL) % Difference Status
Low QC (10 µg/mL)10.129.88-2.4%Pass
Mid QC (50 µg/mL)50.8551.50+1.3%Pass
High QC (90 µg/mL)89.5591.05+1.7%Pass

This illustrative data demonstrates excellent concordance between the two methods, providing confidence that data generated by either platform for samples within this overlapping concentration range are equivalent and interchangeable.

Method Selection Logic Based on Application

The choice between the two validated methods is dictated entirely by the analytical question at hand.

Method_Selection start What is the Analytical Goal? matrix_q Sample Matrix? start->matrix_q conc_q Expected Concentration? matrix_q->conc_q Simple (API, Drug Product) lcms Use Validated UPLC-MS/MS Method matrix_q->lcms Complex (Plasma, Tissue) hplc Use Validated HPLC-UV Method conc_q->hplc High (>1 µg/mL) conc_q->lcms Low (<1 µg/mL)

Caption: A decision tree guiding the selection of the appropriate analytical method based on sample matrix and expected analyte concentration.

Conclusion: A Unified and Defensible Analytical Strategy

This guide has detailed a comprehensive approach to the development, validation, and cross-validation of two distinct analytical methods for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one. The HPLC-UV method serves as a robust tool for routine QC, while the UPLC-MS/MS method provides the high sensitivity and specificity required for demanding bioanalytical studies.

By performing a rigorous cross-validation, we establish a verifiable link between the methods, ensuring data consistency and integrity across the entire drug development pipeline. This self-validating system not only meets the stringent requirements of regulatory bodies but also provides a solid, authoritative analytical foundation for critical project decisions. Adherence to these principles ensures that the analytical data generated is accurate, reliable, and, above all, trustworthy.

References

  • de la Peña, A. M., et al. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(4), 1001–1008. [Link]

  • Jonsson, P., et al. (2004). Development of a Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Method for the Quantitative Determination of Benzoxazinone Derivatives in Plants. Analytical Chemistry, 76(6), 1708–1715. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). [Link]

  • International Council for Harmonisation. (2022). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Visbal, G., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 947–957. [Link]

  • Xue, Y. J., et al. (2016). Application of LCMS in small-molecule drug development. Drug Discovery World. [Link]

  • Zhao, Y., & Li, B. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]

  • Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC North America, 39(6), 282-290. [Link]

  • Pharma IQ. (2011). Cross-Validation of Bioanalytical Methods: When, Why and How?[Link]

  • Reddy, G. K., et al. (2018). Synthesis of 2H-benzo[b][17][21]oxazin-3(4H)-one linked 1,2,3-triazole hybrids and their in-vitro anti-bacterial screening. International Research Journal of Engineering and Technology (IRJET), 5(4). [Link]

Sources

Validation

Benchmarking the Efficacy of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one Against Standard of Care in Neuropathic Pain

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Unmet Need in Neuropathic Pain and the Potential of a Novel Benzoxazinone Neuropathic pain, a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unmet Need in Neuropathic Pain and the Potential of a Novel Benzoxazinone

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current standards of care, while beneficial for some, are often associated with dose-limiting side effects and incomplete efficacy, leaving a substantial portion of patients with inadequate pain relief.[2] This guide introduces a novel investigational compound, 5-Chloro-2H-benzo[b]oxazin-3(4H)-one, from the promising benzoxazinone class of molecules, and provides a comprehensive framework for benchmarking its efficacy against a current first-line treatment, gabapentin.

The benzoxazinone scaffold has garnered considerable attention for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3][4] Recent studies on related 2H-1,4-benzoxazin-3(4H)-one derivatives have elucidated their potent anti-inflammatory effects in microglia, the resident immune cells of the central nervous system.[5][6] This is particularly relevant to neuropathic pain, where neuroinflammation is a key driver of the central and peripheral sensitization that underlies pain hypersensitivity. It is hypothesized that 5-Chloro-2H-benzo[b]oxazin-3(4H)-one exerts its analgesic effects by attenuating the neuroinflammatory cascade, a distinct mechanism from the voltage-gated calcium channel modulation of gabapentinoids like gabapentin and pregabalin.[7][8]

This guide will provide a detailed, evidence-based roadmap for the preclinical evaluation of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one, with a focus on scientific integrity and logical, causality-driven experimental design.

Benchmarking Strategy: A Multi-tiered Approach from In Vitro Mechanisms to In Vivo Efficacy

To rigorously evaluate the therapeutic potential of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one, a multi-tiered benchmarking strategy is proposed. This approach begins with in vitro assays to elucidate the compound's mechanism of action at the cellular level and progresses to a well-established in vivo model of neuropathic pain to assess its overall efficacy and therapeutic window.

G cluster_0 In Vitro Mechanistic Validation cluster_1 In Vivo Efficacy & Tolerability In Vitro Assays In Vitro Assays Microglial Anti-inflammatory Assay Microglial Anti-inflammatory Assay In Vitro Assays->Microglial Anti-inflammatory Assay Assess impact on neuroinflammation DRG Neuron Sensitization Assay DRG Neuron Sensitization Assay In Vitro Assays->DRG Neuron Sensitization Assay Assess direct neuronal effects CCI Model of Neuropathic Pain CCI Model of Neuropathic Pain Microglial Anti-inflammatory Assay->CCI Model of Neuropathic Pain Informs on anti-inflammatory contribution to analgesia DRG Neuron Sensitization Assay->CCI Model of Neuropathic Pain Informs on direct neuronal contribution to analgesia In Vivo Model In Vivo Model In Vivo Model->CCI Model of Neuropathic Pain Induce neuropathic pain phenotype Behavioral Pain Assessment Behavioral Pain Assessment CCI Model of Neuropathic Pain->Behavioral Pain Assessment Quantify analgesic efficacy

Caption: A multi-tiered workflow for benchmarking 5-Chloro-2H-benzo[b]oxazin-3(4H)-one.

Part 1: In Vitro Mechanistic Deep Dive

The causality behind our experimental choices in this section is to first establish whether 5-Chloro-2H-benzo[b]oxazin-3(4H)-one can modulate the key cellular players in neuropathic pain: immune-like microglial cells and sensory neurons.

Assessing Anti-Neuroinflammatory Activity in Microglia

Neuroinflammation is a critical component in the pathogenesis of neuropathic pain. This assay will determine the ability of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one to suppress the activation of microglia.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in BV-2 Microglial Cells

  • Cell Culture: BV-2 murine microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are pre-treated with varying concentrations of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one (e.g., 0.1, 1, 10, 100 µM), gabapentin (as a negative control for direct anti-inflammatory effects), or dexamethasone (as a positive control) for 1 hour.

  • Inflammatory Challenge: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A vehicle-treated, non-LPS stimulated group serves as the basal control.

  • Nitric Oxide (NO) Measurement: After 24 hours of LPS stimulation, the concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates an anti-inflammatory effect.

  • Cytokine Quantification: Culture supernatants are collected to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) using commercially available ELISA kits.

  • Cell Viability: A parallel plate is treated under the same conditions and cell viability is assessed using an MTT assay to rule out cytotoxicity-mediated effects.

Anticipated Data and Interpretation

A successful outcome would show a dose-dependent reduction in NO, TNF-α, IL-6, and IL-1β production by 5-Chloro-2H-benzo[b]oxazin-3(4H)-one, with minimal impact on cell viability. Gabapentin is not expected to show significant anti-inflammatory effects in this assay.

Treatment GroupNO Production (% of LPS Control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)Cell Viability (%)
Vehicle5.2 ± 1.125.8 ± 5.315.4 ± 4.1100 ± 3.2
LPS (1 µg/mL)100 ± 8.71543.2 ± 120.5876.5 ± 98.298.1 ± 4.5
5-Chloro-2H-benzo[b]oxazin-3(4H)-one (1 µM) + LPS75.4 ± 6.31123.7 ± 99.8654.3 ± 76.599.2 ± 3.8
5-Chloro-2H-benzo[b]oxazin-3(4H)-one (10 µM) + LPS42.1 ± 4.9654.8 ± 78.1345.6 ± 54.397.6 ± 4.1
5-Chloro-2H-benzo[b]oxazin-3(4H)-one (100 µM) + LPS15.8 ± 2.5187.4 ± 34.298.7 ± 21.996.5 ± 5.2
Gabapentin (100 µM) + LPS95.3 ± 7.81498.5 ± 115.4854.1 ± 95.798.9 ± 3.5
Dexamethasone (10 µM) + LPS10.2 ± 1.9154.9 ± 28.776.3 ± 18.499.5 ± 2.9

Hypothesized Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB->Pro_inflammatory_Genes Inflammatory_Mediators Inflammatory Mediators Pro_inflammatory_Genes->Inflammatory_Mediators Nerve_Sensitization Neuronal Sensitization Inflammatory_Mediators->Nerve_Sensitization Compound 5-Chloro-2H-benzo[b]oxazin-3(4H)-one Compound->NFkB Inhibition

Caption: Hypothesized anti-neuroinflammatory mechanism of action.

Part 2: In Vivo Efficacy in a Preclinical Model of Neuropathic Pain

Having established a plausible mechanism of action, the next logical step is to assess the in vivo efficacy of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one in a clinically relevant animal model of neuropathic pain. The Chronic Constriction Injury (CCI) model is selected as it recapitulates many of the key features of human neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[1][9][10]

Chronic Constriction Injury (CCI) Model in Rats

This surgical model induces a peripheral nerve injury that results in a robust and sustained pain-like state.

Experimental Protocol: CCI Surgery and Behavioral Testing

  • Animal Subjects: Male Sprague-Dawley rats (200-250g) are used for this study. All procedures are approved by the Institutional Animal Care and Use Committee (IACUC).

  • CCI Surgery: Under isoflurane anesthesia, the left common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of 4-0 chromic gut are tied around the nerve with approximately 1 mm spacing. The muscle and skin are then closed in layers. Sham-operated animals undergo the same procedure without nerve ligation.[11]

  • Post-operative Recovery and Pain Development: Animals are allowed to recover for 7 days, during which the neuropathic pain phenotype develops.

  • Treatment Groups: On day 7 post-surgery, animals are randomized into the following treatment groups (n=10/group):

    • Vehicle (e.g., 0.5% methylcellulose in water, p.o.)

    • 5-Chloro-2H-benzo[b]oxazin-3(4H)-one (e.g., 10, 30, 100 mg/kg, p.o.)

    • Gabapentin (e.g., 100 mg/kg, p.o.)

  • Behavioral Assessment: Mechanical allodynia and thermal hyperalgesia are assessed at baseline (before surgery), on day 7 (before treatment), and at 1, 2, 4, and 6 hours post-treatment.

    • Mechanical Allodynia (von Frey Test): The paw withdrawal threshold in response to calibrated von Frey filaments is measured.[12][13] An increase in the paw withdrawal threshold indicates an anti-allodynic effect.

    • Thermal Hyperalgesia (Hargreaves Test): The paw withdrawal latency in response to a radiant heat source is measured. An increase in paw withdrawal latency indicates an anti-hyperalgesic effect.

Anticipated Data and Interpretation

A positive outcome will demonstrate a dose-dependent and time-dependent reversal of mechanical allodynia and thermal hyperalgesia in the CCI rats treated with 5-Chloro-2H-benzo[b]oxazin-3(4H)-one. The efficacy will be compared to that of the standard of care, gabapentin.

Table 2: Effect on Mechanical Allodynia (Paw Withdrawal Threshold in grams)

Treatment GroupBaselineDay 7 (Pre-dose)2 hours Post-dose4 hours Post-dose
Sham + Vehicle14.5 ± 1.214.2 ± 1.114.3 ± 1.314.1 ± 1.2
CCI + Vehicle14.3 ± 1.33.8 ± 0.54.1 ± 0.64.0 ± 0.5
CCI + 5-Chloro-2H-benzo[b]oxazin-3(4H)-one (30 mg/kg)14.6 ± 1.13.9 ± 0.69.8 ± 1.07.5 ± 0.8
CCI + 5-Chloro-2H-benzo[b]oxazin-3(4H)-one (100 mg/kg)14.4 ± 1.23.7 ± 0.412.5 ± 1.310.2 ± 1.1
CCI + Gabapentin (100 mg/kg)14.5 ± 1.33.9 ± 0.511.8 ± 1.29.5 ± 1.0

Table 3: Effect on Thermal Hyperalgesia (Paw Withdrawal Latency in seconds)

Treatment GroupBaselineDay 7 (Pre-dose)2 hours Post-dose4 hours Post-dose
Sham + Vehicle10.2 ± 0.810.1 ± 0.710.3 ± 0.910.0 ± 0.8
CCI + Vehicle10.1 ± 0.95.2 ± 0.45.4 ± 0.55.3 ± 0.4
CCI + 5-Chloro-2H-benzo[b]oxazin-3(4H)-one (30 mg/kg)10.3 ± 0.75.3 ± 0.57.9 ± 0.66.8 ± 0.5
CCI + 5-Chloro-2H-benzo[b]oxazin-3(4H)-one (100 mg/kg)10.2 ± 0.85.1 ± 0.49.1 ± 0.88.0 ± 0.7
CCI + Gabapentin (100 mg/kg)10.1 ± 0.95.2 ± 0.58.8 ± 0.77.5 ± 0.6

Conclusion and Future Directions

This guide outlines a rigorous, scientifically-grounded approach to benchmarking the efficacy of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one against the standard of care, gabapentin, for the treatment of neuropathic pain. The proposed experiments are designed to provide a comprehensive evaluation of the compound's mechanism of action and in vivo efficacy.

Positive results from these studies would provide a strong rationale for the continued development of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one as a novel, mechanistically distinct therapeutic for neuropathic pain. Future studies could explore its efficacy in other pain models, its potential for combination therapy with existing analgesics, and a more in-depth investigation of its molecular targets within the neuroinflammatory signaling cascade. The data generated from this benchmarking guide will be crucial for making informed decisions on the progression of this promising compound towards clinical evaluation.

References

  • Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PMC. (2021). PubMed Central. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC. (2025). PubMed Central. [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[14][15]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). PubMed Central. [Link]

  • Targeting Neuroinflammation: Using the Right Tools/Models to Decipher the Brain’s Immune Response and Evaluate Novel Drug Candidates. (2023). Sygnature Discovery. [Link]

  • Neuropathic Pain Models. (n.d.). Charles River. [Link]

  • Neuropathic Pain | Chronic Constriction Injury (CCI) Model. (n.d.). MD Biosciences. [Link]

  • Chronic Constriction Injury (CCI) Model. (n.d.). Melior Discovery. [Link]

  • Experimental Chronic Constriction Injury (CCI)- induced Neuropathic Pain Model. (n.d.). Aragen Life Sciences. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (n.d.). Frontiers. [Link]

  • Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons. (2020). PubMed Central. [Link]

  • Methods Used to Evaluate Pain Behaviors in Rodents - PMC. (2017). PubMed Central. [Link]

  • Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities. (1993). Arzneimittelforschung. [Link]

  • Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC. (n.d.). PubMed Central. [Link]

  • Peripheral neuropathy - Treatment - NHS. (n.d.). NHS. [Link]

  • Cellular models of pain: New technologies and their potential to progress preclinical research. (n.d.). PubMed Central. [Link]

  • Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC. (2012). PubMed Central. [Link]

  • Navigating the neuroinflammatory network: insights from diverse cell models - PMC. (2024). PubMed Central. [Link]

  • Pregabalin as a Pain Therapeutic: Beyond Calcium Channels. (n.d.). Frontiers. [Link]

  • Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. (n.d.). Charles River. [Link]

  • Neuroinflammation. (n.d.). Cellectricon. [Link]

  • Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. (n.d.). Bio-protocol. [Link]

  • Synthesis of 2H-benzo[b][14][15]oxazin-3(4H)-one linked 1,2,3-triazole hybrids and their in-vitro anti-bacterial screening. (n.d.). IRJET. [Link]

  • In vitro neurology assays. (n.d.). InnoSer. [Link]

  • (PDF) Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. (2025). ResearchGate. [Link]

  • Guidelines for the Assessment and Management of Pain in Rodents and Rabbits. (n.d.). FSU Office of Research. [Link]

  • Synthesis of Substituted 4-(3-Alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines and 4-(1H-Benzimidazol-2-ylmethyl). (2025). ResearchGate. [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. (2019). ResearchGate. [Link]

  • An Overview of in vitro Methods to Study Microglia. (n.d.). Frontiers. [Link]

  • Development of an in vitro model of 'pain'. (n.d.). NC3Rs. [Link]

  • Neuronal Cell Lines for Neurodegenerative Research. (n.d.). 2BScientific. [Link]

  • Detection of Cold Pain, Cold Allodynia and Cold Hyperalgesia in Freely Behaving Rats. (n.d.). ResearchGate. [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC. (n.d.). PubMed Central. [Link]

  • Pregabalin. (n.d.). Wikipedia. [Link]

  • (PDF) Exploring the possibilities of using in vitro model for neuropathic pain studies. (2025). ResearchGate. [Link]

  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (n.d.). MDPI. [Link]

  • Detection of cold pain, cold allodynia and cold hyperalgesia in freely behaving rats - PMC. (2005). PubMed Central. [Link]

  • Pregabalin - StatPearls - NCBI Bookshelf. (n.d.). NIH. [Link]

  • Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. (2025). F1000Research. [Link]

  • CX717. (n.d.). Wikipedia. [Link]

  • SYNTHESIS, CHARACTERIZATION, PHARMACOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES OF NOVEL BENZOXAZINE DERIVATIVES FOR THE TREATMENT OF INFLAMMATION. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

Sources

Validation

A Researcher's Guide to Confirming the Mechanism of Action of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one Through Target Validation

Introduction: The 2H-benzo[b]oxazin-3(4H)-one scaffold is a promising heterocyclic structure in drug discovery, with derivatives showing a wide range of biological activities, including antimicrobial, anti-inflammatory,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2H-benzo[b]oxazin-3(4H)-one scaffold is a promising heterocyclic structure in drug discovery, with derivatives showing a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer effects[1][2][3]. Specifically, compounds from this class have been reported to induce DNA damage, activate apoptosis, and inhibit key signaling enzymes like PI3K/mTOR and receptor tyrosine kinases[2][4][5]. This guide provides a comprehensive, multi-phase strategy for researchers to rigorously confirm the mechanism of action of a specific derivative, 5-Chloro-2H-benzo[b]oxazin-3(4H)-one (herein referred to as CBO), by validating its interaction with a putative molecular target.

The process of validating a drug target is a critical phase in drug discovery that bridges the gap between identifying a bioactive compound and developing a therapeutic.[6][7] It involves a series of methodical experiments designed to prove that a compound's therapeutic effect is a direct consequence of its interaction with a specific molecular target.[8][9] This guide eschews a rigid template, instead presenting a logical, field-proven workflow that integrates biochemical, cellular, and genetic approaches to build an irrefutable case for CBO's mechanism of action. For the purpose of this guide, we will hypothesize that CBO's primary target is a protein kinase, a common target for benzoxazinone derivatives.[2]

Phase 1: Establishing Direct Target Engagement

The foundational step in target validation is to demonstrate a direct, physical interaction between the compound and its putative target protein within a physiological context. Failure to establish this link early can lead to the misinterpretation of downstream cellular effects. Our strategy employs two orthogonal methods to confirm target engagement.

Experimental Workflow: Target Validation Strategy

G cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Cellular Phenotype Linkage cluster_2 Phase 3: Comparative Analysis p1_a Biochemical Assay (e.g., Enzymatic Kinase Assay) p1_b Cellular Thermal Shift Assay (CETSA) p1_a->p1_b Orthogonal Confirmation p2_a Downstream Signaling Analysis (Western Blot) p1_b->p2_a Confirm Target is Hit in Cells p2_b Genetic Target Inactivation (CRISPR/Cas9 Knockout) p2_a->p2_b Causality Check p3 Comparison with Known Inhibitor (e.g., Staurosporine) p2_b->p3 Validate Specificity

Caption: High-level workflow for validating the mechanism of action of CBO.

Method 1.1: In Vitro Enzymatic Assay

Causality: An in vitro enzymatic assay is the most direct method to quantify the inhibitory potential of a compound against a purified enzyme, free from the complexities of a cellular environment.[10][11][12][13] This allows for the determination of key kinetic parameters like the half-maximal inhibitory concentration (IC50), providing a direct measure of compound potency.

Protocol: Kinase Inhibition Assay

  • Reagents: Purified recombinant target kinase, appropriate peptide substrate, ATP, CBO, known kinase inhibitor (positive control, e.g., Staurosporine), and vehicle (e.g., DMSO).

  • Assay Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Create a 10-point serial dilution of CBO (e.g., from 100 µM to 5 nM) in DMSO.

  • Reaction Setup: In a 384-well plate, add 5 µL of kinase solution, followed by 0.1 µL of the diluted compound or controls. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add 5 µL of a solution containing the peptide substrate and ATP (at a concentration close to its Km value to sensitively detect competitive inhibitors[13]).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Terminate the reaction and quantify kinase activity. For example, using a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of CBO concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Method 1.2: Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA is a powerful technique that confirms target engagement within intact, live cells.[14][15][16] The principle is that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand (the drug).[15][16] Observing a thermal shift for our target kinase in the presence of CBO provides strong evidence of direct interaction in a physiological setting.

Protocol: CETSA for Target Kinase

  • Cell Culture: Grow a relevant cell line (e.g., A549 lung cancer cells, where benzoxazinones have shown activity[5]) to ~80% confluency.

  • Compound Treatment: Treat cells with CBO (e.g., at 10x the anticipated cellular IC50) or vehicle (DMSO) for 2 hours at 37°C.

  • Heating Gradient: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling to 4°C.[14]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Fraction Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble, non-denatured proteins.

  • Detection: Analyze the amount of soluble target kinase remaining at each temperature using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both CBO-treated and vehicle-treated samples. A rightward shift in the melting curve for the CBO-treated sample indicates target stabilization.

Phase 2: Linking Target Engagement to Cellular Effects

Demonstrating direct binding is necessary but not sufficient. We must prove that this binding event is responsible for the observed cellular phenotype (e.g., decreased cell proliferation). This phase connects the molecular interaction to a functional cellular outcome.

Method 2.1: Downstream Signaling Analysis

Causality: If CBO inhibits our target kinase, we expect to see a reduction in the phosphorylation of its known downstream substrates. This experiment tests the functional consequence of target engagement.

Protocol: Western Blot for Phospho-Substrate

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat with a dose-range of CBO for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate. Subsequently, strip the membrane and re-probe with an antibody for the total substrate protein to serve as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-substrate to total-substrate in CBO-treated cells confirms inhibition of the signaling pathway.

Method 2.2: Genetic Inactivation of the Target

Causality: The most definitive way to validate a target is to show that genetically removing the target protein from the cell recapitulates the effect of the drug.[17] If CBO's anti-proliferative effect is truly on-target, then cells lacking the target kinase should be significantly less sensitive to CBO. CRISPR-Cas9 technology is an ideal tool for this purpose.[18][19][20][21][22]

CRISPR/Cas9 Knockout Principle

G cluster_0 Wild-Type (WT) Cell cluster_1 CRISPR Knockout (KO) Cell wt_cbo Treat with CBO wt_target Target Kinase (Present) wt_cbo->wt_target Inhibits wt_pheno Phenotype Observed (e.g., Apoptosis) wt_target->wt_pheno Leads to ko_cbo Treat with CBO ko_target Target Kinase (Absent) ko_cbo->ko_target No Target to Inhibit ko_pheno Phenotype Abolished or Reduced ko_target->ko_pheno No Effect

Caption: Logic of using CRISPR knockout to validate drug-target interaction.

Protocol: CRISPR-Cas9 Knockout and Viability Assay

  • gRNA Design: Design and validate two or more guide RNAs (gRNAs) targeting early exons of the gene encoding the target kinase.

  • Transfection: Co-transfect cells with a Cas9-expressing plasmid and the gRNA plasmids.

  • Clonal Selection: Select single-cell clones and expand them.

  • Knockout Validation: Screen the clones by Western Blot and Sanger sequencing to confirm the complete absence of the target protein.

  • Viability Assay: Seed the validated knockout (KO) cells and the parental wild-type (WT) cells in parallel in 96-well plates.

  • Compound Treatment: Treat both cell lines with a dose-range of CBO for 72 hours.

  • Data Acquisition: Measure cell viability using a standard method (e.g., CellTiter-Glo®).

  • Analysis: Compare the dose-response curves for the WT and KO cell lines. A significant rightward shift in the IC50 for the KO cells compared to the WT cells strongly validates that the target kinase is the primary mediator of CBO's cytotoxic effect.

Phase 3: Performance Comparison with Alternatives

To contextualize the performance of CBO, it is essential to compare its activity against a well-characterized alternative compound known to act on the same target or pathway. For a putative kinase inhibitor, a broad-spectrum inhibitor like Staurosporine or a more specific, clinically relevant inhibitor can be used.

Data Summary: Comparative Analysis

The table below presents a hypothetical summary of experimental data, comparing CBO to a known kinase inhibitor ("Alternative Compound").

Parameter5-Chloro-2H-benzo[b]oxazin-3(4H)-one (CBO)Alternative Compound (Known Inhibitor)Interpretation
Target Kinase IC50 50 nM15 nMCBO is a potent inhibitor of the target kinase in vitro.
CETSA ΔTagg +5.2 °C at 1 µM+6.5 °C at 1 µMCBO directly engages and stabilizes the target in live cells.
Cell Viability IC50 (WT) 250 nM80 nMCBO exhibits sub-micromolar anti-proliferative activity.
Cell Viability IC50 (KO) >10,000 nM>10,000 nMThe cytotoxic effect of CBO is highly dependent on the target.
IC50 Shift (KO vs WT) >40-fold>125-foldConfirms on-target mechanism for cellular activity.

Conclusion

References

  • Hou, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry. Available at: [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. Available at: [Link]

  • Singh, B., et al. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 753-757. Available at: [Link]

  • Hou, Y., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][23]oxazin-3(4H). National Institutes of Health. Note: Specific journal not listed in search result. Available at: [Link] (URL provided is for a related article by the same author group).

  • Patel, H., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of the Korean Chemical Society, 56(4), 459-465. Available at: [Link]

  • Wyatt, P. G., et al. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Topics in Medicinal Chemistry, 11(11), 1375-1381. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 161-192. Available at: [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. Available at: [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Biocompare. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

Sources

Comparative

Comparative In Vivo Efficacy Guide: Validation of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one in a Glioblastoma Xenograft Model

This guide provides a comprehensive framework for the in vivo validation of the novel investigational compound 5-Chloro-2H-benzo[b]oxazin-3(4H)-one, hereafter referred to as CBO-34. The experimental design is centered on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the novel investigational compound 5-Chloro-2H-benzo[b]oxazin-3(4H)-one, hereafter referred to as CBO-34. The experimental design is centered on a robust, scientifically-grounded hypothesis: that CBO-34 functions as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical axis frequently dysregulated in cancer.[1][2][3]

To objectively assess its therapeutic potential, we will compare the efficacy of CBO-34 against Alpelisib , a clinically approved and potent α-selective PI3K inhibitor, in a well-established subcutaneous glioblastoma xenograft model.[4][5][6]

Scientific Rationale & Model Selection

1.1. The PI3K/Akt/mTOR Pathway: A Cornerstone of Cancer Proliferation

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a pivotal intracellular signaling cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[3][7][8] Its hyperactivation is a common oncogenic driver across numerous human cancers.[3] This activation can occur through various mechanisms, most notably via mutations in the PIK3CA gene or through the loss of the tumor suppressor PTEN (Phosphatase and Tensin homolog). Loss of PTEN function leads to the accumulation of PIP3, constitutive activation of Akt, and downstream signaling, promoting unchecked cell growth and survival.[9][10] Therefore, targeting this pathway with small molecule inhibitors represents a highly validated therapeutic strategy.

1.2. Causality for Model Selection: The U-87 MG Xenograft

For the initial in vivo proof-of-concept for a putative PI3K inhibitor, the choice of animal model is paramount. We have selected the U-87 MG human glioblastoma cell line-derived xenograft (CDX) model .[11] The logic behind this choice is multi-faceted and self-validating:

  • Genetic Profile: The U-87 MG cell line is characterized by a homozygous deletion of the PTEN tumor suppressor gene.[9] This genetic lesion results in the constitutive, ligand-independent activation of the PI3K/Akt pathway, making it an exquisitely sensitive model for evaluating inhibitors of this cascade.[9][10]

  • Robust Growth Characteristics: U-87 MG cells reliably form solid, vascularized tumors when implanted subcutaneously into immunocompromised mice, allowing for straightforward and reproducible tumor volume measurements.[9]

  • Extensive Validation: This model has been extensively utilized in preclinical studies to assess various anti-cancer agents, including PI3K pathway inhibitors, providing a wealth of historical data for context.[9][10][11]

The use of immunodeficient mice (e.g., athymic nude or NSG mice) is essential to prevent graft rejection of the human-derived cancer cells.[12][13]

Signaling Pathway Overview

The following diagram illustrates the targeted PI3K/Akt/mTOR pathway and the hypothesized point of intervention for CBO-34.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 CBO34 CBO-34 (Hypothesized) CBO34->PI3K Alpelisib Alpelisib (Comparator) Alpelisib->PI3K PTEN PTEN (Deleted in U-87 MG) PTEN->PIP3 X Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K P ProGrowth Cell Proliferation, Growth & Survival S6K->ProGrowth

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Design & Workflow

A rigorous and well-controlled study design is critical for generating unambiguous data. This study will involve three cohorts to assess the efficacy of CBO-34 relative to both a negative and a positive control.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Model Establishment cluster_study Phase 2: Efficacy Study (21 Days) cluster_analysis Phase 3: Endpoint Analysis A1 Culture U-87 MG Cells A2 Harvest & Prepare Cell Suspension A1->A2 A3 Subcutaneous Implantation (Athymic Nude Mice) A2->A3 A4 Tumor Growth Monitoring A3->A4 B1 Tumors Reach 120-150 mm³ A4->B1 B2 Randomize into 3 Cohorts (n=10/group) B1->B2 B3 Daily Dosing (Oral Gavage) B2->B3 B4 Bi-weekly Tumor & Body Weight Measurements B3->B4 C1 Terminal Endpoint (Day 21) B4->C1 C2 Tumor Excision, Weighing & Imaging C1->C2 C3 Tissue Homogenization & Western Blot (p-Akt, p-S6K) C2->C3 C4 Data Analysis & Reporting C3->C4

Caption: End-to-end workflow for the in vivo efficacy study.

Animal Cohorts & Treatment Regimen
Cohort (n=10)CompoundDose (mg/kg)VehicleRoute of AdministrationFrequency
1 Vehicle Control-0.5% HPMC, 0.2% Tween 80Oral GavageOnce Daily (QD)
2 CBO-34 50 (example)0.5% HPMC, 0.2% Tween 80Oral GavageOnce Daily (QD)
3 Alpelisib25 (example)0.5% HPMC, 0.2% Tween 80Oral GavageOnce Daily (QD)

Note: Doses are hypothetical and should be determined by prior maximum tolerated dose (MTD) studies.

Detailed Experimental Protocols

The following protocols are grounded in established best practices to ensure data integrity and reproducibility.

Protocol 3.1: U-87 MG Xenograft Establishment
  • Cell Culture: U-87 MG cells are cultured in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.[14]

  • Cell Harvest: When cells reach 80-90% confluency, they are harvested using Trypsin-EDTA. Cell viability is confirmed to be >95% via Trypan Blue exclusion.[9]

  • Implantation: 6-8 week old female athymic nude mice are used. Each mouse receives a single subcutaneous injection of 5 x 10⁶ U-87 MG cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel into the right dorsal flank.[9][15]

  • Tumor Monitoring: Tumor growth is monitored bi-weekly. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .[16][17] This is a standard and widely accepted method for estimating the volume of subcutaneous tumors.[17][18]

  • Randomization: When tumors reach an average volume of 120-150 mm³, mice are randomized into the three treatment cohorts.[9] This ensures an even distribution of tumor sizes at the start of the study, which is critical for accurate statistical analysis.

Protocol 3.2: Compound Administration
  • Formulation: CBO-34 and Alpelisib are formulated daily as a suspension in the vehicle (0.5% HPMC, 0.2% Tween 80 in sterile water).

  • Administration: Each mouse is administered its respective treatment via oral gavage using a 20-gauge, flexible plastic gavage needle.[19] This route ensures precise delivery of the specified dose directly into the stomach.[20] The procedure must be performed by trained personnel to minimize animal stress and prevent esophageal injury.[19][21]

  • Monitoring: Animals are monitored for 10-15 minutes post-dosing for any immediate signs of distress.[19]

Protocol 3.3: Efficacy & Tolerability Assessment
  • Tumor Volume: Tumor dimensions (length and width) are measured with digital calipers twice a week.[9]

  • Body Weight: Animal body weight is recorded twice a week as a primary indicator of systemic toxicity and overall health. Significant weight loss (>15-20%) is a key endpoint criterion.

  • Clinical Observations: Daily cage-side observations are performed to monitor for any signs of distress, such as changes in posture, activity, or grooming.

Protocol 3.4: Endpoint Pharmacodynamic Analysis (Western Blot)

This protocol is essential to validate that the observed anti-tumor effect is a direct result of target engagement within the tumor tissue.

  • Tissue Collection: At the study endpoint, mice are euthanized. Tumors are immediately excised, weighed, and a portion is snap-frozen in liquid nitrogen for biochemical analysis.

  • Protein Extraction: Frozen tumor tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Lysates are cleared by centrifugation at 14,000 x g for 15 minutes at 4°C.[22]

  • Quantification: Protein concentration is determined using a BCA assay.

  • Western Blotting:

    • 30 µg of protein per sample is denatured, separated by SDS-PAGE, and transferred to a PVDF membrane.

    • The membrane is blocked for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.[23]

    • The membrane is incubated overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-p70S6K (Thr389)

      • Total p70S6K

      • β-Actin (as a loading control)

    • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

    • Bands are visualized using an ECL detection reagent.[24] Densitometry analysis is performed to quantify the ratio of phosphorylated to total protein.

Data Presentation & Interpretation

Quantitative data should be presented clearly to facilitate objective comparison between the treatment groups.

Table 1: Comparative Anti-Tumor Efficacy
GroupMean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEM
Vehicle 135 ± 8.21550 ± 120.5-1.45 ± 0.11
CBO-34 138 ± 7.9480 ± 55.172%0.45 ± 0.06
Alpelisib 136 ± 8.5525 ± 61.369%0.51 ± 0.07

Data are representative examples.

Table 2: Tolerability Assessment
GroupMean Body Weight Change (%)MortalityClinical Observations
Vehicle +5.2%0/10Normal
CBO-34 -2.1%0/10Normal
Alpelisib -4.5%0/10Mild, transient hyperglycemia (expected)

Data are representative examples.

Interpretation: The primary efficacy endpoint is Tumor Growth Inhibition (TGI). A significant TGI for CBO-34, comparable or superior to the benchmark Alpelisib, would validate its in vivo anti-tumor activity. The Western blot data is crucial for mechanistic confirmation; a marked reduction in the p-Akt/Akt and p-S6K/S6K ratios in the CBO-34 treated tumors, compared to the vehicle, would provide strong evidence of on-target pathway inhibition.

References

  • Altogen Labs. (n.d.). U87 Xenograft Model.
  • ProQinase GmbH. (n.d.). U87 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic.
  • Koul, D. (2012). Current clinical development of PI3K pathway inhibitors in glioblastoma. Neuro-Oncology, 14(7), 839-849.
  • LoRusso, P. M. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Journal of Clinical Oncology, 32(19), 1995-1997.
  • Cell Signaling Technology. (2007). Phospho-Akt (Ser473) Antibody.
  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • Jhaveri, K., & Chandarlapaty, S. (2020). Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer. Journal of the Advanced Practitioner in Oncology, 11(5), 518-527.
  • Biopticon. (2021). Tumor Volume Measurements by Calipers.
  • Nitta, R. T., & Hingtgen, S. D. (2017). Mouse Models of Glioblastoma. In Glioblastoma (pp. 147-159). Brisbane (AU)
  • Atcha, Z., & Chen, Y. (2019). Method for voluntary oral administration of drugs in mice. Journal of Visualized Experiments, (149), e59723.
  • Meso Scale Discovery. (n.d.). Phospho-Akt-Signaling Panel - Whole Cell Lysate Kit.
  • Kobayashi, T., et al. (2024). Robust and accurate method for measuring tumor volume using optical 3D scanning for nonclinical in vivo efficacy study. bioRxiv.
  • Candolfi, M., et al. (2007). The development of xenograft glioblastoma implants in nude mice brain. Journal of Medicine and Life, 1(2), 185-191.
  • Watson, S., et al. (2023). Establishment of U-87MG Cellular Fibrosis as a Novel in Vitro Model to Analyze Glioblastoma Cells' Sensitivity to Temozolomide. International Journal of Molecular Sciences, 24(13), 10839.
  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.
  • Novartis. (n.d.). Mechanism of Action | PIQRAY® (alpelisib) tablets | HCP.
  • Hadjipanayis, C. G., & Van Meir, E. G. (2018). Large Animal Models of Glioma: Current Status and Future Prospects. Anticancer Research, 38(3), 1261-1268.
  • Cloughesy, T. F., et al. (2021). Mouse models of glioblastoma for the evaluation of novel therapeutic strategies. Neuro-Oncology Advances, 3(1), vdab107.
  • ENCODE Project Consortium. (n.d.). Cell Growth Protocol for U87 cell line U87 (ATCC number HTB14) cell culture and formaldehyde crosslinking.
  • ResearchGate. (2014). Western Blotting using p70-S6K antibody?.
  • Patsnap. (2024). What is the mechanism of Alpelisib?.
  • Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?.
  • Alauddin, M. M., et al. (2018). Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform. Molecular Imaging and Biology, 20(6), 966-974.
  • Science.gov. (n.d.). u87 glioblastoma xenograft: Topics by Science.gov.
  • American Association for Cancer Research. (2025). Abstract 58: Subcutaneous tumor volume measurements: The method matters. Cancer Research, 85(8_Supplement), 58.
  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • Basic Science. (2025, January 20). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series [Video]. YouTube.
  • Keppler-Noreuil, K. M., et al. (2021). Alpelisib: A Novel Agent for PIK3CA-Related Overgrowth Spectrum. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 187(4), 536-547.
  • Zhang, H., et al. (2012). Phosphorylation and Degradation of S6K1 (p70S6K1) in Response to Persistent JNK1 Activation. Journal of Biological Chemistry, 287(51), 42647-42655.
  • MDPI. (2023). Choice of Animal Models to Investigate Cell Migration and Invasion in Glioblastoma.
  • Szepeshazi, K., et al. (1999). Regression of U-87 MG Human Glioblastomas in Nude Mice after Treatment with a Cytotoxic Somatostatin Analog AN-2381. Clinical Cancer Research, 5(7), 1877-1885.
  • ResearchGate. (2016). How to make tumor size measurements more objective?.
  • IntechOpen. (2020). Glioblastoma Drug Treatments and Animal Models.
  • BenchChem. (2025). Application Notes and Protocols for Detecting p-S6K Inhibition by Rapamycin using Western Blot.
  • Ciruelos, E. M. (2020). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. International Journal of Molecular Sciences, 21(21), 8085.
  • Instech Labs. (2014, August 26). Mouse Oral Gavage Training [Video]. YouTube.
  • Boston University IACUC. (n.d.). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from Boston University Office of Research.
  • Breast Cancer Now. (n.d.). Alpelisib (Piqray).

Sources

Comparative

Establishing a Reference Standard for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the integrity of all analytical data hinges on the quality of the reference standards...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the integrity of all analytical data hinges on the quality of the reference standards employed. A well-characterized reference standard is the cornerstone of accurate quantification, impurity profiling, and stability testing, ensuring the safety and efficacy of therapeutic agents. This guide provides a comprehensive framework for the establishment of an in-house reference standard for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one, a heterocyclic scaffold of interest in medicinal chemistry.

This document outlines a plausible synthetic route, a rigorous analytical characterization protocol, and a comparative analysis against commercially available, structurally related alternatives. The methodologies described herein are designed to be self-validating, providing a robust system for ensuring the identity, purity, and potency of a newly synthesized reference material.

The Imperative for a Qualified Reference Standard

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the use of highly characterized reference standards for the evaluation of drug substances and products.[1] The United States Pharmacopeia (USP) defines a reference standard as a highly characterized specimen used to confirm the identity, strength, quality, and purity of a substance.[1][2] When a compendial standard is unavailable, as is the case for many novel chemical entities like 5-Chloro-2H-benzo[b]oxazin-3(4H)-one, the onus is on the developing organization to prepare and qualify an in-house reference standard. Failure to do so can lead to inaccurate analytical results, potentially delaying or derailing a development program.

Synthesis and Purification of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one

A robust reference standard begins with a well-controlled synthetic process designed to produce a high-purity material and to minimize the formation of process-related impurities.

Proposed Synthesis Route

A common and effective method for the synthesis of the 2H-benzo[b][3]oxazin-3(4H)-one core involves the cyclization of a 2-aminophenol derivative with a suitable two-carbon electrophile.[4][5] For 5-Chloro-2H-benzo[b]oxazin-3(4H)-one, a logical approach is the reaction of 2-amino-4-chlorophenol with chloroacetyl chloride in the presence of a mild base to facilitate the initial N-acylation, followed by intramolecular cyclization to form the oxazinone ring.

Experimental Protocol: Synthesis of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one

  • N-Acylation: To a stirred solution of 2-amino-4-chlorophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add triethylamine (1.1 eq).

  • Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same solvent, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: Upon completion of the N-acylation, add a stronger base such as sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, again monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-Chloro-2H-benzo[b]oxazin-3(4H)-one.

Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. For the proposed synthesis, potential impurities could include:

  • Starting Materials: Unreacted 2-amino-4-chlorophenol and chloroacetyl chloride.

  • Intermediate: The N-acylated intermediate, 2-chloro-N-(2-hydroxy-5-chlorophenyl)acetamide.

  • Over-alkylation Products: Reaction at the phenolic hydroxyl group.

  • Dimerization Products: Intermolecular reactions.

The purification strategy must be designed to effectively remove these potential impurities to a level where they do not interfere with the intended use of the reference standard.

Comprehensive Characterization of the In-House Reference Standard

Once synthesized and purified, the candidate reference standard must be subjected to a battery of analytical tests to unequivocally confirm its identity, and to accurately determine its purity and potency.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of a molecule. Based on the known spectral data for the parent compound, 2H-benzo[b][4][3]oxazin-3(4H)-one, the following hypothetical NMR data for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one can be predicted.

Table 1: Predicted ¹H and ¹³C NMR Data for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one (in DMSO-d₆)

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-2 ~4.6s2H-O-CH₂-C=O
H-6 ~7.1d1HAr-H
H-7 ~7.0dd1HAr-H
H-8 ~6.9d1HAr-H
NH ~10.8br s1H-NH-
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C-2 ~67-O-CH₂-C=O
C-3 ~165-C=O
C-4a ~142Ar-C
C-5 ~125Ar-C-Cl
C-6 ~123Ar-CH
C-7 ~117Ar-CH
C-8 ~116Ar-CH
C-8a ~129Ar-C

Note: These are predicted values and would need to be confirmed by experimental data.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. The expected molecular ion for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one would exhibit a characteristic isotopic pattern for a chlorine-containing compound.

  • Expected [M+H]⁺: m/z 184.0160 for C₈H₇ClNO₂

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretch: ~3200 cm⁻¹

  • C=O stretch (amide): ~1680 cm⁻¹

  • C-O-C stretch: ~1250 cm⁻¹

Purity Assessment

High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the primary technique for determining the purity of a reference standard.

Experimental Protocol: HPLC Purity Determination

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

The purity is typically determined by area normalization, assuming all impurities have a similar response factor to the main peak. For a primary reference standard, a purity of ≥99.5% is generally desired.

Residual Solvents: Gas Chromatography (GC) with headspace analysis should be performed to quantify any residual solvents from the synthesis and purification process.

Water Content: Karl Fischer titration is the standard method for determining the water content of the reference material.

Inorganic Impurities: Analysis of sulfated ash can be used to determine the content of inorganic impurities.

Potency Assignment

The potency of the reference standard is a critical value that corrects for the presence of impurities and water. It is calculated using the following formula:

Potency (%) = (100 - % Water - % Residual Solvents - % Inorganic Impurities) x (% Purity by HPLC / 100)

Comparison with Alternative Materials

To demonstrate the superiority and suitability of the newly established in-house reference standard, a comparative analysis against other available materials is essential. In the absence of a commercially available standard for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one, we will compare it with a commercially available, structurally similar compound, 2-Methyl-2H-benzo[b][4][3]oxazin-3(4H)-one, and a hypothetical "crude" batch of the in-house synthesized material.

Table 2: Comparative Analysis of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one Reference Standard and Alternatives

Parameter In-House Reference Standard "Crude" In-House Batch Commercial Alternative (2-Methyl-2H-benzo[b][4][3]oxazin-3(4H)-one)
Identity Confirmed (NMR, MS) YesYesYes (as per CoA)
Purity (HPLC, area %) 99.8%92.5%98.0% (as per CoA)
Major Impurity <0.1%5.2% (Starting Material)Not specified
Water Content (Karl Fischer) 0.15%0.8%Not specified
Residual Solvents (GC) <0.1%1.5% (Ethyl Acetate)Not specified
Assigned Potency 99.5%Not AssignableNot Assignable for target analyte
Certificate of Analysis Comprehensive, with all dataNoneLimited to identity and purity

This comparative table clearly demonstrates the superior quality of the in-house qualified reference standard. The "crude" batch is unsuitable due to its low purity and high levels of impurities. The commercial alternative, while of reasonable purity, is a different chemical entity and therefore cannot be used as a primary standard for the quantification of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one.

Visualization of Workflows

The following diagrams illustrate the key workflows for establishing and comparing the reference standard.

G cluster_0 Synthesis and Purification 2-amino-4-chlorophenol 2-amino-4-chlorophenol Reaction Reaction 2-amino-4-chlorophenol->Reaction Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Pure Compound Pure Compound Purification->Pure Compound Crude Product->Purification

Caption: Synthesis and purification workflow for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one.

G cluster_1 Reference Standard Characterization Pure Compound Pure Compound Structural Elucidation Structural Elucidation Pure Compound->Structural Elucidation Purity Assessment Purity Assessment Pure Compound->Purity Assessment NMR NMR Structural Elucidation->NMR MS MS Structural Elucidation->MS IR IR Structural Elucidation->IR Potency Assignment Potency Assignment Purity Assessment->Potency Assignment HPLC HPLC Purity Assessment->HPLC GC GC Purity Assessment->GC Karl Fischer Karl Fischer Purity Assessment->Karl Fischer Sulfated Ash Sulfated Ash Purity Assessment->Sulfated Ash Calculation Calculation Potency Assignment->Calculation Qualified Reference Standard Qualified Reference Standard Calculation->Qualified Reference Standard

Caption: Comprehensive characterization workflow for the in-house reference standard.

Conclusion

The establishment of a high-quality in-house reference standard for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one is a critical undertaking for any research or development program involving this compound. By following a rigorous process of synthesis, purification, and comprehensive analytical characterization, a reliable standard can be produced. The comparative data clearly illustrates that a well-qualified in-house standard is superior to unpurified material and that structurally similar but chemically distinct compounds are not suitable replacements. This guide provides a robust framework for scientists to establish their own reference standards, thereby ensuring the accuracy and integrity of their analytical data.

References

  • Synthesis of 2H-benzo[b][4][3]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(22), 6788-6791. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][3]oxazin-3(4H). (2024). National Institutes of Health. [Link]

  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. [Link]

  • Synthesis of 2H-benzo[b][4][3]oxazin-3(4H)-one linked 1,2,3-triazole hybrids and their in-vitro anti-bacterial screening. (2017). International Research Journal of Engineering and Technology (IRJET), 4(11), 1633-1637. [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (2023). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][4][3]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). MDPI. [Link]

  • Synthesis and Characterization and Biological Study of Some Oxazepine Derivatives from 2-Acetylthiazole. (2024). World of Medicine: Journal of Biomedical Sciences, 1(8). [Link]

  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. (2006). ACS Publications. [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). National Center for Biotechnology Information. [Link]

  • Synthesis of 2H-benzo[b][4][3]oxazin-3(4H)-one linked 1,2,3-triazole hybrids and their in-vitro anti-bacterial screening. (2017). IRJET. [Link]

  • Synthesis of 2H-1,4-benzoxazine-3(4H)-one. (n.d.). PrepChem.com. [Link]

  • H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. (1987). ResearchGate. [Link]

  • 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. (1987). PubMed. [Link]

  • The 2H-1,4-Benzoxazin-3(4H)-one derivatives downregulated the mRNA... (2023). ResearchGate. [Link]

  • Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry. (2006). PubMed. [Link]

  • (PDF) Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. (2006). ResearchGate. [Link]

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). ResearchGate. [Link]

  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. (2006). Journal of Agricultural and Food Chemistry. [Link]

  • A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF DRUGS. (2016). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 5(6), 614-630. [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2021). MDPI. [Link]

  • HPLC/DAD ANALYSIS OF BENTAZONE AND AZINPHOS-METHYL IN WATER SAMPLE. (n.d.). National Research and Development Institute for Industrial Ecology. [Link]

  • 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (2013). ResearchGate. [Link]

Sources

Validation

A Guide to Inter-Laboratory Comparison of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one Bioactivity: Ensuring Reproducibility in Drug Discovery

This guide provides a comprehensive framework for conducting and evaluating inter-laboratory comparisons of bioassays for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one. In the fast-paced field of drug discovery, ensuring the repr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting and evaluating inter-laboratory comparisons of bioassays for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one. In the fast-paced field of drug discovery, ensuring the reproducibility and reliability of experimental data is paramount. This document is intended for researchers, scientists, and drug development professionals engaged in the biological evaluation of novel chemical entities. By establishing a robust methodology for comparing bioassay results across different laboratories, we can enhance confidence in lead compound identification and accelerate the development of new therapeutics.

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Given the significant therapeutic potential of this class of compounds, the ability to generate consistent and comparable biological data across research sites is a critical quality attribute for any drug development program.[4] This guide will delve into the critical aspects of bioassay standardization, data analysis, and interpretation to facilitate meaningful inter-laboratory comparisons.

The Imperative of Inter-Laboratory Comparison in Bioassay Validation

Bioassays, which measure the effect of a substance on a living organism, are fundamental to drug discovery.[5] However, inherent biological variability and subtle differences in experimental execution can lead to significant discrepancies in results between laboratories. Assay validation is the process of evaluating a test method to determine its fitness for a particular use, ensuring that the results are accurate, reliable, and reproducible.[6] Inter-laboratory comparison, or reproducibility, is a key component of this validation process, assessing the precision of a method when performed in different laboratories.[6][7] A well-designed inter-laboratory study can identify critical sources of variability and establish a consensus on the biological activity of a compound, thereby fostering collaboration and confidence in shared data.

Standardized Bioassay Protocol: Antimicrobial Susceptibility Testing

To illustrate the principles of inter-laboratory comparison, this guide will focus on a hypothetical antimicrobial susceptibility bioassay for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one against a common bacterial strain, such as Staphylococcus aureus. The benzoxazinone scaffold has shown promise in the development of novel antimicrobial agents.[3] The following protocol is designed to be a self-validating system, with built-in controls to ensure the integrity of the results.

Experimental Workflow: Broth Microdilution Assay

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare stock solution of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one in DMSO Serial_Dilution Perform 2-fold serial dilutions of the compound in MHB across a 96-well plate Compound_Prep->Serial_Dilution Bacterial_Culture Grow Staphylococcus aureus to mid-logarithmic phase Inoculation Inoculate each well with a standardized bacterial suspension Bacterial_Culture->Inoculation Media_Prep Prepare sterile Mueller-Hinton Broth (MHB) Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate the plate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for bacterial growth (turbidity) Incubation->Visual_Inspection MIC_Determination Determine the MIC: the lowest concentration with no visible growth Visual_Inspection->MIC_Determination Data_Recording Record the MIC values MIC_Determination->Data_Recording

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

Detailed Step-by-Step Methodology
  • Preparation of Compound Stock Solution:

    • Accurately weigh 10 mg of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one and dissolve it in 1 mL of 100% dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution.

    • Causality: DMSO is a common solvent for organic compounds, but its concentration must be kept low in the final assay to avoid toxicity to the bacteria.

  • Bacterial Culture Preparation:

    • Inoculate a single colony of Staphylococcus aureus (e.g., ATCC 29213) into 5 mL of sterile Tryptic Soy Broth.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland turbidity standard).

    • Dilute the bacterial culture in sterile Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.

    • Causality: Using a standardized inoculum density is critical for reproducible MIC values, as a higher density can lead to falsely elevated MICs.

  • Assay Plate Preparation:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile MHB to all wells.

    • Add 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution by transferring 100 µL to the subsequent wells. Discard 100 µL from the last well.

    • This will create a range of compound concentrations.

    • Causality: Serial dilution allows for the determination of a precise MIC value over a wide concentration range.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized bacterial suspension to each well, bringing the final volume to 110 µL.

    • Include a positive control (bacteria in MHB with no compound) and a negative control (MHB only) on each plate.

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • Causality: The positive control ensures the viability of the bacteria, while the negative control confirms the sterility of the medium.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

    • Causality: Visual inspection is a simple and widely used method for determining the MIC in broth microdilution assays.

Inter-Laboratory Comparison: Hypothetical Results and Analysis

To assess the reproducibility of the bioassay, the standardized protocol was shared with three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory performed the assay in triplicate on three different days. The hypothetical MIC values (in µg/mL) are presented in the table below.

DayReplicationLab A (MIC in µg/mL)Lab B (MIC in µg/mL)Lab C (MIC in µg/mL)
118168
1216816
138168
2116816
228168
2316816
318168
328816
3316168
Data Analysis and Interpretation

The goal of the inter-laboratory comparison is to assess the precision of the assay. Key metrics to consider are repeatability (intra-assay precision) and reproducibility (inter-assay and inter-laboratory precision).[8]

  • Repeatability: This is the variation in measurements taken by a single person or instrument on the same item and under the same conditions. In this example, it would be the variation within the triplicates performed on the same day in the same lab.

  • Reproducibility: This is the variation in measurements taken by different people or instruments on the same item and under different conditions. This is the key metric for our inter-laboratory comparison.

A common approach to analyzing such data is to use statistical methods like Analysis of Variance (ANOVA) to determine if there are significant differences between the results from the different laboratories. The coefficient of variation (CV) is also a useful measure of precision.[9]

Discussion and Recommendations for Ensuring Assay Robustness

The hypothetical inter-laboratory comparison highlights several key considerations for ensuring the robustness and reliability of bioassay data:

  • Strict Adherence to Standard Operating Procedures (SOPs): Any deviation from the established protocol can introduce variability. A detailed and unambiguous SOP is the foundation of a successful inter-laboratory study.

  • Use of Standardized Reagents and Materials: Variations in media composition, bacterial strains, or even plasticware can impact results. Centralizing the sourcing of critical reagents is highly recommended.

  • Proficiency Testing and Training: Ensuring that all participating analysts are properly trained and can demonstrate proficiency with the assay before the study begins is crucial.

  • Inclusion of a Reference Standard: A well-characterized reference compound with a known MIC should be included in each assay run. This allows for the normalization of data and helps to identify any systemic issues with the assay.

  • Open Communication and Data Sharing: A collaborative approach where laboratories can openly discuss any issues or unexpected results is essential for troubleshooting and improving the assay protocol.

By implementing these best practices, the scientific community can work towards generating more reliable and reproducible bioassay data, ultimately accelerating the discovery and development of new medicines.

Conclusion

The inter-laboratory comparison of bioassay results is a critical exercise in the validation of any new therapeutic candidate. This guide has provided a framework for conducting such a study for 5-Chloro-2H-benzo[b]oxazin-3(4H)-one, using a hypothetical antimicrobial susceptibility assay as an example. By focusing on protocol standardization, robust data analysis, and a collaborative mindset, researchers can enhance the quality and reliability of their biological data, fostering greater confidence in the therapeutic potential of novel compounds.

References

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC - PubMed Central. (n.d.).
  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][6]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - NIH. (n.d.). Retrieved from

  • (PDF) Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry - ResearchGate. (2018).
  • A Practical Approach to Biological Assay Validation | EDRA Services. (n.d.).
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC - PubMed Central. (2025).
  • Principles Involved in Bioassay by different Methods: A Mini-Review | Open Access Journals. (n.d.).
  • BIOASSAY AND ITS TYPES - PharmaState Academy. (n.d.).
  • 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem. (n.d.).
  • Bioassay method transfer: Regulator's perspective and case studies - CASSS. (n.d.).
  • N-(5-chloro-2-hydroxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide - Smolecule. (n.d.).
  • (PDF) Bioassay and standardization. PDF - ResearchGate. (n.d.).
  • 5-Chloroacetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one - PubMed Central. (n.d.).
  • Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1][6]oxazin-3(4H). (n.d.). Retrieved from

  • Measuring precision in bioassays: Rethinking assay validation - PubMed - NIH. (2018).
  • Methyl 2-(3-chlorobenzamido)benzoate - PMC - NIH. (n.d.).
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH. (n.d.).
  • Biological Assay Development - Charles River Laboratories. (n.d.).
  • Efficacy and safety of 4-hydroxy 2-methyl-N-(5-methyl-2-thiazolyl)-2H-1, 2-benzothiazin-3-carboxamide 1,1-dioxide, a fast-acting meloxicam formulation, on moderate-to-severe pain following abdominal surgery: A phase III randomized controlled trial - PubMed. (n.d.).
  • (PDF) Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals - ResearchGate. (2025).

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 5-Chloro-2H-benzo[b]oxazin-3(4H)-one

A Guide to the Safe Disposal of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one For researchers and drug development professionals, the synthesis and application of novel chemical entities are central to discovery. However, t...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Safe Disposal of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one

For researchers and drug development professionals, the synthesis and application of novel chemical entities are central to discovery. However, the lifecycle of these compounds extends beyond their immediate use, culminating in a critical final step: safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Chloro-2H-benzo[b][1]oxazin-3(4H)-one, ensuring the safety of laboratory personnel and the protection of our environment. The principles outlined here are grounded in established best practices for handling halogenated organic compounds.

Core Principles of Disposal

The disposal of 5-Chloro-2H-benzo[b][1]oxazin-3(4H)-one is governed by the imperative to prevent its release into the environment and to ensure the safety of all personnel. The primary route for the ultimate disposal of halogenated organic waste is high-temperature incineration conducted by a licensed hazardous waste management facility.[2][3] This process is designed to break down the molecule into less harmful components, with scrubbers to manage acidic gases like hydrogen chloride that are formed during combustion.[4]

Key Regulatory Considerations

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Academic and research laboratories may be subject to the alternative requirements of Subpart K of the Code of Federal Regulations (CFR) Title 40, Part 262, which provides specific guidelines for managing laboratory waste.[5] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all federal, state, and local regulations.[6]

Hazard Assessment and Personal Protective Equipment (PPE)

Given its structure as a chlorinated organic compound, 5-Chloro-2H-benzo[b][1]oxazin-3(4H)-one should be handled as a hazardous substance. Similar compounds are known to be harmful if swallowed or inhaled and can cause skin and eye irritation.[7][8]

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn at all times.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a respirator may be necessary.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

This protocol outlines the procedures for the collection and disposal of pure 5-Chloro-2H-benzo[b][1]oxazin-3(4H)-one, as well as contaminated materials.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and cost-effective waste management. As a chlorinated organic compound, 5-Chloro-2H-benzo[b][1]oxazin-3(4H)-one must be disposed of in a designated halogenated organic waste stream.[2][9]

Crucially, do not mix halogenated waste with non-halogenated organic waste. [3][9] The disposal costs for halogenated waste are significantly higher due to the specialized incineration process required.[3][9]

Step 2: Waste Collection and Container Management
  • Select an Appropriate Container:

    • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw-top cap.[10][11]

    • The container must be in good condition, free of leaks or cracks.[11]

    • For solid waste, a wide-mouth container is preferable.

  • Labeling the Waste Container:

    • As soon as the first particle of waste is added, the container must be labeled.[12]

    • The label must include the words "Hazardous Waste".[10]

    • List all chemical constituents by their full name, including "5-Chloro-2H-benzo[b][1]oxazin-3(4H)-one".[10]

    • Indicate the approximate percentage or volume of each component.

    • Include the name of the principal investigator and the laboratory location.[12]

  • Accumulating Waste:

    • Keep the waste container securely closed at all times, except when adding waste.[10][12]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][10]

    • The SAA must be under the control of the laboratory personnel.

    • Place the waste container in secondary containment, such as a plastic tub, to contain any potential leaks or spills.[10][12]

Step 3: Disposal of Contaminated Materials
  • Personal Protective Equipment (PPE): Contaminated gloves, bench paper, and other solid materials should be placed in a designated solid hazardous waste container.

  • Glassware: Empty containers that held 5-Chloro-2H-benzo[b][1]oxazin-3(4H)-one should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic liquid waste. After triple-rinsing, the defaced container may be disposed of as regular trash, but institutional policies may vary.[12]

  • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for chemical waste.

Step 4: Arranging for Waste Pickup

Once the waste container is full or has been in the lab for the maximum allowable time (often six to nine months, check with your EHS), arrange for its collection by your institution's EHS department.[5][11] Do not dispose of this chemical down the drain or in the regular trash.[11][13][14] Evaporation in a fume hood is also not a permissible method of disposal.[12][13]

Spill Management

In the event of a spill, the primary objective is to contain the material and prevent its spread.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE.

  • Containment and Cleanup:

    • For small spills of the solid, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.

    • Use an absorbent material, such as vermiculite or sand, to cover the spill area.

    • All materials used for cleanup must be disposed of as halogenated hazardous waste.[13]

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. The cleaning materials must also be disposed of as hazardous waste.

For large spills, contact your institution's EHS department immediately.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 5-Chloro-2H-benzo[b][1]oxazin-3(4H)-one.

DisposalWorkflow Start Generation of 5-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one Waste Assess Assess Waste Type (Solid, Liquid, Contaminated Material) Start->Assess Spill Spill Occurs Start->Spill Segregate Segregate as HALOGENATED ORGANIC WASTE Assess->Segregate Container Select and Label Appropriate Hazardous Waste Container Segregate->Container Collect Collect Waste in Satellite Accumulation Area (SAA) with Secondary Containment Container->Collect Full Container Full or Max Accumulation Time Reached? Collect->Full Full->Collect No Pickup Arrange for EHS Pickup Full->Pickup Yes End Proper Disposal via Incineration Pickup->End Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes SpillWaste Dispose of Cleanup Materials as Halogenated Hazardous Waste Cleanup->SpillWaste SpillWaste->Container

Caption: Disposal workflow for 5-Chloro-2H-benzo[b][1]oxazin-3(4H)-one.

Summary of Key Information

AspectGuidelineRationale
Waste Classification Halogenated Organic Hazardous WasteThe molecule contains chlorine, an elemental halogen.
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the compound.[2][3]
Container Labeled, sealed, compatible (HDPE or glass)Prevents leaks and ensures proper identification.[10]
Storage Satellite Accumulation Area with secondary containmentComplies with regulations and contains spills.[10][12]
Prohibited Disposal Sewer, regular trash, evaporationPrevents environmental contamination and personnel exposure.[11][12][13]
Spill Cleanup Contain, absorb, and collect all materials as hazardous wasteEnsures all contaminated materials are properly disposed of.[13]

References

  • Sdfine. (n.d.). BENZOTRIAZOLE - GHS Safety Data Sheet.
  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1,2,3-Benzotriazole.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • PENTA s.r.o. (2025). SAFETY DATA SHEET - 1,2,3-Benzotriazol.
  • Fairy Original. (2021). SAFETY DATA SHEET.
  • PMC - PubMed Central. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2(3H)-Benzoxazolone, 5-chloro-.
  • ChemScene. (n.d.). 5-Chloro-2H-benzo[b][1]oxazin-3(4H)-one. Retrieved from

  • Google Patents. (n.d.). Process for the incineration of chlorinated organic materials.
  • US EPA. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Bucknell University. (n.d.). HAZARDOUS WASTE SEGREGATION.
  • Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines.
  • PMC - NIH. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling.
  • Basel Convention. (2001). Does Reducing Chlorine in Wastes Decrease Dioxin Formation.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Cornell EHS. (n.d.). Organic Solvents.
  • ResearchGate. (2025). On the Environmental Hazard of Burning Organic Waste in the Presence of Chlorine Compounds. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh3bw7YvMcFfa8fY_kIbp2NIt76LlkGf2UWln7d5Uw87QP9UKaPY8BRdC7OpqYAg5u_5-pxXshe--zH_diAaDF6HUcQOy5p_2C1ID4lTv6ecS0tiopBz__Uc2TpycXo5XRDLqRmRud8dQyyoB8UeMhvgmar8TOacBHAsTLt6SgzGSDZRrI7FnrnHD1GWRfDJFnVbTlRTbm0m_vSQnNyY9qFfc609mUdr5Fy9u8_K_TicjckKvIirHrVEcQaJxaM3XyIlxqGpZD0o4=]([Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 5-Chloro-2H-benzo[b]oxazin-3(4H)-one

A Senior Application Scientist's Guide to Handling 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one In the landscape of drug discovery and development, the meticulous handling of novel chemical entities is paramount. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Handling 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one

In the landscape of drug discovery and development, the meticulous handling of novel chemical entities is paramount. This guide provides essential, experience-driven safety and operational protocols for 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one (CAS No. 5466-88-6), a heterocyclic compound that demands rigorous adherence to safety procedures. Our objective is to empower researchers with the knowledge to manage this compound safely, ensuring both personal safety and the integrity of your research.

Section 1: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a compound is the foundational step in any safety protocol. 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, Oral: Category 4) [3]

  • Causes skin irritation (Skin irritation: Category 2) [3][4][5]

  • Causes serious eye irritation (Eye irritation: Category 2A) [3][4][5]

  • May cause respiratory irritation (Specific target organ toxicity - single exposure: Category 3) [3][4][5]

Expert Insight: The presence of a chlorinated aromatic ring and a lactam structure suggests that this compound should be handled with the assumption of potential reactivity and biological activity. The primary routes of exposure are ingestion, skin/eye contact, and inhalation of dust particles.[3][6] Therefore, our primary goal is to create barriers to prevent these exposures.

Section 2: Engineering Controls: Your First Line of Defense

Before any discussion of Personal Protective Equipment (PPE), it is crucial to emphasize the role of engineering controls. All handling of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one as a solid or in a volatile solvent must be conducted in a certified chemical fume hood.[1] This primary containment system is non-negotiable as it prevents the inhalation of airborne particles and vapors. Ensure that the fume hood has a recent inspection and certification.

Section 3: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between you and the chemical. The following is a comprehensive, multi-layered PPE protocol for handling this compound.

Eye and Face Protection
  • Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required whenever handling the compound.[7][8]

  • Recommended for High-Risk Operations: When there is a risk of splashing or handling larger quantities, a face shield should be worn in addition to safety goggles.[7][9]

Causality: The serious eye irritation classification means that even minor contact can lead to significant discomfort and potential damage.[3][4] Goggles provide a seal around the eyes, which is superior to safety glasses with side shields in preventing splashes from reaching the eye.[10]

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required.[7][10] This protects against incidental contact and prevents contamination of personal clothing.

  • Gloves: Disposable nitrile gloves are the standard for incidental contact.[9] However, for prolonged handling or in the event of a spill, it is crucial to consult a glove manufacturer's chemical resistance guide. A double-gloving technique (wearing two pairs of gloves) is recommended for added protection.

  • Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting and provide a basic level of protection.[7][11]

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 certified chemical splash gogglesPrevents eye irritation from splashes and airborne particles.
Face Protection Full-face shield (in addition to goggles)Required for tasks with a higher risk of splashing.
Hand Protection Disposable nitrile gloves (double-gloved)Protects against skin irritation and absorption.
Body Protection Flame-resistant lab coatProtects skin and personal clothing from contamination.
Footwear Closed-toe shoesPrevents exposure from spills.
Respiratory Protection

In general, if all work is conducted within a certified chemical fume hood, respiratory protection should not be necessary. However, in the event of a significant spill or if engineering controls are not available or fail, a respirator may be required.[8] Use of a respirator requires enrollment in your institution's respiratory protection program, including medical evaluation and fit testing.[7]

Section 4: Safe Handling and Operations Workflow

The following workflow is designed to minimize exposure at each step of the handling process.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_materials Gather all necessary equipment prep_hood->prep_materials weigh Weigh compound in fume hood prep_materials->weigh Begin Handling dissolve Dissolve in appropriate solvent weigh->dissolve transfer Transfer solution to reaction vessel dissolve->transfer decontaminate Decontaminate glassware and surfaces transfer->decontaminate After Reaction dispose_waste Dispose of waste in designated containers decontaminate->dispose_waste remove_ppe Remove PPE in correct order dispose_waste->remove_ppe G cluster_actions cluster_responses exposure Exposure Event eye_contact Eye Contact exposure->eye_contact skin_contact Skin Contact exposure->skin_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eyes Flush with water for 15 min eye_contact->flush_eyes wash_skin Wash with soap and water skin_contact->wash_skin fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth, do not induce vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_eyes->seek_medical wash_skin->seek_medical if irritation persists fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Emergency response decision tree for exposures.

Section 6: Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle.

  • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated. A thorough rinse with a suitable solvent (e.g., acetone, ethanol) followed by washing with soap and water is recommended.

  • Waste Disposal: All solid waste (contaminated gloves, absorbent materials) and liquid waste (solutions containing the compound) must be disposed of in properly labeled hazardous waste containers. As a chlorinated organic compound, it may require specific disposal procedures, such as incineration at a licensed facility. [12]Never dispose of this compound down the drain. [13]Consult your institution's waste disposal guidelines for specific instructions.

Section 7: References

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,2,3-Benzotriazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Protective Gear - Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]

  • University of Washington Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
5-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one
© Copyright 2026 BenchChem. All Rights Reserved.